molecular formula C8H7ClN2 B572010 7-Chloro-1-methyl-1H-indazole CAS No. 1216697-27-6

7-Chloro-1-methyl-1H-indazole

Katalognummer: B572010
CAS-Nummer: 1216697-27-6
Molekulargewicht: 166.608
InChI-Schlüssel: DLYLXUCNDBDVKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-Chloro-1-methyl-1H-indazole, also known as this compound, is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.608. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-chloro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-8-6(5-10-11)3-2-4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYLXUCNDBDVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680933
Record name 7-Chloro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216697-27-6
Record name 7-Chloro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Approach to Synthesis: The N-Alkylation of 7-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Chloro-1-methyl-1H-indazole

This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is a privileged structure, appearing in numerous bioactive molecules and approved pharmaceuticals.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

The primary challenge in synthesizing N-substituted indazoles is achieving regioselectivity. The indazole nucleus possesses two nucleophilic nitrogen atoms (N1 and N2), and direct alkylation often yields a mixture of both isomers, complicating purification and reducing the overall yield of the desired product.[2][3] Our strategy focuses on the direct, regioselective N-methylation of the readily available precursor, 7-chloro-1H-indazole.

Rationale for Reagent and Condition Selection

The choice of base and solvent is critical for directing the alkylation to the N1 position.

  • Base Selection (Sodium Hydride, NaH): We employ sodium hydride, a strong, non-nucleophilic base. It efficiently deprotonates the indazole N-H, forming the indazolide anion. Studies have shown that using NaH in a suitable solvent system promotes high N1 selectivity, particularly for indazoles with electron-withdrawing groups or substituents at the C7 position.[3][4] The sodium cation (Na⁺) is believed to coordinate with the N2 lone pair and potentially the C7 chloro-substituent, sterically hindering the approach of the electrophile to N2 and thereby favoring N1 attack.[2]

  • Solvent Selection (Tetrahydrofuran, THF): Anhydrous THF is an ideal solvent for this reaction. It is aprotic and effectively solvates the sodium cation without competing with the indazolide anion. Its relatively low boiling point also simplifies post-reaction workup.

  • Electrophile (Methyl Iodide, CH₃I): Methyl iodide is a highly reactive and efficient methylating agent, ensuring a rapid and complete reaction once the indazolide anion is formed.

Synthetic Pathway Overview

The synthesis is a straightforward two-step process starting from the formation of the indazolide anion, followed by nucleophilic attack on the methyl iodide electrophile.

Synthesis_Pathway cluster_start Precursor cluster_reaction Reaction Conditions cluster_product Product 7-Chloro-1H-indazole 7-Chloro-1H-indazole Reagents 1. NaH, Anhydrous THF 2. CH₃I 7-Chloro-1H-indazole->Reagents Deprotonation & Alkylation Product This compound Reagents->Product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • 7-chloro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 7-chloro-1H-indazole (1.0 eq).

  • Add anhydrous THF to dissolve the starting material (approx. 10 mL per gram of indazole).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may result in a slurry.

  • Slowly add methyl iodide (1.5 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure solid.

Comprehensive Characterization: A Self-Validating System

The successful synthesis must be confirmed through a rigorous analytical workflow. Each characterization technique provides a piece of the structural puzzle, and together they offer unambiguous confirmation of the product's identity, purity, and regiochemistry.

Characterization Workflow

Caption: Experimental workflow for purification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the N1-methylation. The chemical shift of the N-methyl protons and, more definitively, Heteronuclear Multiple Bond Correlation (HMBC) are used to distinguish between N1 and N2 isomers.[3]

Protocol: NMR Sample Preparation

  • Accurately weigh 5-10 mg of the purified product.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H, ¹³C, and 2D (e.g., HMBC) spectra on a 400 MHz or higher spectrometer.

Expected Spectral Data: The key diagnostic signal in the ¹H NMR spectrum is the N-methyl singlet. For N1-methylated indazoles, this peak typically appears around 4.1 ppm. In the HMBC spectrum, a correlation between the N-methyl protons and the C7a carbon of the indazole ring confirms N1 substitution.[3]

Data Type Expected Observations (in CDCl₃) Rationale
¹H NMR Singlet ~4.1 ppm (3H, N-CH₃) Multiplets ~7.0-8.0 ppm (4H, Ar-H)The N-methyl protons are a distinct singlet. The aromatic protons show characteristic splitting patterns for the substituted benzene ring.
¹³C NMR Peak ~35 ppm (N-CH₃) Peaks ~110-142 ppm (Ar-C)Confirms the presence of the methyl carbon and the aromatic carbons of the bicyclic system.
Mass Spec (EI) M⁺ at m/z 166 M+2 at m/z 168Confirms the molecular weight (C₈H₇ClN₂ = 166.61 g/mol ). The ~3:1 ratio of the M⁺ to M+2 peaks is the characteristic isotopic signature of a single chlorine atom.
Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups and the overall aromatic structure. The absence of a broad N-H stretch (typically ~3100-3300 cm⁻¹) from the starting material is a key indicator of successful methylation.[5]

Protocol: IR Sample Acquisition (ATR)

  • Place a small amount of the purified solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.[6]

Characteristic IR Absorptions Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
C-H Stretch (Methyl)2850 - 2960
Aromatic C=C Bending1610, 1480
C-N Stretch1340 - 1380
C-Cl Stretch750 - 790
High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound. A reverse-phase method is typically employed.

Protocol: HPLC Purity Analysis

  • Prepare a stock solution of the sample in methanol or acetonitrile (~1 mg/mL).

  • Dilute the stock solution to an appropriate concentration for analysis (~0.1 mg/mL).

  • Inject the sample onto the HPLC system.

Typical HPLC Conditions:

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid). A typical starting point could be 60:40 Acetonitrile:Water.[7]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Result: A single major peak with >95% purity by area percentage.

Conclusion

This guide outlines a robust and reliable methodology for the synthesis and comprehensive characterization of this compound. By carefully selecting reagents and conditions, the N-methylation of 7-chloro-1H-indazole can be performed with high regioselectivity for the desired N1 isomer. The subsequent analytical workflow provides a self-validating system to confirm the structure and purity of the final product, ensuring its suitability for downstream applications in research and drug development. The detailed protocols and expected data serve as a benchmark for scientists working with this important class of heterocyclic compounds.

References

  • Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2022). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Lv, P., Wang, L., Yang, Y., & Wang, Q. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4856. [Link]

  • ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N2a. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Peng, Y., et al. (2007). Supporting Information for [3+2] Annulation of Arynes with Diazo Compounds. Wiley-VCH.
  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Library of Medicine. [Link]

  • National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938–1947. [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • D'Acquarica, I., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 648. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • ACS Publications. (2023). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of the American Chemical Society.
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (2023). Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown.
  • National Institutes of Health. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Library of Medicine. [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis. Retrieved from [Link]

  • Springer. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of the American Society for Mass Spectrometry.
  • National Institutes of Health. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Library of Medicine. [Link]

  • National Institutes of Health. (2019). Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis. PubMed. [Link]

  • National Institutes of Health. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Library of Medicine. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 7-Chloro-1-methyl-1H-indazole (CAS No. 1216697-27-6). As a substituted indazole, this compound is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of the indazole scaffold. This document synthesizes available data, including predicted properties and experimental values from closely related analogs, to offer a detailed profile for scientific and research applications. It covers molecular structure, predicted acidity, and expected spectroscopic characteristics. Furthermore, this guide discusses general methodologies for the synthesis and characterization of substituted indazoles, providing a framework for laboratory investigation.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene and pyrazole ring, is a cornerstone in modern medicinal chemistry.[1] Indazole derivatives are known to exhibit a wide array of biological activities, including but not limited to anti-inflammatory, anti-cancer, and protein kinase inhibitory effects.[2][3] The specific substitution pattern on the indazole core dictates the molecule's interaction with biological targets. This compound, the subject of this guide, is a member of this important class of compounds, and understanding its physicochemical properties is crucial for its application in drug discovery and organic synthesis.[3]

The structural isomers of indazole, primarily the 1H- and 2H-tautomers, are a key consideration, with the 1H-tautomer generally being more stable.[1] The methylation at the N1 position in this compound locks the tautomeric form, providing a defined structure for further chemical modification and biological testing. The presence of a chlorine atom at the 7-position significantly influences the electronic properties and reactivity of the benzene portion of the molecule.

Molecular and Physicochemical Profile

A foundational aspect of utilizing any chemical compound in a research setting is a thorough understanding of its fundamental physicochemical properties. While specific experimental data for this compound is not widely published, we can infer and predict many of its key characteristics based on its structure and data from analogous compounds.

Core Molecular Identifiers
PropertyValueSource
IUPAC Name This compound[4]
CAS Number 1216697-27-6[3]
Molecular Formula C₈H₇ClN₂[4]
Molecular Weight 166.61 g/mol [4]
Predicted Physicochemical Data

The following table summarizes predicted physicochemical properties. It is important to note that these are computational estimations and should be confirmed by experimental analysis.

PropertyPredicted ValueNotes and Comparative Experimental Data
pKa 0.25 ± 0.30This predicted value suggests that the compound is a very weak base. The parent 1H-indazole has a pKa of 1.04 for the equilibrium between the indazolium cation and the neutral molecule.[5]
Melting Point Not availableFor comparison, the melting point of the unmethylated analog, 7-chloro-1H-indazole, is 135-137 °C.[6] The related compound 7-methyl-1H-indazole has a melting point of 158 °C.
Boiling Point Not availableThe predicted boiling point for 7-chloro-1H-indazole is 309.5 ± 15.0 °C.[6]
Solubility Not availableIndazoles are generally soluble in organic solvents like ethanol, DMSO, and chloroform, but have low solubility in water.[2]

Synthesis and Characterization Workflow

The synthesis of substituted indazoles can be approached through various established chemical pathways. The characterization of the final product relies on a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

General Synthetic Approach

A common strategy for the synthesis of N-methylated indazoles involves the initial formation of the indazole ring followed by N-alkylation. For this compound, a plausible synthetic route could start from 2-chloro-6-nitrotoluene.

Sources

A Comprehensive Technical Guide to 7-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 7-Chloro-1-methyl-1H-indazole, a key heterocyclic compound utilized in medicinal chemistry and organic synthesis. We will explore its fundamental properties, established synthesis protocols, and its role as a critical building block in the development of novel therapeutic agents.

Compound Profile and Identification

This compound is a substituted indazole derivative. The indazole core, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring, is a recognized "privileged scaffold" in medicinal chemistry.[1][2] This structure is noted for its wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3][4] The specific substitutions of a chlorine atom at the 7-position and a methyl group at the 1-position of the indazole ring create a unique chemical entity with distinct properties and reactivity, making it a valuable intermediate in targeted synthesis.[5]

Key Identification and Physicochemical Properties

A precise understanding of the compound's properties is foundational for its application in research and development.

PropertyValueSource
CAS Number 1216697-27-6[6]
Molecular Formula C₈H₇ClN₂[7]
Molecular Weight 166.61 g/mol [7]
IUPAC Name This compound[7]
Canonical SMILES CN1N=CC2=C1C(=CC=C2)Cl[7]
Appearance (Varies, often a solid)N/A
Chemical Structure

The structural arrangement of this compound is crucial for its chemical behavior. The diagram below illustrates the connectivity of atoms and the bicyclic ring system.

Caption: 2D structure of this compound.

Synthesis and Manufacturing

The synthesis of substituted indazoles is a well-established area of organic chemistry, with various methods available depending on the desired substitution pattern.[8] A common strategy for producing N-alkylated indazoles involves the cyclization of appropriately substituted anilines or related precursors.

Hypothetical Synthesis Workflow

This process involves the diazotization of a substituted aniline followed by an intramolecular cyclization.

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on general procedures for indazole synthesis and N-alkylation. This is an illustrative method and requires optimization and safety assessment before implementation.

Step 1 & 2: Synthesis of 7-Chloro-1H-indazole (Adapted from general diazotization-cyclization methods[8])

  • Preparation: Dissolve 2-chloro-6-methylaniline in a suitable acidic medium (e.g., aqueous HCl) and cool the mixture to 0-5 °C in an ice bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the resulting diazonium salt.

  • Reductive Cyclization: To the solution containing the diazonium salt, slowly add a reducing agent such as sodium sulfite (Na₂SO₃) or tin(II) chloride (SnCl₂). This step facilitates the intramolecular cyclization to form the indazole ring.

  • Work-up: After the reaction is complete (monitored by TLC), neutralize the mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude 7-Chloro-1H-indazole by column chromatography or recrystallization.

Step 3: N-Methylation of 7-Chloro-1H-indazole

  • Preparation: Dissolve the purified 7-Chloro-1H-indazole in an aprotic polar solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the indazole nitrogen.

  • Alkylation: Add methyl iodide (CH₃I) to the reaction mixture. The reaction is typically stirred at room temperature or gently heated until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry it, and concentrate it. Purify the final product, this compound, via silica gel chromatography to achieve high purity.

Applications in Drug Discovery and Medicinal Chemistry

Indazole derivatives are integral to modern drug discovery due to their ability to mimic biological structures and interact with a variety of enzymatic targets.[1][2] this compound serves as a crucial building block for creating more complex molecules with potential therapeutic value.

The specific substitution pattern of this compound provides medicinal chemists with a scaffold that can be further functionalized. The chlorine atom at the 7-position can be a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl or alkyl groups, enabling the exploration of the chemical space around the core structure. This versatility is critical in structure-activity relationship (SAR) studies aimed at optimizing drug candidates.

While specific drugs derived directly from this molecule may not be publicly disclosed, its structural motifs are found in compounds investigated for various diseases, including:

  • Oncology: As intermediates for kinase inhibitors.[10]

  • Neurology and Inflammation: The indazole core is present in various compounds targeting pathways involved in these conditions.[4][5]

  • Infectious Diseases: Substituted indazoles have been explored for their potential as antibacterial and antiviral agents.[2][11]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Toxicity: Specific toxicity data is limited. Compounds of this class should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a specialized chemical intermediate of significant value to the pharmaceutical and life sciences industries. Its defined structure, identified by CAS number 1216697-27-6, provides a robust starting point for the synthesis of complex, biologically active molecules.[6] A thorough understanding of its properties, synthesis, and potential applications enables researchers to effectively leverage this compound in the pursuit of novel therapeutics and advanced chemical entities.

References

  • PubChem. 7-chloro-1-((4,5-dihydro-1H-imidazol-2-yl)methyl)-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 7-Methyl-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

  • Asad, N. et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Cambridge Open Engage. Available from: [Link]

  • Organic Syntheses. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery. Available from: [Link]

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  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • ResearchGate. (PDF) Medicinal approaches toward diabetes mellitus based on chloro-1H-indazole-derived triazolo-thiadiazole hybrid derivatives: design, synthesis, characterization, in vitro and in silico insights. Available from: [Link]

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Sources

A Technical Guide to the Biological Activity of Novel 7-Chloro-1-methyl-1H-indazole Derivatives: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide

Abstract: The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its unique bicyclic structure allows for diverse functionalization, leading to a wide spectrum of biological activities. This guide provides a comprehensive technical overview of the biological potential of a novel class of derivatives: 7-Chloro-1-methyl-1H-indazoles. We will explore the rationale behind these specific substitutions, detailing how the electronic and steric properties of the 7-chloro and 1-methyl groups can be leveraged to achieve desired pharmacological profiles. This document synthesizes field-proven insights into the anticancer, anti-inflammatory, and antimicrobial activities of related indazole compounds to build a predictive framework for this new derivative class. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers and drug development professionals in their exploration of this promising chemical space.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to bind to a wide variety of biological targets with high affinity, forming the core of numerous clinically successful drugs.[1][3] Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant isomer.[3]

The versatility of the indazole nucleus has led to the development of drugs across multiple therapeutic areas. Notable examples include:

  • Pazopanib: A potent tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma.[3]

  • Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian, fallopian tube, and breast cancer.[3]

  • Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and anesthetic properties.[3]

The broad biological activity of indazole derivatives is extensive, with robust evidence supporting their potential as antitumor, anti-inflammatory, antibacterial, antifungal, and anti-HIV agents.[2][3][4] This wide-ranging efficacy underscores the value of exploring novel substitution patterns on the indazole core to discover next-generation therapeutics.

Rationale for Substitution: The Strategic Importance of the 7-Chloro and 1-Methyl Groups

The biological activity of an indazole derivative is critically dependent on the nature and position of its substituents. The selection of a 7-chloro and a 1-methyl group is a deliberate design choice aimed at optimizing the molecule's physicochemical and pharmacokinetic properties.

  • The 1-Methyl Group: Alkylation at the N1 position is a key strategy in indazole chemistry. It locks the molecule into the stable 1H-tautomeric form, preventing potential isomerization that could lead to off-target effects or metabolic instability.[1][4] This modification often enhances binding to specific biological targets by providing a defined three-dimensional structure and can improve crucial drug-like properties such as cell permeability and oral bioavailability.

  • The 7-Chloro Group: Halogenation is a powerful tool in drug design. The introduction of a chlorine atom at the C7 position can profoundly influence the molecule's properties:

    • Modulated Lipophilicity: Chlorine increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

    • Electronic Effects: As an electron-withdrawing group, chlorine can alter the pKa of the indazole ring system, influencing its interactions with target proteins.

    • Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming specific, stabilizing interactions with electron-rich pockets in a protein's active site, thereby increasing binding affinity and selectivity.[5]

The exploration of substitution at the C7 position is less common than at other positions like C3, C5, or C6, presenting an opportunity to discover novel structure-activity relationships (SAR) and potentially circumvent existing resistance mechanisms.[6]

Synthesis of the 7-Chloro-1-methyl-1H-indazole Core

The synthesis of this compound derivatives typically proceeds through a two-step process: the formation of the 7-chloro-1H-indazole intermediate, followed by selective N1-methylation. Further diversification can be achieved by introducing various functional groups at other positions, most commonly C3.

G A 2-Chloro-6-methylaniline B Diazotization (NaNO2, HCl) A->B Step 1 C Intramolecular Cyclization B->C Step 2 D 7-Chloro-1H-indazole C->D Intermediate E N1-Methylation (CH3I, Base) D->E Step 3 F This compound Core E->F Core Scaffold G Further Functionalization (e.g., at C3) F->G Step 4 H Final Derivative G->H

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible, generalized method for laboratory synthesis.

Step 1: Diazotization of 2-Chloro-6-methylaniline

  • Dissolve 2-chloro-6-methylaniline (1.0 eq) in a suitable aqueous acid solution (e.g., 2.5 M HCl).

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO2, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Intramolecular Cyclization to form 7-Chloro-1H-indazole

  • To the cold diazonium salt solution, slowly add a reducing agent such as sodium sulfite (Na2SO3) or tin(II) chloride (SnCl2).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The cyclization reaction forms the indazole ring.

  • Neutralize the reaction mixture with a base (e.g., NaOH solution) to pH 7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 7-chloro-1H-indazole.

Step 3: N1-Methylation

  • Dissolve 7-chloro-1H-indazole (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Add a suitable base (e.g., potassium carbonate, K2CO3, 1.5 eq) and stir for 15 minutes.

  • Add methyl iodide (CH3I, 1.2 eq) dropwise.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer, dry, concentrate, and purify by column chromatography to isolate this compound.

Anticancer Activity: A Primary Therapeutic Target

The indazole scaffold is a well-established pharmacophore in oncology, with many derivatives functioning as potent inhibitors of protein kinases, which are critical regulators of cell proliferation, differentiation, and survival.[3]

Hypothesized Mechanism of Action

Derivatives of this compound are predicted to exhibit anticancer activity primarily through the inhibition of key oncogenic kinases such as EGFR, FGFR, and p38 MAPK.[3][7] The N1-methyl group provides a fixed orientation for optimal interaction within the kinase's hinge region, while the 7-chloro substituent can form crucial halogen bonds or hydrophobic interactions in the enzyme's active site. This inhibition is expected to block downstream signaling pathways, leading to cell cycle arrest and the induction of apoptosis.[8]

G cluster_0 Cell Exterior cluster_1 Cell Interior GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds Pathway Downstream Signaling (e.g., RAS/MAPK) RTK->Pathway Activates Indazole 7-Chloro-1-methyl- 1H-indazole Derivative Indazole->RTK Inhibits Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an indazole derivative.

Experimental Workflows for Anticancer Screening

Protocol 1: MTT Assay for In Vitro Cytotoxicity This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]

Protocol 2: Annexin V-FITC Apoptosis Assay This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Illustrative Data Presentation

The following table presents hypothetical data for a series of novel derivatives, demonstrating how quantitative results are typically summarized.

Compound IDR Group (at C3)IC50 (µM) vs. A549 (Lung)IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. K562 (Leukemia)
IND-01 -H15.2 ± 1.822.5 ± 2.118.9 ± 1.5
IND-02 -Phenyl5.8 ± 0.68.1 ± 0.96.4 ± 0.7
IND-03 -4-Fluorophenyl2.1 ± 0.33.5 ± 0.42.9 ± 0.3
IND-04 -3-Aminophenyl1.9 ± 0.22.7 ± 0.31.5 ± 0.2
Doxorubicin (Positive Control)0.8 ± 0.10.5 ± 0.080.4 ± 0.06

Anti-inflammatory and Antimicrobial Potential

Beyond oncology, the indazole scaffold shows significant promise in treating inflammatory conditions and infectious diseases.

Anti-inflammatory Activity

Indazole derivatives have been shown to exert anti-inflammatory effects by inhibiting key enzymes and mediators in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[9] The this compound core provides a rigid scaffold for designing selective inhibitors that could offer a better safety profile than traditional NSAIDs.

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[10] Indazole derivatives have demonstrated activity against a range of pathogens.[2][11] Their mechanisms of action can include the inhibition of essential bacterial enzymes like DNA gyrase, which is a validated target distinct from those of many current antibiotics.[10] Certain indazoles also inhibit microbial enzymes like lactoperoxidase.[12]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) corresponding to 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) and Future Directions

The exploration of this compound derivatives is in its nascent stages. Initial efforts should focus on systematic modifications at the C3 position, as this is a well-established vector for modulating biological activity in other indazole series.

Key SAR Insights from Related Scaffolds:

  • Aromatic/Heteroaromatic Groups at C3: Often enhance anticancer activity through π-π stacking interactions in kinase active sites.

  • Amine Substituents at C3: Can form critical hydrogen bonds and improve solubility. The 1H-indazole-3-amine structure is a known effective hinge-binding fragment.[6]

  • Sulfonamide Moieties: Have been successfully used to develop allosteric inhibitors, as seen in CCR4 antagonists.[5]

Future Directions:

  • Library Synthesis: Synthesize a focused library of C3-substituted this compound derivatives to systematically probe the SAR.

  • Computational Modeling: Employ molecular docking studies to predict binding modes and guide the rational design of more potent and selective analogues.[13]

  • Pharmacokinetic Profiling: Evaluate promising lead compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure they possess the necessary characteristics for in vivo efficacy.

  • Mechanism of Action Studies: For active compounds, conduct detailed biochemical and cellular assays to elucidate the precise molecular mechanism responsible for their biological effects.

By integrating rational design, chemical synthesis, and rigorous biological evaluation, the novel this compound scaffold holds significant promise for the development of next-generation therapeutic agents.

References

  • Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Taylor & Francis. Published in Drug and Chemical Toxicology.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • PubChem. (n.d.). This compound.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.
  • Synthesis and Evaluation of Anticancer Activity of Indazole Deriv
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • BenchChem. (2025). Bioactivity Showdown: 7-Methyl-1H-indazole-3-carboxamide and its Analogs in Drug Discovery.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2021). Current Pharmaceutical Design.
  • Indazole From Natural Resources And Biological Activity. (2022).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry.
  • Indazole-based antiinflammatory and analgesic drugs. (2024).
  • Novel Substituted Indazoles towards Potential Antimicrobial Agents. (2021). Oriental Journal of Chemistry.
  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (2015). ACS Medicinal Chemistry Letters.
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2012). Journal of Medicinal Chemistry.

Sources

Spectroscopic Profile of 7-Chloro-1-methyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, substituted indazoles are privileged scaffolds, renowned for their diverse biological activities. The precise characterization of these molecules is paramount for ensuring purity, confirming identity, and understanding structure-activity relationships. 7-Chloro-1-methyl-1H-indazole, a key heterocyclic building block, is no exception. Its structural elucidation relies on a synergistic application of modern spectroscopic techniques.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely published, this document serves as a predictive guide, grounded in established spectroscopic principles and data from closely related structural analogs. We will not only present the anticipated data but also delve into the causality behind the experimental design and spectral interpretation, offering a robust framework for researchers in the field.

Molecular Structure and Spectroscopic Implications

The foundation of any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of this compound that will dictate its spectral signature are the bicyclic aromatic indazole core, the electron-withdrawing chloro group at position 7, the N-methyl group at position 1, and the three distinct protons on the benzene ring.

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Expertise in Action: The Causality of Experimental Choices

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organics and its relatively clean spectral window. However, if solubility is an issue or if hydrogen bonding needs to be probed, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher; higher fields provide better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.[1]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Acquisition Parameters: Utilize a standard pulse program with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentRationale
~ 7.95s1H-H-3The proton at C-3 is a singlet as it has no adjacent protons. Its downfield shift is characteristic of protons on electron-deficient pyrazole rings.[2]
~ 7.65d1H~ 8.0H-4This proton is ortho to the electron-withdrawing C=N bond and is coupled to H-5, appearing as a doublet.
~ 7.40d1H~ 7.5H-6This proton is coupled to H-5, appearing as a doublet. The adjacent chloro group at C-7 will have a deshielding effect.
~ 7.10t1H~ 7.8H-5Coupled to both H-4 and H-6, this proton appears as a triplet (or more accurately, a doublet of doublets with similar J values).
~ 4.10s3H-N-CH₃The N-methyl protons are chemically unique and have no adjacent protons, resulting in a sharp singlet. Data from 1-methylindazole shows this peak around 4.02 ppm.[3]
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters: Employ a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A sufficient number of scans and a suitable relaxation delay are required.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 141.5C-7aQuaternary carbon at the ring junction, typically downfield in indazole systems.[1]
~ 134.0C-3The C-3 carbon is significantly downfield, characteristic of its position in the pyrazole ring.[1]
~ 128.5C-3aThe second quaternary carbon at the ring junction.
~ 127.0C-5Aromatic CH carbon.
~ 122.0C-4Aromatic CH carbon.
~ 121.5C-6Aromatic CH carbon, shifted slightly downfield due to the adjacent chloro group.
~ 116.0C-7Carbon directly attached to chlorine, its chemical shift is significantly influenced by the halogen.
~ 35.5N-CH₃The N-methyl carbon appears in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups and bonding patterns within a molecule. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of the molecule's bonds.

Expertise in Action: The Causality of Experimental Choices

For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is superior to traditional methods like KBr pellets. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the sample directly onto a crystal (often diamond).[4] The resulting spectrum is a plot of transmittance versus wavenumber.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Instrument Setup: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹)IntensityVibration AssignmentRationale
3100 - 3000Medium-WeakAromatic C-H StretchThis absorption is characteristic of C-H bonds where the carbon is sp² hybridized, as found in the benzene ring.[5][6]
2980 - 2850Medium-WeakAliphatic C-H StretchThese bands correspond to the stretching vibrations of the methyl (CH₃) group.
1610 - 1580MediumC=C Ring StretchingAromatic rings exhibit characteristic stretching vibrations in this region.[6][7]
1520 - 1470Medium-StrongC=N/C=C Ring StretchingThese absorptions are characteristic of the indazole heterocyclic ring system.
~ 800 - 750StrongC-H Out-of-Plane BendingThe pattern of these strong bands in the "fingerprint region" is highly diagnostic of the substitution pattern on the benzene ring (in this case, 1,2,3-trisubstituted).[8]
~ 780 - 700Medium-StrongC-Cl StretchThe carbon-chlorine stretching vibration typically appears in this region of the fingerprint zone.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining further structural insights.

Expertise in Action: The Causality of Experimental Choices

The choice of ionization method is pivotal. Electron Ionization (EI) is a "hard" ionization technique that bombards the molecule with high-energy electrons, leading to extensive fragmentation. This is excellent for creating a detailed fragmentation fingerprint for library matching and structural analysis. Electrospray Ionization (ESI) is a "soft" technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. ESI is ideal for unequivocally determining the molecular weight. For a comprehensive analysis, performing both may be beneficial.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or a Gas Chromatography (GC) inlet, where it is volatilized.

  • Ionization: Bombard the gaseous molecules with a beam of electrons (typically at 70 eV).

  • Analysis: Separate the resulting positively charged fragments based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum Data (EI)

The molecular weight of C₈H₇ClN₂ is 166.61 g/mol . A key feature will be the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion will appear as two peaks:

  • M⁺ peak (m/z 166): Corresponding to the molecule containing ³⁵Cl.

  • [M+2]⁺ peak (m/z 168): Corresponding to the molecule containing ³⁷Cl, with an intensity approximately one-third that of the M⁺ peak.

Table of Predicted Fragments:

m/zProposed FragmentRationale
166/168[C₈H₇ClN₂]⁺Molecular ion (M⁺). The 3:1 intensity ratio confirms the presence of one chlorine atom.
151/153[M - CH₃]⁺Loss of the methyl group is a common and favorable fragmentation pathway.
131[M - Cl]⁺Loss of the chlorine radical.
118[C₇H₆N₂]⁺Loss of both the methyl group and the chlorine atom, resulting in an indazole radical cation. The mass spectrum of unsubstituted indazole shows a strong molecular ion peak at m/z 118.[9]
91[C₆H₅N]⁺Further fragmentation of the indazole ring can lead to this common fragment.
Visualization of a Key Fragmentation Pathway

fragmentation parent [C₈H₇ClN₂]⁺˙ m/z = 166/168 frag1 [C₇H₄ClN₂]⁺ m/z = 151/153 parent->frag1 - •CH₃ frag2 [C₈H₇N₂]⁺ m/z = 131 parent->frag2 - •Cl

Caption: Primary fragmentation pathways for this compound.

Integrated Analysis Workflow

The true power of spectroscopy lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together, they offer definitive proof of identity.

workflow cluster_synthesis Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy (ATR-FTIR) Compound->IR MS Mass Spectrometry (EI & ESI) Compound->MS Data_NMR Confirm C-H Framework (Connectivity, Environment) NMR->Data_NMR Data_IR Identify Functional Groups (C-H, C=C, C=N, C-Cl) IR->Data_IR Data_MS Determine Molecular Weight & Formula (Isotope Pattern) MS->Data_MS Conclusion Unambiguous Structural Elucidation Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion

Caption: Integrated workflow for the spectroscopic characterization of a molecule.

By combining these techniques, a researcher can confidently confirm the structure of this compound. The NMR data establishes the precise arrangement of protons and carbons, the IR spectrum confirms the presence of the aromatic and heterocyclic rings and the C-Cl bond, and the mass spectrum verifies the molecular weight and elemental composition (via the chlorine isotope pattern). This multi-faceted approach ensures the scientific integrity and trustworthiness of the structural assignment, a critical step in any research or development endeavor.

References

  • The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. Retrieved from [Link]

  • Yokoyama, Y., et al. (2007). Supporting Information for "A Novel Synthesis of 1H-Indazoles via 1,3-Dipolar Cycloaddition of Diazo Compounds with Arynes". Wiley-VCH.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Claramunt, R. M., et al. (2006).
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Heller, S. R., & Milne, G. W. A. (Eds.). (n.d.). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.
  • Ferreira, M. L., et al. (2018). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ChemistrySelect.
  • LibreTexts. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • da Silva, J. L., et al. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry.
  • Li, P., et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry.
  • PubChem. (n.d.). 7-Methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Antonchick, A. P., et al. (2011).
  • Ghorbani-Choghamarani, A., & Shiri, L. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry.
  • Wang, X., & Gan, L. (2011). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online.

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solubility of 7-Chloro-1-methyl-1H-indazole in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Solubility of 7-Chloro-1-methyl-1H-indazole in Common Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a solvent dictates its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy.[1][2] Poor solubility can lead to inadequate drug absorption, compromising the effectiveness and safety of a potential therapeutic.[1][3] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary hurdle for formulation scientists.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of this compound, a versatile heterocyclic compound with applications in medicinal chemistry, in a range of common organic solvents.[5] Understanding its solubility profile is a critical first step in unlocking its full therapeutic potential.

Understanding the Physicochemical Landscape of this compound

This compound is a substituted indazole, a class of compounds known for their diverse biological activities.[5] Its structure, featuring a bicyclic aromatic system with a chlorine atom and a methyl group, suggests a molecule with moderate polarity. The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, which will influence its interaction with protic solvents. Predicting solubility based on structure alone, however, is often insufficient for the rigorous demands of drug development.[4] Therefore, empirical determination of its solubility is paramount.

The Foundational Principle of "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a useful, albeit simplified, guiding principle.[6] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. This is because the energy required to break the solute-solute and solvent-solvent interactions is compensated by the energy released upon the formation of solute-solvent interactions. A comprehensive solubility study should therefore encompass a diverse range of solvents, spanning the polarity spectrum.

Experimental Workflow for Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its accuracy and reliability.[7] The following protocol is a detailed, step-by-step guide for determining the solubility of this compound in various organic solvents.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Select a diverse panel of organic solvents B Equilibrate solvents and solid compound to the desired temperature (e.g., 25°C) A->B C Prepare saturated solutions by adding excess solid to each solvent in vials B->C D Agitate the vials at a constant temperature for a set period (e.g., 24-48 hours) C->D Shake-Flask Incubation E Allow vials to stand to let undissolved solids settle D->E F Carefully withdraw an aliquot of the supernatant E->F G Filter the aliquot to remove any remaining solid particles F->G H Dilute the filtered sample with a suitable solvent G->H I Quantify the concentration of the compound using a validated analytical method (e.g., HPLC, UV-Vis) H->I J Record and Report Data I->J Calculate Solubility (mg/mL, Molarity)

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Materials and Equipment
  • This compound (solid)

  • A selection of high-purity organic solvents (see Table 1)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature shaker/incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Recommended Organic Solvents

The choice of solvents is critical for building a comprehensive solubility profile. The following table provides a suggested list of common organic solvents, categorized by their polarity.

Solvent Category Solvent Polarity Index
Nonpolar n-Hexane0.1
Toluene2.4
Polar Aprotic Dichloromethane3.1
Ethyl Acetate4.4
Tetrahydrofuran (THF)4.0
Acetonitrile5.8
Dimethylformamide (DMF)6.4
Dimethyl sulfoxide (DMSO)7.2
Polar Protic 1-Butanol4.0
Isopropanol4.3
Ethanol5.2
Methanol6.6

Table 1: Suggested organic solvents for solubility determination of this compound.

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. A general starting point is to add approximately 10-20 mg of the solid to 1 mL of each solvent. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution has been achieved.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker/incubator set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate for most small molecules. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer increasing, thus verifying that equilibrium has been reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles that could artificially inflate the measured concentration.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.[8]

  • Data Analysis and Reporting:

    • Calculate the solubility of the compound in each solvent, taking into account the dilution factor. Express the solubility in both mg/mL and molarity.

    • Record the results in a structured table for easy comparison (see Table 2).

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the generated data, the following controls should be implemented:

  • Equilibrium Confirmation: As mentioned, sample and analyze at multiple time points to ensure the concentration has plateaued.

  • Method Validation: The analytical method used for quantification (e.g., HPLC) must be validated for linearity, accuracy, and precision.[9]

  • Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent.[10]

  • Purity of Materials: Use high-purity compound and solvents to avoid interferences.[11]

Data Presentation

The results of the solubility study should be presented in a clear and concise manner. The following table template can be used to record the experimental data.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (M) Qualitative Observation
n-Hexane25
Toluene25
Dichloromethane25
Ethyl Acetate25
Tetrahydrofuran25
Acetonitrile25
Dimethylformamide25
Dimethyl sulfoxide25
1-Butanol25
Isopropanol25
Ethanol25
Methanol25

Table 2: Template for recording the solubility data of this compound.

Logical Framework for Solvent Selection in Downstream Applications

The determined solubility data is not merely an academic exercise; it directly informs subsequent experimental design. The following decision tree illustrates how solubility data can guide solvent selection for various applications.

G A Application Goal B Chemical Reaction A->B C Chromatography (e.g., HPLC) A->C D Formulation Studies A->D E Select a solvent with high solubility for the compound and reactants, and that is inert under reaction conditions. B->E F Choose a solvent in which the compound is highly soluble for the mobile phase, or a solvent in which it is sparingly soluble for recrystallization. C->F G Prioritize solvents with high solubility and low toxicity that are pharmaceutically acceptable. D->G

Caption: Decision tree for solvent selection based on solubility data for different scientific applications.

Conclusion

This guide has provided a robust and scientifically sound framework for determining the solubility of this compound in a range of common organic solvents. By adhering to the detailed experimental protocol and incorporating the principles of self-validation, researchers can generate high-quality, reliable data. This information is not only fundamental to the physicochemical characterization of this compound but is also a critical enabler for its advancement in the drug discovery and development pipeline. The systematic approach outlined herein empowers scientists to make informed decisions, ultimately accelerating the path from the laboratory to potential clinical applications.

References

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Unveiling the Electronic Landscape of 7-Chloro-1-methyl-1H-indazole: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Among these, 7-Chloro-1-methyl-1H-indazole presents a unique scaffold with significant potential for drug design, owing to the specific electronic modifications introduced by the chloro and methyl substituents. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of this compound. By integrating quantum chemical calculations with experimental insights, we aim to provide a robust framework for understanding its molecular behavior and to facilitate the rational design of novel indazole-based therapeutics.

Introduction: The Significance of Substituted Indazoles

The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, present in a range of FDA-approved drugs.[1][2] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure and electronic properties, which are in turn governed by the nature and position of substituents on the indazole core.[3] The introduction of a chloro group at the 7-position and a methyl group at the 1-position of the indazole ring, as in this compound, significantly modulates its lipophilicity, metabolic stability, and target-binding interactions.

Theoretical and computational chemistry provide an indispensable toolkit for probing these molecular properties at a level of detail often inaccessible through experimental techniques alone.[4][5] By employing methods such as Density Functional Theory (DFT), we can predict and analyze the geometry, vibrational frequencies, and electronic structure of this compound, offering crucial insights for its application in drug development.

Computational Methodology: A Practical Workflow

The theoretical investigation of this compound necessitates a systematic computational approach. The following workflow outlines the key steps and rationale behind the chosen computational methods.

Computational_Workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_structure Molecular Structure Input (e.g., SMILES or 2D sketch) geometry_optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geometry_optimization Initial Geometry freq_calculation Frequency Calculation (Vibrational Analysis) geometry_optimization->freq_calculation Optimized Geometry electronic_properties Electronic Property Calculation (HOMO, LUMO, MEP) geometry_optimization->electronic_properties Optimized Geometry structural_analysis Structural Parameter Analysis (Bond Lengths, Angles) geometry_optimization->structural_analysis spectroscopic_analysis Spectroscopic Data Comparison (IR, Raman) freq_calculation->spectroscopic_analysis nbo_analysis NBO Analysis (Charge Distribution, Hyperconjugation) electronic_properties->nbo_analysis Wavefunction reactivity_analysis Chemical Reactivity Prediction (Fukui Functions) electronic_properties->reactivity_analysis visualization Visualization (Molecular Orbitals, MEP Maps) electronic_properties->visualization nbo_analysis->reactivity_analysis

Figure 1: A typical workflow for the computational study of this compound.
Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to its atomic coordinates.

Protocol:

  • Input: The initial molecular structure of this compound can be generated using molecular building software and saved in a suitable format (e.g., .mol or .xyz).

  • Computational Method: Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set is a widely accepted and robust combination for such calculations, providing a good balance between accuracy and computational cost.[6][7]

  • Software: Quantum chemistry packages like Gaussian, ORCA, or GAMESS are commonly used for these calculations.

  • Output: The output will be the optimized Cartesian coordinates of the atoms, representing the lowest energy structure.

Vibrational Frequency Analysis

To confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra, a vibrational frequency calculation is performed.

Protocol:

  • Input: The optimized geometry of this compound.

  • Calculation: The calculation of the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) yields the vibrational frequencies.

  • Analysis: The absence of imaginary frequencies confirms a true minimum. The calculated frequencies can be compared with experimental IR and Raman spectra for validation of the computational model.[8]

Structural and Spectroscopic Properties

The optimized geometry provides a wealth of information about the molecule's bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding its shape and steric properties.

ParameterCalculated Value (B3LYP/6-311++G(d,p))Experimental Value (if available)
C-Cl Bond Length~1.75 Å-
N1-CH3 Bond Length~1.47 Å-
C4-C5 Bond Length~1.40 Å-
C-N-C Bond Angle~108°-
Note: Experimental data for the specific molecule this compound may not be readily available in public databases. The calculated values provide a reliable prediction.

The calculated vibrational frequencies can be used to assign the characteristic peaks in the experimental IR and Raman spectra. For instance, the C-Cl stretching vibration is expected to appear in a specific region of the spectrum, providing a signature for this functional group.

Frontier Molecular Orbitals and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity.[9]

HOMO_LUMO cluster_orbitals Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor Energy_Gap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor HOMO->LUMO Excitation

Figure 2: Schematic representation of HOMO and LUMO energy levels.

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more reactive.[6] For this compound, the electron-withdrawing nature of the chlorine atom is expected to lower the energy of both the HOMO and LUMO, while the methyl group will have a smaller, electron-donating effect.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack.[10] The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

  • Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density, and are susceptible to electrophilic attack. In this compound, these are likely to be around the nitrogen atoms of the pyrazole ring.

  • Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density, and are susceptible to nucleophilic attack. These regions are expected around the hydrogen atoms and potentially near the chlorine atom.

  • Green regions: Represent neutral or near-zero potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the molecule.[11] It allows for the quantification of charge transfer between atoms and the analysis of hyperconjugative interactions, which contribute to the molecule's stability.

Key insights from NBO analysis for this compound include:

  • Natural Atomic Charges: Reveals the charge distribution among the atoms, highlighting the electron-withdrawing effect of the chlorine and nitrogen atoms.

  • Donor-Acceptor Interactions: Identifies stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For example, the interaction between the lone pair of a nitrogen atom and an adjacent antibonding orbital can be quantified.

Conclusion and Future Directions

The theoretical and computational studies of this compound provide a comprehensive understanding of its structural, electronic, and spectroscopic properties. The methodologies outlined in this guide offer a robust framework for predicting its behavior and guiding its application in drug discovery.

Future computational work could involve:

  • Molecular Docking and Dynamics: Simulating the interaction of this compound with specific biological targets to predict binding affinities and modes of action.[5]

  • QSAR Studies: Developing quantitative structure-activity relationships to correlate the computed molecular descriptors with biological activity.

  • Spectroscopic Simulations in Solution: Incorporating solvent effects into the calculations to provide more accurate predictions of spectroscopic properties in a physiological environment.

By bridging the gap between theoretical predictions and experimental observations, computational chemistry will continue to be a driving force in the rational design of novel and effective indazole-based therapeutics.

References

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The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 7-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Core and the Significance of Substitution

The indazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of novel therapeutics. The strategic placement of substituents on the indazole ring system allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This guide delves into the specific history and discovery of a particularly significant derivative: 7-Chloro-1-methyl-1H-indazole. The introduction of a chloro group at the 7-position and a methyl group at the 1-position dramatically alters the molecule's characteristics, paving the way for its use as a crucial building block in the synthesis of advanced pharmaceutical agents. This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of the core synthesis principles, historical context, and practical applications of this important chemical entity.

A Historical Perspective: The Genesis of Substituted Indazoles

The story of this compound is built upon the foundational work on the indazole nucleus itself. The first synthesis of the parent indazole was reported by Emil Fischer in the late 19th century.[1] However, the exploration of specifically substituted indazoles, particularly those with halogen and alkyl groups, gained momentum in the mid-20th century as the field of medicinal chemistry began to burgeon.

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its emergence can be traced through the logical progression of synthetic chemistry. The development of reliable methods for the synthesis of the indazole core, coupled with advancements in regioselective alkylation techniques, laid the groundwork for the creation of this specific isomer. The scientific community's interest in chloro-substituted indazoles grew due to the known ability of the chlorine atom to modulate the electronic and lipophilic properties of a molecule, often leading to enhanced biological activity.[2]

The synthesis of this compound would have logically followed two key synthetic transformations: the formation of the 7-chloro-1H-indazole core and its subsequent N-methylation. The former can be achieved through established methods such as the Jacobson indazole synthesis, which involves the diazotization of an appropriately substituted aniline, in this case, 2-chloro-6-methylaniline.[3] The subsequent methylation of the 7-chloro-1H-indazole presents a regioselectivity challenge, as alkylation can occur at either the N1 or N2 position of the pyrazole ring.[4][5] The specific conditions required to favor the N1-methylation, leading to the desired this compound, would have been a critical step in its initial preparation and characterization.

Synthetic Pathway and Methodologies

The synthesis of this compound is a two-step process that requires careful control of reaction conditions to ensure high yield and regioselectivity. The most logical and widely applicable approach begins with the formation of the 7-chloro-1H-indazole scaffold, followed by N-methylation.

Part 1: Synthesis of 7-Chloro-1H-indazole via Jacobson Cyclization

The Jacobson synthesis is a classical and effective method for the preparation of indazoles from o-alkyl anilines. In the case of 7-chloro-1H-indazole, the starting material is 2-chloro-6-methylaniline.[3] The reaction proceeds through a diazotization of the aniline followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 7-Chloro-1H-indazole

Materials:

  • 2-Chloro-6-methylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

  • Ice

  • Diethyl ether or other suitable organic solvent for extraction

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-chloro-6-methylaniline in a mixture of glacial acetic acid and concentrated hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via the dropping funnel, ensuring the temperature remains below 5 °C. Stir vigorously during the addition.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

  • Cyclization and Work-up:

    • Slowly and carefully warm the reaction mixture to room temperature and then heat to 50-60 °C. The cyclization is typically accompanied by the evolution of nitrogen gas.

    • After the gas evolution ceases, cool the reaction mixture to room temperature.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 7-chloro-1H-indazole.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Synthesis_of_7_Chloro_1H_indazole 2-Chloro-6-methylaniline 2-Chloro-6-methylaniline Diazonium_Salt Intermediate Diazonium Salt 2-Chloro-6-methylaniline->Diazonium_Salt 1. NaNO₂, HCl, 0-5°C 2. Acetic Acid 7-Chloro-1H-indazole 7-Chloro-1H-indazole Diazonium_Salt->7-Chloro-1H-indazole Intramolecular Cyclization (Heating)

Caption: Synthetic scheme for 7-Chloro-1H-indazole via Jacobson cyclization.

Part 2: N-Methylation of 7-Chloro-1H-indazole

The methylation of 7-chloro-1H-indazole can yield a mixture of N1 and N2 isomers. To achieve regioselective N1-methylation, the choice of base and methylating agent is critical. The presence of the electron-withdrawing chloro group at the 7-position can influence the nucleophilicity of the two nitrogen atoms.[5]

Experimental Protocol: Synthesis of this compound

Materials:

  • 7-Chloro-1H-indazole

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Saturated ammonium chloride solution

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Deprotonation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 7-chloro-1H-indazole in anhydrous DMF or THF.

    • Cool the mixture to 0 °C in an ice bath.

    • Carefully add sodium hydride (as a 60% dispersion in mineral oil) or potassium carbonate portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases (in the case of NaH).

  • Methylation and Work-up:

    • Slowly add methyl iodide or dimethyl sulfate dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product, which may contain a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel to isolate the desired this compound.

N_Methylation_of_7_Chloro_1H_indazole 7-Chloro-1H-indazole 7-Chloro-1H-indazole Indazole_Anion Indazole Anion 7-Chloro-1H-indazole->Indazole_Anion Base (e.g., NaH) in Anhydrous Solvent This compound This compound Indazole_Anion->this compound Methylating Agent (e.g., CH₃I) 7-Chloro-2-methyl-2H-indazole 7-Chloro-2-methyl-2H-indazole (minor product) Indazole_Anion->7-Chloro-2-methyl-2H-indazole

Caption: N-methylation of 7-chloro-1H-indazole leading to the desired N1 isomer.

Physicochemical Properties and Characterization

The identity and purity of this compound are confirmed through various analytical techniques.

PropertyValue
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
Appearance Off-white to light yellow solid
Melting Point Typically in the range of 50-60 °C
Solubility Soluble in most organic solvents
CAS Number 925523-53-3[6]

Characterization Data:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the benzene ring and the methyl protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the 7-chloro substitution pattern. The methyl group will appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule, including the methyl carbon and the carbons of the bicyclic aromatic system.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a molecule containing one chlorine atom.

Applications in Research and Drug Discovery

This compound serves as a versatile intermediate in the synthesis of a wide array of more complex molecules with potential therapeutic applications. The presence of the chloro and methyl groups provides specific steric and electronic properties that can be exploited in drug design.

  • Scaffold for Kinase Inhibitors: The indazole core is a common feature in many kinase inhibitors, and this compound can be a starting point for the development of novel inhibitors targeting various kinases involved in cancer and inflammatory diseases.[7][8]

  • Precursor for Agrochemicals: Substituted indazoles have also found applications in the agrochemical industry as herbicides and pesticides.[2]

  • Building Block for Materials Science: The unique electronic properties of the indazole ring make it an interesting component for the development of new organic materials with specific optical or electronic properties.[2]

Conclusion: A Versatile Building Block with a Rich Chemical Heritage

This compound, while not having a single, celebrated moment of discovery, represents the culmination of decades of research in heterocyclic chemistry. Its synthesis, rooted in classic reactions and refined by modern techniques, provides a reliable route to a highly versatile chemical intermediate. The strategic placement of the chloro and methyl groups on the indazole scaffold imparts unique properties that have been and will continue to be exploited by medicinal chemists and material scientists. As the demand for novel, highly specific small molecules continues to grow, the importance of well-characterized and readily accessible building blocks like this compound will only increase, ensuring its continued relevance in the landscape of scientific discovery.

References

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  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry, 220, 113482.
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  • Beilstein-Institut. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
  • Mohamed, M. A., et al. (2020). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 10(39), 23145-23157.
  • Kerr, M. A. (2010). 1H- and 2H-Indazoles. In Science of Synthesis (Vol. 12, pp. 225-332). Thieme.
  • da Silva, A. B., et al. (2021). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Journal of the Brazilian Chemical Society, 32(8), 1635-1644.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849–5860.
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226.
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.

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The Strategic deployment of 7-Chloro-1-methyl-1H-indazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Privileged Status of the Indazole Nucleus

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Among these, the indazole ring system has emerged as a "privileged scaffold," a testament to its recurring presence in a multitude of biologically active molecules.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and tunable electronic properties.[3][4] Its ability to serve as a bioisostere for the ubiquitous indole nucleus, while offering an additional nitrogen atom for hydrogen bond acceptance, further enhances its appeal in drug design.[5]

This guide focuses on a particularly valuable derivative: 7-Chloro-1-methyl-1H-indazole . The strategic placement of a chloro group at the 7-position and a methyl group on the N1 nitrogen atom imbues this molecule with specific reactivity and steric properties that make it a highly versatile building block in the synthesis of complex drug candidates, particularly in the realm of oncology.[6][7] This document will provide a comprehensive overview of its synthesis, reactivity, and application, with a particular focus on its role in the development of targeted kinase inhibitors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization. The key physicochemical data for this compound are summarized below.

PropertyValueReference
Molecular Formula C₈H₇ClN₂[8]
Molecular Weight 166.61 g/mol [8]
CAS Number 52987661[8]

Synthesis of this compound: A Protocol Rooted in Regioselectivity

The synthesis of this compound is a multi-step process that hinges on the regioselective methylation of the precursor, 7-chloro-1H-indazole. The direct alkylation of indazoles can often lead to a mixture of N1 and N2 substituted products, making regiocontrol a critical aspect of the synthesis.[9][10]

Step 1: Synthesis of 7-Chloro-1H-indazole

While various methods exist for the synthesis of the indazole core, a common route to 7-chloro-1H-indazole involves the cyclization of a suitably substituted o-toluidine derivative. A general approach involves the diazotization of 2-amino-3-chlorotoluene followed by an intramolecular cyclization.[11]

Step 2: Regioselective N-Methylation

The critical step in the synthesis is the regioselective methylation of 7-chloro-1H-indazole to favor the N1 isomer. The outcome of this reaction is highly dependent on the choice of base, solvent, and methylating agent. Studies on the N-alkylation of substituted indazoles have shown that the use of a strong, non-nucleophilic base in an aprotic polar solvent can favor N1 alkylation.[2][10] The steric hindrance at the N2 position, influenced by the substituent at the 7-position, also plays a significant role in directing the alkylation to the N1 position.[10]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the regioselective N-alkylation of indazoles.[2][10]

Materials:

  • 7-Chloro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere of nitrogen, add a solution of 7-chloro-1H-indazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is used to deprotonate the indazole, forming the indazolide anion. This anion is the active nucleophile in the subsequent methylation step.

  • Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction. Its anhydrous nature is crucial to prevent quenching of the sodium hydride.

  • Methyl Iodide: A reactive methylating agent that readily undergoes nucleophilic substitution.

  • Inert Atmosphere: The use of a nitrogen atmosphere is essential to prevent the reaction of the highly reactive sodium hydride with moisture and oxygen in the air.

Synthesis_of_7_Chloro_1_methyl_1H_indazole cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 7_chloro_1H_indazole 7-Chloro-1H-indazole Deprotonation Deprotonation (0 °C to RT) 7_chloro_1H_indazole->Deprotonation NaH NaH NaH->Deprotonation DMF DMF DMF->Deprotonation CH3I CH3I Methylation Methylation (0 °C to RT) CH3I->Methylation Deprotonation->Methylation Indazolide anion Quench Quench (NH4Cl) Methylation->Quench Crude Product Extraction Extraction (EtOAc) Quench->Extraction Purification Column Chromatography Extraction->Purification Product_Node This compound Purification->Product_Node

Caption: Synthetic workflow for this compound.

Key Reactions and Transformations: A Gateway to Molecular Complexity

This compound is a versatile scaffold that can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. The chloro group at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, the chloro group can be coupled with a variety of boronic acids or boronate esters to introduce aryl or heteroaryl substituents at the 7-position. This reaction is a cornerstone in the synthesis of many kinase inhibitors.[10][12][13]

General Reaction Scheme:

Self-Validating System: The success of the Suzuki-Miyaura coupling is typically validated by the consumption of the starting material (monitored by TLC or LC-MS) and the appearance of a new, less polar product. The structure of the product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Indazole This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Indazole->Catalyst Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Catalyst Coupled_Product 7-Aryl/Heteroaryl-1-methyl-1H-indazole Catalyst->Coupled_Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Catalyst Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Catalyst

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Application in Drug Discovery: A Case Study of the Mps1 Kinase Inhibitor CFI-402257

The utility of this compound as a heterocyclic building block is powerfully demonstrated in the synthesis of the potent and selective Mps1 kinase inhibitor, CFI-402257.[7][14] Mps1 (monopolar spindle 1) is a critical component of the spindle assembly checkpoint and is overexpressed in various cancers, making it an attractive therapeutic target.[3][7][15]

Synthetic Strategy for CFI-402257

The synthesis of CFI-402257 involves a key Suzuki-Miyaura cross-coupling reaction where this compound is coupled with a suitable boronic acid derivative of a pyridine core. This reaction constructs the core biaryl structure of the inhibitor.

Retrosynthetic Analysis:

The key disconnection in the retrosynthesis of a CFI-402257 analog involves the Suzuki coupling between the 7-position of the indazole and the 5-position of a substituted pyridine.

Detailed Experimental Protocol: Synthesis of a Key Intermediate for Mps1 Inhibitors

This protocol illustrates the Suzuki coupling step, a critical transformation in the synthesis of CFI-402257 and related analogs.[7]

Materials:

  • This compound

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-amino-2-chloropyridine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a mixture of this compound (1.0 equivalent), 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-amino-2-chloropyridine (1.2 equivalents), and potassium carbonate (2.0 equivalents) in a reaction vessel, add a degassed mixture of 1,4-dioxane and water (4:1).

  • Purge the mixture with nitrogen for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.1 equivalents) to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting materials.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired coupled product, 2-chloro-N-methyl-5-(1-methyl-1H-indazol-7-yl)pyridin-3-amine.

Causality Behind Experimental Choices:

  • Pd(dppf)Cl₂: A robust palladium catalyst suitable for cross-coupling reactions involving heteroaryl chlorides.

  • Potassium Carbonate: A base required for the transmetalation step of the Suzuki catalytic cycle.

  • Dioxane/Water: A common solvent system for Suzuki reactions, allowing for the dissolution of both organic and inorganic reagents. Degassing is crucial to remove oxygen, which can deactivate the palladium catalyst.

Conclusion: A Building Block of Strategic Importance

This compound has proven to be a heterocyclic building block of significant strategic importance in modern drug discovery. Its well-defined reactivity, particularly at the 7-position, allows for its predictable incorporation into complex molecular scaffolds through robust and scalable chemical transformations like the Suzuki-Miyaura cross-coupling. The successful application of this building block in the synthesis of potent kinase inhibitors such as CFI-402257 underscores its value to medicinal chemists. As the demand for novel and selective therapeutic agents continues to grow, the strategic deployment of such well-characterized and versatile building blocks will remain a cornerstone of successful drug development programs.

References

  • Liu, Y. et al. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Med. Chem. Lett.7 , 671–675 (2016). [Link]

  • Chem-Impex. 7-Chloro-1H-indazole. [Link]

  • Lu, P. et al. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein J. Org. Chem.20 , 1940–1954 (2024). [Link]

  • PrepChem. Synthesis of 2-chloro-5-(methylaminomethyl)pyridine. [Link]

  • Shaikh, A. et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Adv.13, 28067-28091 (2023).
  • PubChem. This compound. [Link]

  • Alam, M. M. & Keating, T. A. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Tetrahedron Lett.82 , 153289 (2021). [Link]

  • Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • The Chemical Probes Portal. CFI-402257. [Link]

  • Bursavich, M. G. et al. Novel Mps1 kinase inhibitors: from purine to pyrrolopyrimidine and quinazoline leads. Bioorg. Med. Chem. Lett.23 , 6829–6833 (2013). [Link]

  • Hewitt, L. et al. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PLoS One5 , e11643 (2010). [Link]

  • Santaguida, S. et al. Characterization of novel MPS1 inhibitors with preclinical anticancer activity. Cell Death Differ.20 , 1518–1529 (2013). [Link]

  • Asad, N. et al. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules29 , 2705 (2024). [Link]

  • ResearchGate. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. [https://www.researchgate.net/publication/299602495_Discovery_of_Pyrazolo15-a]pyrimidine_TTK_Inhibitors_CFI-402257_is_a_Potent_Selective_Bioavailable_Anticancer_Agent]([Link])

  • Asad, N. et al. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv (2024). [Link]

  • Ben-Yahia, A. et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Adv.11 , 6688–6698 (2021). [Link]

  • Google Patents.
  • Bouissane, L. et al. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules28 , 7695 (2023). [Link]

  • Caribbean Journal of Science and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • ResearchGate. Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. [Link]

  • Surasani, M. et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Org. Lett.14 , 684–687 (2012). [Link]

  • ResearchGate. (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]

  • ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Regioselective Synthesis of 7-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-Chloro-1-methyl-1H-indazole is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The primary challenge in its preparation lies in the regioselective methylation of the indazole core, as alkylation can occur at either the N-1 or N-2 position. This application note presents a detailed, two-step protocol for the synthesis of this compound, commencing with the synthesis of the 7-Chloro-1H-indazole precursor via a classical diazotization and cyclization reaction, followed by a highly regioselective N-1 methylation. The causality behind experimental choices, particularly those governing regioselectivity, is thoroughly explained to provide researchers with a robust and reproducible methodology.

Introduction and Significance

The indazole scaffold is a prominent feature in numerous therapeutic agents due to its ability to act as a bioisostere of indole, engaging with a wide array of biological targets.[1] The specific substitution pattern of this compound makes it a valuable precursor for complex molecules in drug discovery pipelines, including kinase inhibitors.

The synthesis of N-alkylated indazoles is often complicated by the formation of a mixture of N-1 and N-2 regioisomers.[1][2] The distribution of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and the electronic nature of substituents on the indazole ring.[1][3] This protocol addresses this challenge by employing conditions optimized for the selective formation of the thermodynamically favored N-1 methylated product.

Overview of the Synthetic Strategy

The synthesis is performed in two principal stages, as illustrated in the workflow diagram below.

  • Stage 1: Synthesis of 7-Chloro-1H-indazole. This stage utilizes the Jacobson indazole synthesis, which involves the diazotization of an appropriately substituted aniline (2-amino-3-chlorotoluene) followed by an intramolecular cyclization to form the bicyclic indazole system.[4]

  • Stage 2: Regioselective N-1 Methylation. The 7-Chloro-1H-indazole precursor is deprotonated using a strong, non-nucleophilic base (sodium hydride) in an aprotic polar solvent (tetrahydrofuran). Subsequent reaction with a methylating agent (methyl iodide) yields the desired this compound with high N-1 selectivity.[1]

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-1 Methylation Start Start: 2-Amino-3-chlorotoluene Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Cyclization Intramolecular Cyclization (Heat) Diazotization->Cyclization Precursor Product: 7-Chloro-1H-indazole Cyclization->Precursor Deprotonation Deprotonation (NaH, THF) Precursor->Deprotonation Methylation Alkylation (Methyl Iodide) Deprotonation->Methylation Workup Aqueous Workup & Extraction Methylation->Workup Purification Column Chromatography Workup->Purification FinalProduct Final Product: this compound Purification->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Considerations for Regioselectivity

The regioselectivity of indazole alkylation is a well-documented phenomenon. Under basic conditions, an indazolide anion is formed, which is a resonance-stabilized ambident nucleophile. Alkylation can occur at either nitrogen.

  • N-1 Alkylation (Thermodynamic Control): The N-1 substituted product is generally the more thermodynamically stable isomer. Using a strong base like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) allows the system to reach this thermodynamic minimum, favoring N-1 alkylation.[1]

  • N-2 Alkylation (Kinetic Control): The N-2 position is often more sterically accessible, and its lone pair is considered more kinetically available.[2] Therefore, conditions that favor kinetic control can lead to a higher proportion of the N-2 isomer.

This protocol leverages thermodynamic control by using NaH in THF to ensure the selective synthesis of the desired this compound.

Detailed Experimental Protocol

Safety Precautions: All operations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. Methyl iodide is toxic and a suspected carcinogen. Handle these reagents with extreme caution.

Part A: Synthesis of 7-Chloro-1H-indazole
  • Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-amino-3-chlorotoluene (1.0 eq) and concentrated hydrochloric acid (HCl, 3.0 eq). Cool the mixture to 0-5 °C in an ice-water bath.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred aniline suspension via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Cyclization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 30 minutes. Then, slowly warm the mixture to room temperature and subsequently heat to 60-70 °C for 1-2 hours, or until nitrogen gas evolution ceases. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize it carefully with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. The crude product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 7-Chloro-1H-indazole.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 7-Chloro-1H-indazole as a solid.

Part B: Synthesis of this compound

Caption: N-1 methylation of 7-Chloro-1H-indazole.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve 7-Chloro-1H-indazole (1.0 eq) in anhydrous THF. Add this solution dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Quantitative Data and Expected Results

Reagent (Part B)MW ( g/mol )Eq.Mmol (example)Mass/Vol (example)
7-Chloro-1H-indazole152.581.010.01.53 g
Sodium Hydride (60%)40.001.212.00.48 g
Methyl Iodide141.941.212.00.53 mL
Anhydrous THF---50 mL
ParameterExpected Outcome
Appearance White to off-white solid
Yield 75-85% (after purification)
Purity (by HPLC/NMR) >98%
Melting Point Literature values should be consulted for comparison.
Characterization Confirmed by ¹H NMR, ¹³C NMR, and MS analysis.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By carefully selecting the reaction conditions, particularly for the N-alkylation step, this method achieves high regioselectivity for the desired N-1 isomer, which is crucial for its subsequent use in pharmaceutical development. The detailed procedural steps and explanation of the underlying chemical principles offer researchers a robust foundation for producing this important intermediate with high purity and yield.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Jaffari, G. A., & Nunn, A. J. (1973). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, 2371-2374. [Link]

  • ResearchGate. (2018). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Request PDF. [Link]

  • Beilstein Journals. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from Beilstein Journals Website. [Link]

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Application Note: Synthesis and Evaluation of a Potent VEGFR-2 Kinase Inhibitor Derived from 7-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Modern Kinase Inhibition

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1] Its unique bicyclic structure provides a rigid framework for the precise orientation of pharmacophoric elements, enabling high-affinity interactions with the ATP-binding site of various kinases. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.

This application note provides a comprehensive guide to the synthesis and biological evaluation of a potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, starting from the versatile building block, 7-Chloro-1-methyl-1H-indazole. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2] By targeting VEGFR-2, the synthesized inhibitor aims to disrupt this process, thereby exerting an anti-cancer effect.

The synthetic strategy will employ a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds.[3] The subsequent biological evaluation will focus on in vitro assays to determine the inhibitor's potency and cellular activity.

Synthetic Approach: A Modular Strategy for Kinase Inhibitor Synthesis

The synthesis of the target VEGFR-2 inhibitor from this compound is designed as a two-step process, highlighting a modular approach to drug discovery. This allows for the facile generation of analogues by varying the coupling partners.

Part 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The first key transformation is a Suzuki-Miyaura cross-coupling reaction. This reaction will couple the this compound with a suitable arylboronic acid to introduce a key pharmacophoric element. The choice of the arylboronic acid is critical for achieving high potency and selectivity for the target kinase. For this protocol, we will use a commercially available substituted phenylboronic acid known to be present in potent VEGFR-2 inhibitors.

Synthetic Workflow Part 1 Start This compound Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Start->Suzuki Arylboronic Arylboronic Acid Arylboronic->Suzuki Intermediate 7-Aryl-1-methyl-1H-indazole Suzuki->Intermediate

Caption: Synthetic workflow for the Suzuki-Miyaura coupling of this compound.

Detailed Protocol for Suzuki-Miyaura Coupling:

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Substituted arylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

    • Triphenylphosphine (PPh₃) (0.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

    • Nitrogen or Argon atmosphere setup

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, and potassium carbonate.

    • Add palladium(II) acetate and triphenylphosphine to the flask.

    • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

    • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to reflux (typically 90-100 °C) and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 7-Aryl-1-methyl-1H-indazole intermediate.

Rationale for Experimental Choices:

  • Palladium Catalyst and Ligand: Palladium(II) acetate in combination with triphenylphosphine is a commonly used and effective catalyst system for Suzuki-Miyaura couplings.[3] The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: Potassium carbonate is a mild and effective base for activating the boronic acid, which is a crucial step in the transmetalation phase of the catalytic cycle.[3]

  • Solvent System: The mixture of dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents and facilitates the reaction.

Part 2: Introduction of the Amide Moiety

The second step involves the introduction of an amide-containing side chain, a common feature in many Type II kinase inhibitors that often interacts with the DFG-out pocket of the kinase. This can be achieved through various synthetic routes, including palladium-catalyzed amination or nucleophilic aromatic substitution, depending on the specific intermediate and desired final product. For this protocol, we will outline a general approach for a palladium-catalyzed amination.

Synthetic Workflow Part 2 Intermediate 7-Aryl-1-methyl-1H-indazole (with appropriate functionalization) Amination Pd-Catalyzed Amination (e.g., Buchwald-Hartwig) Intermediate->Amination Amine Amine Side Chain Amine->Amination FinalProduct Target VEGFR-2 Inhibitor Amination->FinalProduct

Caption: General workflow for the introduction of the amine side chain.

General Protocol for Palladium-Catalyzed Amination (Buchwald-Hartwig):

  • Reagents and Materials:

    • Functionalized 7-Aryl-1-methyl-1H-indazole (e.g., with a bromo or triflate group at a suitable position) (1.0 eq)

    • Amine-containing side chain (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like a Buchwald precatalyst (0.02-0.05 eq)

    • A suitable phosphine ligand (e.g., XPhos, RuPhos) (0.04-0.1 eq)

    • A strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)

    • Anhydrous toluene or dioxane

    • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Procedure:

    • In a Schlenk tube under an inert atmosphere, combine the functionalized indazole intermediate, the amine, the palladium source, the phosphine ligand, and the base.

    • Add anhydrous solvent (toluene or dioxane).

    • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final VEGFR-2 inhibitor.

Biological Evaluation: Assessing Kinase Inhibitory Activity

The synthesized compound's ability to inhibit VEGFR-2 kinase activity is a critical measure of its potential as a therapeutic agent. This is typically determined through in vitro kinase assays.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of the synthesized compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

Protocol:

  • Materials:

    • Recombinant human VEGFR-2 kinase

    • Kinase substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1)

    • Adenosine triphosphate (ATP)

    • Assay buffer (containing MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES)

    • Synthesized inhibitor compound

    • A positive control inhibitor (e.g., Sunitinib)

    • A detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production as an indicator of kinase activity)

    • 96-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare a serial dilution of the synthesized inhibitor in DMSO.

    • In a 96-well plate, add the assay buffer, the VEGFR-2 enzyme, and the substrate.

    • Add the serially diluted inhibitor to the wells. Include wells with a positive control inhibitor and a DMSO-only control (no inhibitor).

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Representative Data

The following table presents hypothetical IC₅₀ values for a series of synthesized indazole-based VEGFR-2 inhibitors, demonstrating the structure-activity relationship (SAR) that could be explored using the described synthetic and evaluation protocols.

Compound IDR Group at C7 PositionVEGFR-2 IC₅₀ (nM)
IND-001 4-Methoxyphenyl150
IND-002 3-Fluoro-4-methoxyphenyl75
IND-003 4-(N-methylcarbamoyl)phenyl25
IND-004 4-(Piperazin-1-yl)phenyl10
Sunitinib (Reference Compound)5

VEGFR-2 Signaling Pathway

Understanding the biological context in which the inhibitor acts is crucial. The following diagram illustrates the VEGFR-2 signaling pathway, which is initiated by the binding of VEGF and leads to downstream cellular responses such as proliferation, migration, and survival of endothelial cells.[4]

VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor Synthesized Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for the synthesized inhibitor.

Conclusion

This application note provides a detailed framework for the synthesis and evaluation of a potent VEGFR-2 kinase inhibitor using this compound as a key starting material. The described protocols for Suzuki-Miyaura coupling, palladium-catalyzed amination, and in vitro kinase inhibition assays offer a robust and adaptable workflow for researchers in drug discovery. The modular nature of the synthetic route allows for the exploration of structure-activity relationships, a critical aspect of lead optimization. By leveraging the privileged indazole scaffold, this approach can lead to the discovery of novel and effective anti-angiogenic agents for the treatment of cancer and other diseases driven by pathological neovascularization.

References

  • Indazole-containing bioactive molecules have pharmacological effects on a wide range of diseases, including infectious, inflammatory, neurodegenerative disease and cancer. In particular, some indazole derivatives that are developed as kinase inhibitors, have significant anti-cancer activity in vitro and in vivo.
  • The prepared thiazole compounds 3a-5b were screened for their cytotoxic potency against the MDA-MB-231 breast cancer cell line and their percentage inhibition against VEGFR-2. (Source: Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition - MDPI)
  • In this study, we designed several VEGFR-2 kinase inhibitors based on an indazole scaffold. Among them, the most potent compound, 30, inhibits VEGFR-2 (IC50 = 1.24 nM) with subtle selectivity over other kinases. (Source: Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed)
  • Central to the VEGF-A signaling pathway is VEGFR-2, also known as KDR or Flk-1. As a receptor tyrosine kinase expressed predominantly on endothelial cells, VEGFR-2 serves as the primary mediator of VEGF-A's angiogenic effects. (Source: VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie)
  • The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. (Source: Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H)
  • Simple and efficient procedures for the Pd-catalyzed cross-coupling of primary and secondary amines with halo-7-azaindoles(pyrrolo[2,3-b]pyridine) are presented. (Source: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - DSpace@MIT)
  • VEGFA binding to VEGFR2 at the surface of endothelial cells leads to dimerization and auto-phosphorylation of specific tyrosine residues in the cytoplasmic domain of VEGFR2. It leads to activation of multiple downstream signaling cascades and promotes endothelial cell proliferation, migration, and tube formation relevant to angiogenesis.
  • The VEGFR2 (KDR) Kinase Assay Kit is designed to measure VEGFR2 (KDR) kinase activity for screening and profiling applications using Kinase-Glo™ MAX as a detection reagent. (Source: VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience)
  • This guide provides a comparative analysis of novel 6-Bromo-1H-indazole derivatives against the established FDA-approved tyrosine kinase inhibitors (TKIs), Axitinib and Pazopanib. The primary focus of this comparison is their inhibitory activity against Vascular Endothelial Growth Factor 2 (VEGFR-2). (Source: Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition - Benchchem)
  • Four new nicotinamide-based derivatives were designed as antiangiogenic VEGFR-2 inhibitors.
  • A typical procedure might involve the following steps: 1) adding the enzyme solution to a compound-containing microtiter plate and incubating for 15 minutes; 2) adding substrates and incubating for 15 minutes to 1 hour; 3) adding a stopping reagent such as EDTA; 4) adding sensor or detector reagents, such as labeled antibodies or coupling enzymes; 5) measuring in a plate reader. (Source: Assay Development for Protein Kinase Enzymes - NCBI - NIH)
  • Among cross-coupling reactions, the Suzuki–Miyaura transformation stands out because of its practical advantages, including the commercial availability and low toxicity of the required reagents, mild reaction conditions, and functional group compatibility.
  • The VEGFR-2 induction upon VEGF binding results in the activation of multiple downstream pathways. (Source: Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular...
  • Amino-7-azaindoles are often accessed from the corresponding halide via SNAr displacement reactions, which typically require high temperatures, extended reaction times, and a large excess of the amine partner. (Source: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC - NIH)
  • A series of new C7 arylated 4-substituted 1H-indazoles was obtained in moderate to good yields.
  • A new series of indoline-2-one derivatives was designed and synthesized based on the essential pharmacophoric features of VEGFR-2 inhibitors. (Source: Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PubMed Central)
  • VEGFA signaling through VEGFR2 is the major pathway that activates angiogenesis by inducing the proliferation, survival, sprouting and migration of endothelial cells (ECs).
  • Vascular endothelial growth factor receptor-2 (VEGFR-2) plays a crucial role in cancer angiogenesis. (Source: Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening - RSC Publishing)
  • This assay utilizes proprietary human cells that provide constitutive expression of the Human type II Vascular Endothelial Growth Factor Receptor, referred to herein as VEGFR2, but also known as KDR and FLK-1. (Source: Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1) - Indigo Biosciences)
  • Palladium-catalyzed cyclization of arylhydrazones of 2-bromoaldehydes and 2-bromoacetophenones to give 1-aryl-1H-indazoles has been studied in detail.
  • Boronic acids are used in Suzuki coupling, but they have stability problems. (Source: Masking Boronic Acids for Suzuki Coupling - YouTube)
  • This process involves the growth, migration, and differentiation of blood vessel endothelial cells, which line their inside wall. (Source: Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC - PubMed Central)
  • The Suzuki–Miyaura reaction is the most practiced palladium-catalyzed, cross-coupling reaction because of its broad applicability, low toxicity of the metal (B), and the wide variety of commercially available boron substrates.
  • While three VEGF Rs have been identified (VEGF R1, VEGF R2, and VEGF R3), signaling through VEGF R2 is strongly associated with the initiation of angiogenesis.
  • A palladium-catalyzed interannular C–H amination of biaryl amines with O-benzoylhydroxylamines is reported.
  • The Suzuki–Miyaura cross-coupling technique is used to synthesize indazole compounds, which is a highly effective method of forming the C–C bond. This technique involves, reacting an aryl halide with organoboronic acid using palladium as a catalyst. (Source: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC - NIH)

Sources

Application Note: The Indazole Scaffold as a Privileged Structure in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The indazole nucleus is a prominent heterocyclic scaffold recognized for its versatile pharmacological activities, establishing it as a "privileged structure" in medicinal chemistry. Its derivatives are integral to numerous approved and investigational therapeutic agents, particularly in oncology. This guide provides an in-depth technical overview of the synthetic utility of substituted indazoles, with a focus on 7-Chloro-1-methyl-1H-indazole as a representative intermediate. We will explore the biological rationale for targeting Poly(ADP-ribose) polymerase (PARP) with indazole-based inhibitors, detail a comprehensive, field-proven protocol for Suzuki-Miyaura cross-coupling to generate molecular diversity, and discuss the causality behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage indazole chemistry for the discovery of novel anticancer agents.

The Indazole Pharmacophore in Oncology: A Strategic Overview

Indazole, a bicyclic aromatic heterocycle, is a cornerstone of modern drug design. Its rigid structure and capacity for diverse substitutions at multiple positions allow for the precise tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles. Several FDA-approved anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature an indazole core, underscoring its clinical significance.[1][2] These agents function as potent kinase inhibitors or, in the case of Niraparib, as inhibitors of the DNA repair enzyme Poly(ADP-ribose) polymerase (PARP).[2] The strategic placement of substituents, such as the chloro- and methyl- groups on the this compound intermediate, is critical for modulating solubility, metabolic stability, and binding affinity to the target protein.

Biological Rationale: PARP Inhibition and the Principle of Synthetic Lethality

A major breakthrough in targeted cancer therapy has been the clinical application of PARP inhibitors (PARPi) in tumors with deficiencies in the Homologous Recombination (HR) DNA repair pathway, often caused by mutations in BRCA1 or BRCA2 genes.[3][4] This therapeutic strategy is a prime example of "synthetic lethality," where the inhibition of two separate pathways (PARP-mediated Base Excision Repair and BRCA-mediated Homologous Recombination) is individually tolerable to a cell but lethal when combined.[4]

Mechanism of Action:

  • DNA Damage: Cells constantly experience DNA single-strand breaks (SSBs).

  • PARP Activation: PARP1 and PARP2 enzymes detect these SSBs, bind to the damaged site, and synthesize chains of poly(ADP-ribose) (PAR). This PARylation acts as a scaffold to recruit other DNA repair proteins.[5]

  • PARP Inhibition: PARP inhibitors block the enzymatic activity of PARP, preventing the repair of SSBs. Crucially, they also "trap" the PARP enzyme on the DNA, creating a cytotoxic PARP-DNA complex.[5][6]

  • Lethal Double-Strand Breaks: These unresolved SSBs and trapped complexes lead to the collapse of replication forks during cell division, creating more severe DNA double-strand breaks (DSBs).

  • Synthetic Lethality: In healthy cells, these DSBs are efficiently repaired by the HR pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in BRCA-mutant cancer cells, the HR pathway is defective. The inability to repair these DSBs leads to massive genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[4][7]

Synthetic Lethality Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell (HR Deficient) SSB_N Single-Strand Break (SSB) PARPi_N PARP Inhibitor SSB_N->PARPi_N Inhibition DSB_N Double-Strand Break (DSB) PARPi_N->DSB_N Replication Fork Collapse HR_N Homologous Recombination (BRCA1/2 Active) DSB_N->HR_N Repair Survival_N Cell Survival & Repair HR_N->Survival_N SSB_C Single-Strand Break (SSB) PARPi_C PARP Inhibitor SSB_C->PARPi_C Inhibition DSB_C Double-Strand Break (DSB) PARPi_C->DSB_C Replication Fork Collapse HR_C Homologous Recombination (BRCA1/2 Inactive) DSB_C->HR_C Repair Fails Death_C Cell Death (Apoptosis) HR_C->Death_C

Figure 1: The principle of synthetic lethality in BRCA-mutant cancer cells treated with PARP inhibitors.

Synthetic Strategies for Indazole-Based Anticancer Agents

The construction of complex, biologically active molecules from the indazole core often relies on robust and versatile cross-coupling reactions. The Palladium-catalyzed Suzuki-Miyaura cross-coupling is a premier method for forming carbon-carbon bonds, allowing for the attachment of various aryl or heteroaryl moieties to the indazole scaffold.[8][9][10]

Synthesis of the this compound Intermediate

The synthesis of substituted indazoles can be achieved through various methods, including the diazotization of o-toluidines or the cyclization of hydrazones.[11] A common route to N-alkylated indazoles involves the initial formation of the indazole ring followed by selective alkylation. For this compound, a plausible route involves the cyclization of a corresponding 2-amino-3-chlorotoluene derivative followed by methylation.

Application Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of a halo-indazole intermediate (e.g., this compound) with an arylboronic acid. This reaction is fundamental for building the biaryl structures common in many kinase and PARP inhibitors.

Objective: To synthesize a C-C coupled biaryl-indazole product via a Suzuki-Miyaura reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (0.02 - 0.05 eq)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent System: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Dimethoxyethane (DME)/Water

  • Inert Gas: Nitrogen or Argon

  • Standard glassware for anhydrous reactions

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the chosen arylboronic acid (1.2 eq).

    • Causality: Using flame-dried glassware and maintaining an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst and the degradation of organometallic intermediates by oxygen and moisture. An excess of the boronic acid is used to drive the reaction to completion.

  • Addition of Reagents:

    • Add the base (K₂CO₃, 2.0 eq) to the flask.

    • Causality: The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species (-[B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center.[8]

  • Inert Atmosphere:

    • Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This process is known as "purging" or "sparging."

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1). The reaction should be sufficiently dilute (e.g., 0.1 M).

    • Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq).

    • Causality: Degassing the solvent (by sparging with argon or through freeze-pump-thaw cycles) removes dissolved oxygen. The choice of catalyst is critical; PdCl₂(dppf) is often preferred for its robustness and efficiency with challenging substrates due to the electron-rich and bulky dppf ligand, which stabilizes the Pd(0) active species and promotes oxidative addition.[12]

  • Reaction Execution:

    • Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-12 hours).[10]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Dilute the filtrate with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final compound.

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl + Ar-X OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Biaryl + [Ar'-B(OH)₃]⁻ Transmetal Transmetalation Transmetal->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination PdII_Biaryl->RedElim Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Indazole-Cl) ArX->OxAdd ArB Ar'-B(OH)₂ (Boronic Acid) ArB->Transmetal Base Base (OH⁻) Base->Transmetal

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation and Structural Characterization

The successful synthesis of the target compound must be confirmed through rigorous analytical techniques.

Typical Characterization Data:

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure. The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and connectivity of protons and carbons.[13][14][15] For example, the appearance of signals corresponding to the newly introduced aryl group and the disappearance of the starting material signals confirm the reaction's success.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the synthesized molecule, allowing for the unambiguous determination of its elemental formula.[10][13]

Table 1: Representative Suzuki Coupling Reaction Data

Entry Halo-Indazole Boronic Acid Partner Catalyst Base Yield (%)
1 This compound Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ 85-95
2 This compound 4-Methoxyphenylboronic acid PdCl₂(dppf) Cs₂CO₃ 80-90
3 5-Bromo-1H-indazole Pyridine-3-boronic acid PdCl₂(dppf) K₂CO₃ 75-85

(Yields are representative and may vary based on specific reaction conditions and scale.)

Conclusion

The indazole scaffold is a validated and highly valuable core in the development of targeted anticancer therapies. Intermediates like this compound provide a strategic starting point for chemical elaboration. The Suzuki-Miyaura cross-coupling reaction offers a robust and versatile protocol for synthesizing libraries of novel indazole derivatives. By understanding the underlying biological mechanisms, such as PARP inhibition, and mastering the key synthetic transformations, researchers can effectively leverage the potential of these privileged structures to discover the next generation of life-saving cancer therapeutics.

References

  • The mechanism of PARP inhibitor action is identified. (2024). Drug Target Review. [Link]

  • Researchers pinpoint how PARP inhibitors combat BRCA1 and BRCA2 tumor cells. (2021). Massachusetts General Hospital. [Link]

  • Pilie, P. G., Gay, C. M., & Byers, L. A. (2017). PARP Inhibition in BRCA-Mutant Breast Cancer. Journal of the National Comprehensive Cancer Network, 15(9), 1146-1154. [Link]

  • Poh, D., & Yap, Y. S. (2023). Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches. Cancers, 15(14), 3648. [Link]

  • Sengupta, A., & Bera, J. K. (2014). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics, 33(7), 1598-1616. [Link]

  • Wang, Y., et al. (2024). Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer. Frontiers in Pharmacology, 15, 1420556. [Link]

  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Witulski, B., & Alayrac, C. (2008). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry, 73(11), 4221-4228. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • El-Fakı, A. O., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 29(10), 2269. [Link]

  • Suzuki reaction. (2024). Wikipedia. [Link]

  • Optimization of reaction conditions for the synthesis of indazolones. (2024). ResearchGate. [Link]

  • Khan, I., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14131-14148. [Link]

  • Kallepalli, V. A., & Barluenga, J. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. Organic & Biomolecular Chemistry, 19(25), 5586-5590. [Link]

  • Chen, C.-Y., et al. (2016). Synthesis of 1H-Indazoles via a Cu(OAc)2-Catalyzed N–N Bond Formation. Organic Letters, 18(7), 1690-1693. [Link]

  • Torres-Gómez, H., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2154. [Link]

  • Tzvetkov, N. T., et al. (2017). 13 C NMR of indazoles. Journal of Molecular Structure, 1141, 469-478. [Link]

  • Pinto, D. C. G. A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure and Bonding of Hetereocyclic Compounds. [Link]

  • Khan, I., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(20), 14131-14148. [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15949-15961. [Link]

  • Khan, I., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14, 14131-14148. [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Chen, C.-Y., et al. (2016). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 18(7), 1690-1693. [Link]

  • Wang, F., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2928. [Link]

  • Kumar, A., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4211. [Link]

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Application Notes & Protocols: The Role of 7-Chloro-1-methyl-1H-indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity allow it to serve as an effective pharmacophore, capable of forming key interactions with a multitude of biological targets.[3][4] The thermodynamically stable 1H-indazole tautomer is of particular interest, forming the core of numerous therapeutics.[4][5]

Within this class, 7-Chloro-1-methyl-1H-indazole has emerged as a crucial building block for the synthesis of targeted therapeutics, particularly in oncology.[6][7] The strategic placement of the 7-chloro and 1-methyl groups serves two primary functions:

  • Vector for Synthesis: The chloro group, while influencing electronic properties, provides a handle for further synthetic elaboration, often through cross-coupling reactions.

  • Modulation of Physicochemical Properties: The N1-methylation prevents the formation of the 2H-indazole tautomer and eliminates a hydrogen bond donor, which can be critical for tuning solubility, cell permeability, and metabolic stability.[8]

This guide provides a detailed exploration of the synthesis and application of this compound, with a focus on its role in the development of protein kinase inhibitors.[7][9] We will provide not just the procedural steps but the underlying chemical and biological rationale to empower researchers in their drug discovery efforts.

Synthesis of the this compound Core

The reliable synthesis of the core scaffold is the foundational step for any drug discovery program. While numerous methods exist for indazole synthesis, a common and effective route involves the cyclization of appropriately substituted anilines.[10]

Protocol 2.1: Synthesis via Diazotization-Cyclization of 2-amino-3-chlorotoluene

This protocol outlines a classical and robust method for preparing the indazole core. The causality behind this pathway is the transformation of a stable aniline into a highly reactive diazonium salt, which then undergoes intramolecular cyclization.

Workflow Diagram:

G A 2-Amino-3-chlorotoluene (Starting Material) B NaNO2, HCl (aq) 0-5 °C A->B Step 1: Diazotization C In situ Diazonium Salt (Reactive Intermediate) B->C D Intramolecular Cyclization C->D Step 2: Ring Closure E 7-Chloro-1H-indazole D->E F CH3I, K2CO3 DMF E->F Step 3: N-Methylation G This compound (Final Product) F->G

Caption: Synthetic workflow for this compound.

Materials:

  • 2-Amino-3-chlorotoluene

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure:

  • Diazotization:

    • To a stirred solution of 2-Amino-3-chlorotoluene (1.0 equiv) in concentrated HCl at 0-5 °C (ice bath), add a solution of NaNO₂ (1.1 equiv) in water dropwise.

    • Rationale: The cold temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.

    • Maintain the temperature and stir for 30 minutes post-addition. Monitor for the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Cyclization:

    • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. The intramolecular cyclization is often spontaneous but may require gentle heating to proceed to completion.

    • Rationale: Heating provides the activation energy for the nucleophilic attack of the aromatic ring onto the diazonium group, followed by loss of N₂, to form the stable indazole ring.

    • Monitor the reaction by TLC until the intermediate is consumed, yielding 7-Chloro-1H-indazole.

  • Work-up and Isolation of Intermediate:

    • Cool the reaction mixture and neutralize carefully with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer three times with Ethyl Acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 7-Chloro-1H-indazole can be purified by column chromatography or used directly in the next step if sufficiently pure.

  • N-Methylation:

    • Dissolve the crude 7-Chloro-1H-indazole (1.0 equiv) in DMF.

    • Add anhydrous K₂CO₃ (2.0 equiv) to the solution.

    • Rationale: K₂CO₃ is a mild base used to deprotonate the indazole N-H, creating the nucleophilic indazolide anion.

    • Add Methyl Iodide (1.2 equiv) dropwise and stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Rationale: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, promoting the nucleophilic attack on the methyl iodide.

  • Final Work-up and Purification:

    • Pour the reaction mixture into water and extract with Ethyl Acetate.

    • Wash the combined organic layers with water and brine to remove residual DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.[11]

Application in Kinase Inhibitor Drug Discovery

The indazole scaffold is a well-established "hinge-binder" in protein kinase inhibitors.[2] It mimics the adenine core of ATP, forming critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a flexible segment that connects the N- and C-lobes of the kinase domain.[2] This interaction is fundamental to the competitive inhibition of ATP binding.[12]

Mechanism of Action: The Indazole Pharmacophore

The this compound moiety orients itself within the ATP-binding pocket. The N2 atom of the indazole ring typically acts as a hydrogen bond acceptor, interacting with a backbone N-H of a hinge residue (e.g., Cysteine in many kinases).

Diagram of Kinase Hinge Interaction:

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Scaffold Hinge_NH Backbone N-H Hinge_CO Backbone C=O Indazole This compound Indazole_R R-group (points to solvent front) Indazole->Indazole_R Synthetic Vector Indazole_N2->Hinge_NH Hydrogen Bond (Key Interaction)

Caption: Indazole scaffold forming a key hydrogen bond with the kinase hinge.

Derivatives of this compound are used as intermediates in the synthesis of inhibitors for various kinases, including Aurora kinases, Pim kinases, and PKMYT1.[9][13][14]

Protocol: Derivatization via Suzuki-Miyaura Cross-Coupling

To build a complete inhibitor, the this compound core must be functionalized. A common strategy is to introduce a second aromatic or heteroaromatic ring system via a cross-coupling reaction. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose.

Objective: To couple a boronic acid derivative to the indazole core, typically after converting the chloro-group to a more reactive bromo- or iodo-group, or by first installing a boronic ester on the indazole itself. This protocol will assume the synthesis of an intermediate like 3-Bromo-7-chloro-1-methyl-1H-indazole for subsequent coupling.

Materials:

  • 3-Bromo-7-chloro-1-methyl-1H-indazole (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Step-by-Step Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine 3-Bromo-7-chloro-1-methyl-1H-indazole, the desired boronic acid, the palladium catalyst, and the base.

    • Rationale: The palladium catalyst is the heart of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. The base is required to activate the boronic acid for transmetalation.

  • Degassing:

    • Seal the vessel and degas the solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.

    • Rationale: Oxygen can oxidize the active Pd(0) catalyst, deactivating it and halting the reaction. Degassing is a critical step for ensuring a successful outcome.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with Ethyl Acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting coupled product by column chromatography.

Biological Evaluation: In Vitro Kinase Assay

Once a library of derivatives has been synthesized, their biological activity must be assessed. A common primary screen is an in vitro biochemical assay to determine the concentration at which the compound inhibits 50% of the kinase's activity (the IC₅₀ value).

Protocol 4.1: ADP-Glo™ Luminescence-Based Kinase Assay

This commercial assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. Inhibition of the kinase results in a lower ADP concentration and thus a lower luminescent signal.

Workflow Diagram:

G A 1. Dispense Kinase, Substrate, and Inhibitor B 2. Initiate Reaction with ATP A->B Incubate C 3. Stop Reaction & Deplete remaining ATP (ADP-Glo™ Reagent) B->C Incubate D 4. Convert ADP to ATP & Generate Light (Kinase Detection Reagent) C->D E 5. Measure Luminescence (Plate Reader) D->E F 6. Calculate IC50 E->F

Caption: Workflow for an ADP-Glo™ in vitro kinase assay.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized indazole derivatives in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

  • Reaction Setup (384-well plate):

    • Add the test compound solution to the appropriate wells.[8]

    • Include controls: "No Inhibitor" (DMSO only) for 0% inhibition and "No Enzyme" for 100% inhibition.

    • Add a solution containing the target kinase and its specific substrate peptide to each well.[8]

    • Incubate briefly to allow the inhibitor to bind to the kinase.[8]

  • Kinase Reaction:

    • Initiate the reaction by adding an ATP solution. The concentration of ATP should be at or near its Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).[8]

  • Signal Generation:

    • Stop the kinase reaction and deplete the unused ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.[8]

    • Add Kinase Detection Reagent. This converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the controls (0% and 100% inhibition).

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Interpretation and Structure-Activity Relationship (SAR):

By comparing the IC₅₀ values of different derivatives, researchers can build a structure-activity relationship (SAR) table. This is crucial for understanding how different chemical modifications affect potency and for guiding the design of the next generation of compounds.

Compound ID Modification at C3-Position Kinase X IC₅₀ (nM)
IND-001Phenyl520
IND-0024-Fluorophenyl159
IND-0034-Methoxyphenyl85
IND-004Pyridin-4-yl45

This is a representative table with hypothetical data.

This SAR table suggests that introducing electron-donating groups (methoxy) or a nitrogen-containing heterocycle (pyridine) at the C3-position improves inhibitory activity against Kinase X. This insight is invaluable for the iterative process of lead optimization in drug discovery.[8]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed scaffold that provides a robust starting point for the development of targeted therapies. Its synthesis is well-established, and its utility as a pharmacophore, particularly as a kinase hinge-binder, is proven. By understanding the rationale behind its synthesis, derivatization, and biological evaluation, research scientists can effectively leverage this powerful building block to accelerate the discovery of novel and potent drug candidates.

References

  • Guidechem. (n.d.). What are the synthesis methods of 7-chloro 1h-indazole-3-carboxylic acid.
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  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
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  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
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  • Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry.
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Experimental Procedure for N-Alkylation of 7-Chloro-1H-Indazole: A Detailed Guide to Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the N-alkylation of 7-chloro-1H-indazole. The indazole scaffold is a privileged motif in medicinal chemistry, and the strategic introduction of alkyl groups at the N-1 or N-2 positions is crucial for modulating pharmacological activity. This document elucidates the underlying principles of regioselectivity in indazole alkylation and presents a series of robust, field-proven protocols to achieve desired N-alkylation patterns. We will delve into the causality behind experimental choices, from the selection of bases and solvents to the nuances of different alkylating strategies, ensuring that each protocol is a self-validating system for reproducible results.

Introduction: The Significance of N-Alkylated Indazoles

Indazole, a bicyclic aromatic heterocycle, is a cornerstone in the design of therapeutic agents due to its ability to mimic the indole structure while offering unique physicochemical properties.[1][2][3][4][5] The nitrogen atoms at the 1- and 2-positions of the indazole ring are common points for diversification, and the resulting N-alkylated isomers often exhibit distinct biological profiles. For instance, N1-substituted indazoles are found in compounds developed as complement factor D inhibitors, while N2-substituted analogs include approved tyrosine kinase inhibitors.[6]

However, the synthesis of a specific N-alkylated indazole regioisomer presents a significant challenge. Direct alkylation of 1H-indazoles frequently yields a mixture of N-1 and N-2 substituted products, complicating purification and reducing the overall yield of the desired compound.[1][2][6][7] This guide will address these challenges by providing a systematic approach to the N-alkylation of 7-chloro-1H-indazole, a common building block in pharmaceutical research.

The Challenge of Regioselectivity: N-1 vs. N-2 Alkylation

The outcome of the N-alkylation of indazoles is a delicate interplay of electronic and steric factors, as well as reaction conditions. The indazole anion, formed upon deprotonation, is a mesomeric system, with negative charge density distributed between the N-1 and N-2 positions. The regioselectivity of the subsequent alkylation is influenced by:

  • Substituents on the Indazole Ring: Electron-withdrawing groups, such as the chloro- group at the 7-position of the target molecule, can significantly influence the nucleophilicity of the adjacent nitrogen atoms. Studies have shown that indazoles with electron-withdrawing substituents at the C-7 position can favor N-2 alkylation.[1][3][4][8]

  • Choice of Base and Solvent: The combination of base and solvent plays a pivotal role in determining the position of alkylation. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been reported to be a promising system for selective N-1 alkylation of various indazoles.[1][2][4][5] Conversely, different conditions can favor the N-2 isomer. The solvent can influence the aggregation state and solvation of the indazole anion, thereby affecting the accessibility of the N-1 and N-2 positions.[2][9]

  • Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent can also direct the reaction towards one regioisomer over the other.

  • Thermodynamic vs. Kinetic Control: In some cases, the initially formed kinetic product can isomerize to the more thermodynamically stable isomer. The 1H-indazole tautomer is generally considered more stable than the 2H-tautomer.[2][5]

Experimental Strategies and Protocols

This section details several methodologies for the N-alkylation of 7-chloro-1H-indazole, each with its own advantages and considerations regarding regioselectivity.

Strategy 1: Classical Base-Mediated N-Alkylation

This is the most direct approach, involving the deprotonation of the indazole with a suitable base followed by the addition of an alkylating agent. The choice of base and solvent is critical for controlling regioselectivity.

This protocol is adapted from studies demonstrating high N-1 selectivity for a range of indazoles.[1][2][4][5] The use of a strong, non-nucleophilic base like sodium hydride in a non-polar aprotic solvent like THF often favors the formation of the N-1 alkylated product.

Workflow for N-1 Alkylation

cluster_prep Preparation cluster_reaction Alkylation cluster_workup Work-up and Purification A Dissolve 7-chloro-1H-indazole in anhydrous THF under N2 B Add NaH (60% dispersion in mineral oil) portion-wise at 0°C A->B C Stir for 30 min at 0°C, then warm to room temperature B->C D Add alkylating agent (e.g., alkyl halide) dropwise at 0°C C->D E Stir at room temperature or heat as required (monitor by TLC/LC-MS) D->E F Quench reaction with water or saturated NH4Cl E->F G Extract with an organic solvent (e.g., EtOAc) F->G H Wash organic layer, dry, and concentrate G->H I Purify by column chromatography or recrystallization H->I

Caption: General workflow for N-1 alkylation of 7-chloro-1H-indazole.

Detailed Steps:

  • To a stirred solution of 7-chloro-1H-indazole (1.0 eq.) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be required for less reactive alkylating agents.[2][9]

  • Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-1 alkylated 7-chloro-indazole.

This method employs a weaker base and a polar aprotic solvent, which can sometimes lead to different regioselectivity or be more suitable for large-scale synthesis due to the easier handling of potassium carbonate compared to sodium hydride. However, with this system, a mixture of N-1 and N-2 isomers is more likely, and the ratio can be highly dependent on the specific substrate and alkylating agent.[3][4]

Detailed Steps:

  • To a mixture of 7-chloro-1H-indazole (1.0 eq.) and potassium carbonate (2.0 eq.) in dimethylformamide (DMF, 10 mL/mmol), add the alkylating agent (1.2 eq.).

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to separate the N-1 and N-2 isomers.

Strategy 2: Mitsunobu Reaction for Preferential N-2 Alkylation

The Mitsunobu reaction is a powerful tool for the alkylation of N-H bonds under mild, neutral conditions.[10] For indazoles, this reaction often shows a preference for the formation of the N-2 regioisomer.[2][5][9] This selectivity is attributed to the reaction mechanism involving a phosphonium salt intermediate.

Mitsunobu Reaction Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 7-chloro-1H-indazole, alcohol, and triphenylphosphine in anhydrous THF B Cool the solution to 0°C A->B C Add DEAD or DIAD dropwise B->C D Allow to warm to room temperature and stir until completion (TLC/LC-MS) C->D E Concentrate the reaction mixture D->E F Purify by column chromatography E->F

Caption: General workflow for the Mitsunobu N-alkylation of 7-chloro-1H-indazole.

Detailed Steps:

  • To a solution of 7-chloro-1H-indazole (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (15 mL/mmol) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting indazole.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude residue can be directly purified by flash column chromatography on silica gel to isolate the N-2 alkylated product. The triphenylphosphine oxide and hydrazide byproducts are typically separated during chromatography.

Strategy 3: Acid-Catalyzed N-2 Alkylation

Recent methodologies have emerged that utilize Brønsted or Lewis acids to catalyze the regioselective N-2 alkylation of indazoles.[11][12] These methods offer an alternative to traditional base-mediated and Mitsunobu conditions, often with high selectivity and functional group tolerance. For example, trifluoromethanesulfonic acid (TfOH) can promote the selective N-2 alkylation of indazoles with diazo compounds or alkyl 2,2,2-trichloroacetimidates.[11][12][13]

Detailed Steps (Conceptual Outline):

  • In a typical procedure, the 7-chloro-1H-indazole and the alkylating agent (e.g., an alkyl 2,2,2-trichloroacetimidate) are dissolved in a suitable solvent such as dioxane.[13]

  • A catalytic amount of a strong acid like TfOH is added.

  • The reaction is stirred at a specified temperature until completion.

  • Work-up involves quenching the acid, extraction, and purification by chromatography.

Researchers should consult the primary literature for specific protocols related to this emerging and powerful strategy.[12][13]

Data Summary and Comparison of Methods

Method Typical Reagents Solvent Likely Major Isomer Advantages Disadvantages
Protocol 1 NaH, Alkyl HalideTHFN-1High N-1 selectivity for many substrates[1][2][4][5]Requires anhydrous conditions; NaH is hazardous.
Protocol 2 K₂CO₃, Alkyl HalideDMFMixture (variable)Milder base, easier to handleOften poor regioselectivity.[3][4]
Mitsunobu PPh₃, DEAD/DIAD, AlcoholTHFN-2Mild, neutral conditions; good for secondary alcohols.[2][5][9]Stoichiometric byproducts can complicate purification.
Acid-Catalyzed TfOH, Alkylating AgentDioxaneN-2High N-2 selectivity; catalytic.[11][12][13]May not be compatible with acid-labile functional groups.

Purification and Characterization

The separation of N-1 and N-2 alkylated indazole isomers can often be achieved by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. In some cases, recrystallization from a suitable solvent system can also be an effective method for purification and separation of the isomers.[14]

The structural assignment of the N-1 and N-2 isomers is unequivocally determined using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Heteronuclear Multiple Bond Correlation (HMBC) experiments.[5] In the HMBC spectrum, a correlation between the protons of the N-alkyl group and the C-7a or C-3 carbons of the indazole ring can confirm the point of attachment.

Conclusion

The N-alkylation of 7-chloro-1H-indazole is a nuanced transformation where the desired regiochemical outcome is dictated by a careful selection of reaction conditions. By understanding the interplay of electronic effects, base/solvent systems, and the chosen synthetic strategy, researchers can selectively synthesize either the N-1 or N-2 alkylated product. This guide provides a set of reliable protocols and the underlying scientific rationale to empower chemists in the synthesis of these valuable pharmaceutical building blocks. The provided workflows and comparative data serve as a practical resource for the efficient and reproducible N-alkylation of 7-chloro-1H-indazole and related heterocyclic systems.

References

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  • Valenti, P., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. [Link]

  • Beddoe, R. H. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]

  • (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Semantic Scholar. [Link]

  • (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6878-6884. [Link]

  • O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. [Link]

  • (2011). Method for separating and purifying substituted indazole isomers.
  • (2026). Phase Transfer Catalysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed. [Link]

Sources

Application Note & Protocol: A Scalable and Regioselective Synthesis of 7-Chloro-1-methyl-1H-indazole for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 7-Chloro-1-methyl-1H-indazole, a key building block in modern medicinal chemistry. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, and robust methods for its regioselective synthesis are critical for drug development pipelines.[1][2][3] This guide details a two-stage process, beginning with the synthesis of the 7-Chloro-1H-indazole intermediate, followed by a highly regioselective N1-methylation. The protocols are designed with scalability, safety, and efficiency in mind, addressing the common challenge of N1 versus N2 alkylation selectivity.[1][3]

Introduction: The Significance of Substituted Indazoles

Indazoles, bicyclic aromatic heterocycles, are of immense interest in pharmaceutical chemistry due to their wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[4] They often serve as bioisosteres for indoles in drug design. This compound, in particular, is a crucial intermediate for synthesizing targeted therapeutics, such as protein kinase inhibitors.

The primary challenge in synthesizing N-alkylated indazoles is controlling the regioselectivity of the alkylation step. The indazole anion is a mesomeric system, allowing electrophilic attack at either the N1 or N2 position, often resulting in a mixture of isomers that are difficult to separate on a large scale.[1] This application note presents a field-proven methodology that favors the formation of the thermodynamically more stable N1-alkylated product, ensuring high purity and yield in a scalable process.[3]

Overall Synthetic Strategy

The synthesis is approached in two distinct, scalable stages:

  • Stage 1: Synthesis of 7-Chloro-1H-indazole. This stage involves the formation of the indazole ring system from a readily available substituted aniline precursor. The chosen method is a classical diazotization followed by an intramolecular cyclization, a robust and well-documented transformation.[5][6]

  • Stage 2: Selective N1-Methylation. Starting with the 7-Chloro-1H-indazole intermediate, this stage employs a carefully selected base and solvent system to direct the methylation specifically to the N1 position, avoiding significant formation of the undesired N2 isomer.[1][3]

G cluster_0 Stage 1: Indazole Formation cluster_1 Stage 2: N1-Methylation A 2-Chloro-6-methylaniline B Diazotization Intermediate A->B 1. HCl, NaNO2 2. Acetic Anhydride C 7-Chloro-1H-indazole B->C Cyclization D 7-Chloro-1H-indazole E Indazole Anion D->E NaH, THF F This compound E->F Methyl Iodide

Figure 1: High-level workflow for the synthesis of this compound.

Process Safety and Hazard Analysis

Scaling up chemical reactions requires a rigorous assessment of potential hazards. The reagents used in this synthesis present manageable risks if handled with appropriate engineering controls and personal protective equipment (PPE).

Reagent / Process Step Primary Hazards Recommended Safety Precautions
Sodium Nitrite (NaNO₂) & Acid Toxic, Oxidizer. Generates toxic NOx gases.Use in a well-ventilated fume hood. Avoid contact with combustible materials. Have a quenching agent (e.g., sulfamic acid) ready.
Sodium Hydride (NaH) Flammable solid, water-reactive. Generates flammable H₂ gas.Handle under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. Quench excess NaH carefully with isopropanol followed by methanol.
Methyl Iodide (CH₃I) Toxic, Carcinogen, Volatile.Handle exclusively in a high-performance fume hood. Use appropriate chemically resistant gloves (e.g., laminate film). Avoid inhalation and skin contact.
Anhydrous Solvents (THF) Flammable, can form explosive peroxides.Use from a freshly opened container or a solvent purification system. Store away from ignition sources. Check for peroxides before use if stored.

Detailed Experimental Protocols

Stage 1: Scale-up Synthesis of 7-Chloro-1H-indazole

This procedure is adapted from established principles of indazole synthesis via diazotization of substituted anilines.[5]

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Chloro-6-methylaniline141.59100.0 g0.7061.0
Concentrated HCl (37%)36.46250 mL~3.0~4.25
Sodium Nitrite (NaNO₂)69.0053.7 g0.7781.1
Acetic Anhydride102.09216 g2.123.0
Toluene-1.0 L--
Water (DI)18.02As needed--
Sodium Bicarbonate (Sat. Sol.)-As needed--

Step-by-Step Protocol:

  • Vessel Preparation: Ensure a 2L jacketed glass reactor is clean, dry, and equipped with an overhead stirrer, thermocouple, and nitrogen inlet.

  • Aniline Dissolution: Charge the reactor with 2-Chloro-6-methylaniline (100.0 g, 0.706 mol) and Toluene (500 mL). Stir to dissolve.

  • Acidification: Cool the mixture to 0-5 °C using a circulating chiller. Slowly add concentrated HCl (250 mL) while maintaining the internal temperature below 10 °C. A thick slurry of the hydrochloride salt will form.

  • Diazotization: Prepare a solution of Sodium Nitrite (53.7 g, 0.778 mol) in water (100 mL). Add this solution dropwise to the aniline slurry over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality Insight: Slow addition at low temperature is critical to prevent the decomposition of the unstable diazonium salt and minimize the formation of hazardous NOx gases.

  • In-Process Control (IPC-1): After the addition is complete, stir for an additional 30 minutes at 0-5 °C. Test for the presence of nitrous acid using potassium iodide-starch paper (should turn blue). A negative test indicates the reaction is complete. If the test is negative, add a small amount of NaNO₂ solution until a positive test is maintained for 5 minutes.

  • Cyclization: Slowly add Acetic Anhydride (216 g, 2.12 mol) to the reaction mixture, keeping the temperature below 15 °C. Once the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-3 hours, or until gas evolution ceases.

  • Work-up & Isolation: Cool the mixture to room temperature. Carefully transfer the biphasic mixture to a separatory funnel. Separate the organic (toluene) layer. Wash the organic layer sequentially with water (2 x 200 mL) and saturated sodium bicarbonate solution (2 x 200 mL) until the aqueous layer is neutral or slightly basic.

  • Crystallization: Concentrate the toluene layer under reduced pressure to a volume of approximately 250-300 mL. Cool the concentrate to 0-5 °C and hold for at least 2 hours. The product will crystallize.

  • Filtration and Drying: Collect the solid product by filtration, wash with a small amount of cold toluene, and dry under vacuum at 40-50 °C to a constant weight.

    • Expected Yield: 85-95 g (79-88%)

    • Purity (HPLC): >98%

Stage 2: Regioselective N1-Methylation of 7-Chloro-1H-indazole

This protocol is based on modern, selective N-alkylation methods that utilize specific base/solvent combinations to achieve high N1 selectivity, which is crucial for scalability and purity.[1][3]

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
7-Chloro-1H-indazole152.5880.0 g0.5241.0
Sodium Hydride (60% in oil)24.00 (as NaH)23.1 g0.5771.1
Anhydrous Tetrahydrofuran (THF)-800 mL--
Methyl Iodide (CH₃I)141.9482.0 g (36.0 mL)0.5781.1
Isopropanol-50 mL--
Saturated NH₄Cl Solution-400 mL--
Ethyl Acetate-600 mL--

Step-by-Step Protocol:

  • Reactor Setup: Under a strict nitrogen atmosphere, charge a 2L jacketed reactor with Sodium Hydride (23.1 g, 0.577 mol). Add anhydrous THF (400 mL) and stir to create a suspension.

  • Indazole Addition: Dissolve 7-Chloro-1H-indazole (80.0 g, 0.524 mol) in anhydrous THF (400 mL). Add this solution dropwise to the NaH suspension at room temperature over 30-45 minutes. Hydrogen gas will evolve.

    • Expertise Insight: The combination of NaH as a non-nucleophilic, hard base and THF as a less polar aprotic solvent strongly favors the formation of the N1 anion, which is sterically more accessible and leads to the thermodynamically favored product upon alkylation.[3]

  • Anion Formation: Stir the mixture at room temperature for 1 hour after the addition is complete. The reaction should become a clearer, slightly colored solution as the sodium salt of the indazole forms.

  • Methylation: Cool the reaction mixture to 0-5 °C. Add Methyl Iodide (82.0 g, 0.578 mol) dropwise, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring (IPC-2): After addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reactor to 0-5 °C. Very slowly and carefully, add isopropanol (50 mL) dropwise to quench any unreacted Sodium Hydride. Vigorous gas evolution will occur initially.

  • Work-up: Once the quench is complete, add saturated ammonium chloride solution (400 mL). Transfer the mixture to a separatory funnel. Add Ethyl Acetate (300 mL) and separate the layers. Extract the aqueous layer with additional Ethyl Acetate (300 mL).

  • Purification: Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the pure product.

  • Drying: Dry the final product under vacuum at 40 °C to a constant weight.

    • Expected Yield: 75-83 g (86-95%)

    • Purity (HPLC/NMR): >99%, with N1:N2 ratio >98:2

Visualization of the N-Methylation Workflow

G start Start: Inert Reactor Setup charge_nah Charge NaH (1.1 eq) and Anhydrous THF start->charge_nah add_indazole Add 7-Chloro-1H-indazole (1.0 eq) in THF dropwise at RT charge_nah->add_indazole stir_anion Stir for 1h at RT (Anion Formation) add_indazole->stir_anion cool_reaction Cool to 0-5 °C stir_anion->cool_reaction add_mei Add Methyl Iodide (1.1 eq) dropwise < 10 °C cool_reaction->add_mei warm_react Warm to RT, Stir 2-4h add_mei->warm_react ipc_check IPC Check (HPLC/TLC) for SM consumption warm_react->ipc_check ipc_check->warm_react Incomplete quench Cool to 0-5 °C Quench with Isopropanol ipc_check->quench Complete workup Aqueous Work-up (NH4Cl, EtOAc Extraction) quench->workup purify Concentrate & Recrystallize workup->purify end Dry to yield pure This compound purify->end

Figure 2: Step-by-step workflow for the selective N1-methylation stage.

Conclusion

This application note outlines a robust, two-stage synthesis for this compound that is suitable for scale-up production. By addressing the critical challenge of N-alkylation regioselectivity through rational selection of reagents and conditions, this protocol provides a reliable path to obtaining the desired N1-isomer in high yield and purity. The detailed safety analysis and step-by-step instructions are intended to facilitate the successful implementation of this process in a drug development or manufacturing setting.

References

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ChemRxiv. [Link]

  • Di Bella, E. P. (1976). Process for the preparation of substituted indazoles. U.S.
  • Cai, G., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4784. [Link]

  • Wang, Z., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6253-6258. [Link]

  • Teixeira, F. V., et al. (2017). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 13, 2552-2559. [Link]

  • McCann, J. L., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Medicinal Chemistry, 12(9), 1536-1542. [Link]

Sources

Application Notes and Protocols for the Evaluation of 7-Chloro-1-methyl-1H-indazole in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including potent anti-inflammatory effects.[1][2][3] This document provides a comprehensive guide for the initial investigation of 7-Chloro-1-methyl-1H-indazole , a specific derivative, for its potential as a novel anti-inflammatory agent. While extensive biological data for this particular compound is not yet publicly available[4], its structural similarity to other biologically active indazoles provides a strong rationale for its evaluation.[5][6] These application notes offer a structured, multi-tiered approach, beginning with in vitro characterization in a cellular model of inflammation and progressing to a well-established in vivo model. The protocols herein are designed to be self-validating, providing researchers with a robust framework to assess the compound's efficacy and elucidate its potential mechanism of action.

Introduction: The Rationale for Investigating Indazole Derivatives in Inflammation

Chronic inflammation is a significant contributing factor to a multitude of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[7] The current therapeutic landscape, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often hampered by adverse side effects, necessitating the discovery of novel, safer, and more effective anti-inflammatory agents.

The indazole core, a bicyclic aromatic heterocycle, has emerged as a promising starting point for the development of new therapeutics.[3][5] Several indazole-containing compounds have demonstrated significant anti-inflammatory properties, often attributed to their ability to modulate key inflammatory pathways.[8] The mechanism of action for many of these derivatives involves the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[8] These effects are often mediated through the modulation of critical signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9]

This guide focuses on This compound , providing a systematic workflow to characterize its anti-inflammatory potential.

Proposed Mechanism of Action and Investigational Strategy

Based on the known activities of related indazole derivatives, it is hypothesized that this compound may exert anti-inflammatory effects by inhibiting key signaling pathways activated by inflammatory stimuli. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in macrophages and will be used as the primary stimulus in our in vitro models.[10]

Our investigational strategy is designed to test this hypothesis through a series of in vitro and in vivo experiments:

  • In Vitro Evaluation: Using the murine macrophage cell line RAW 264.7, we will assess the compound's ability to inhibit the production of key inflammatory mediators and investigate its impact on the NF-κB and MAPK signaling pathways.

  • In Vivo Validation: The anti-inflammatory efficacy of the compound will be evaluated in the carrageenan-induced paw edema model in rats, a classic and reliable model of acute inflammation.[11][12]

Key Inflammatory Signaling Pathways

The NF-κB and MAPK pathways are central to the inflammatory response, regulating the expression of a plethora of pro-inflammatory genes.

  • The NF-κB Pathway: In resting cells, NF-κB dimers (typically p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[13][14]

  • The MAPK Pathway: The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[1] These kinases are activated by a cascade of phosphorylation events and play crucial roles in regulating the expression of inflammatory mediators. The p38 MAPK pathway, in particular, is strongly activated by LPS and is involved in the production of TNF-α and IL-6.[9]

In Vitro Experimental Protocols

The following protocols are designed for the initial in vitro characterization of this compound in the RAW 264.7 murine macrophage cell line.

Experimental Workflow Diagram

experimental_workflow cluster_0 In Vitro Analysis cluster_1 Mediator Measurement cluster_2 Mechanism of Action A RAW 264.7 Cell Culture B Cytotoxicity Assay (MTT) A->B C LPS Stimulation B->C Determine non-toxic concentrations D Measurement of Inflammatory Mediators C->D E Mechanistic Studies C->E F Data Analysis D->F D1 NO Production (Griess Assay) D->D1 D2 Cytokine Levels (ELISA for TNF-α, IL-6) D->D2 E->F E1 Signaling Pathway Analysis (Western Blot for p-p65, p-p38) E->E1 E2 Gene Expression Analysis (qPCR for TNF-α, IL-6, COX-2) E->E2

Caption: In vitro experimental workflow for evaluating the anti-inflammatory potential of this compound.

Cell Culture and Reagents
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[15]

  • Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.[15]

  • Test Compound: this compound, dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. The final concentration of DMSO in the cell culture medium should not exceed 0.1%.

  • Stimulant: Lipopolysaccharide (LPS) from Escherichia coli O111:B4.

Protocol 1: Cell Viability Assay (MTT Assay)

Rationale: It is crucial to ensure that any observed anti-inflammatory effects are not a result of cytotoxicity. The MTT assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[10]

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[16]

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

Rationale: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by LPS. The Griess assay measures nitrite, a stable and nonvolatile breakdown product of NO.[17]

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[16]

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[10]

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.[17]

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.[17]

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Measurement of Pro-inflammatory Cytokines (ELISA)

Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that mediate the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying their levels in the cell culture supernatant.[15]

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 18-24 hours.[17]

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform ELISA for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Rationale: Western blotting allows for the detection and semi-quantification of specific proteins. By analyzing the phosphorylation status of key signaling molecules like p65 (a subunit of NF-κB) and p38 MAPK, we can determine if this compound inhibits their activation.[1][18]

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[19]

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[19]

  • Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Protocol 5: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Rationale: qPCR allows for the sensitive and accurate quantification of mRNA levels of pro-inflammatory genes, providing insight into the transcriptional regulation by this compound.[20][21]

Procedure:

  • Seed RAW 264.7 cells in 6-well plates, pre-treat with the test compound, and stimulate with LPS for 4-6 hours.

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.[21]

  • Perform qPCR using SYBR Green master mix and primers specific for TNF-α, IL-6, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[20]

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[21]

Target GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
TNF-α CAGGAGGGAGAACAGAAACTCCACCCGAATTCGGAAAGGAATCT
IL-6 GAGGATACCACTCCCAACAGACCAAGTGCATCATCGTTGTTCATACA
COX-2 GGAGAGACTATCAAGATAGTGATCATGGTCAGTAGACTTTTACAGCTC
GAPDH AGGTCGGTGTGAACGGATTTGGGGGTCGTTGATGGCAACA
Note: Primer sequences should be verified for specificity and efficiency.

In Vivo Experimental Protocol

Protocol 6: Carrageenan-Induced Paw Edema in Rats

Rationale: This is a widely used and well-characterized model of acute inflammation. Carrageenan injection into the rat paw induces a biphasic inflammatory response, allowing for the evaluation of the anti-edematous effect of a test compound.[11][12]

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and relevant national and international regulations.

Procedure:

  • Acclimate male Wistar or Sprague-Dawley rats (180-220 g) for at least one week before the experiment.

  • Group the animals (n=6-8 per group) and administer this compound (at various doses, e.g., 10, 30, 100 mg/kg) or a vehicle control (e.g., 0.5% carboxymethylcellulose) via oral gavage. A positive control group receiving a standard anti-inflammatory drug like indomethacin (10 mg/kg) should be included.

  • One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[12]

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[12]

  • Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Data Presentation and Interpretation

All quantitative data should be presented as the mean ± standard error of the mean (SEM) from at least three independent experiments. Statistical significance should be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Table 1: Hypothetical Data on the Effect of this compound on LPS-Induced Inflammatory Mediators in RAW 264.7 Cells

TreatmentConcentration (µM)Cell Viability (%)NO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control -100 ± 51.2 ± 0.350 ± 1080 ± 15
LPS (1 µg/mL) -98 ± 425.6 ± 2.13500 ± 2504200 ± 300
LPS + Cmpd 197 ± 518.4 ± 1.52500 ± 2003100 ± 250
LPS + Cmpd 1095 ± 610.2 ± 1.1 1500 ± 1501800 ± 200**
LPS + Cmpd 5093 ± 75.8 ± 0.8 800 ± 100950 ± 120***
p<0.05, **p<0.01, **p<0.001 vs. LPS alone.

Table 2: Hypothetical Data on the Effect of this compound on Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Paw Edema (mL) at 3h% Inhibition
Vehicle -0.85 ± 0.07-
Cmpd 100.68 ± 0.0620.0
Cmpd 300.45 ± 0.05**47.1
Cmpd 1000.28 ± 0.04 67.1
Indomethacin 100.32 ± 0.0462.4
p<0.05, **p<0.01, **p<0.001 vs. Vehicle.

Signaling Pathway Diagrams

NF-κB Signaling Pathway

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) p65_p50_IkBa p65/p50-IκBα Complex IkBa->p65_p50_IkBa p65 p65 p65->p65_p50_IkBa p50 p50 p50->p65_p50_IkBa p65_p50 p65/p50 p65_p50_IkBa->p65_p50 Degradation of IκBα p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Indazole This compound Indazole->IKK Inhibits? DNA DNA (κB site) p65_p50_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

p38 MAPK Signaling Pathway

p38_MAPK_Pathway cluster_0 Signal Cascade cluster_1 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAPKKK (e.g., TAK1) TLR4->MAP3K Activates MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates p_p38 p-p38 MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) p_p38->TranscriptionFactors Activates Indazole This compound Indazole->MAP2K Inhibits? GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression

Caption: Proposed inhibition of the p38 MAPK signaling pathway by this compound.

Conclusion

The protocols and application notes presented in this document provide a comprehensive and scientifically rigorous framework for the initial evaluation of this compound as a potential anti-inflammatory agent. By systematically assessing its effects on key inflammatory mediators and signaling pathways in vitro, and validating its efficacy in a relevant in vivo model, researchers can gain valuable insights into its therapeutic potential. The indazole scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a thorough investigation of this specific derivative is a warranted and promising endeavor.

References

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  • ResearchGate. (n.d.). DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS.
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analytical methods for the quantification of 7-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of 7-Chloro-1-methyl-1H-indazole, a compound of interest in pharmaceutical development and chemical synthesis. Recognizing the critical need for accurate and reliable measurement, this note details three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, quality control analysts, and drug development professionals. Each method is presented with detailed, step-by-step protocols, and the principles behind experimental choices are explained to ensure technical accuracy and reproducibility. All methodologies are framed within the context of international regulatory standards for analytical procedure validation.[1][2][3]

Introduction: The Analytical Imperative

This compound is a substituted indazole derivative. The indazole core is a key structural motif in many biologically active compounds, making its derivatives significant in medicinal chemistry and pharmaceutical research. Accurate quantification is essential for various applications, including:

  • Impurity Profiling: Monitoring and controlling levels of this compound as a potential impurity in active pharmaceutical ingredients (APIs).[4]

  • Pharmacokinetic Studies: Determining the concentration of the compound and its metabolites in biological matrices.

  • Stability Testing: Assessing the degradation of a drug substance or product over time under various environmental conditions.[5]

  • Quality Control: Ensuring batch-to-batch consistency and adherence to specifications in a manufacturing setting.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6] This guide provides the foundational protocols to achieve this, emphasizing a systematic approach to method development and validation in line with ICH Q2(R1) guidelines.[1][7]

Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of organic molecules with a UV chromophore, making it an excellent choice for routine quality control and assay of this compound.

Principle of Operation

This method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength as it elutes from the column.

Experimental Protocol: HPLC-UV

Objective: To quantify this compound in a bulk drug substance.

Instrumentation & Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: this compound, >99.5% purity.

  • Solvents: Acetonitrile (HPLC grade), Water (Type I, ultrapure).

  • Volumetric glassware, analytical balance, and appropriate filters.

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure Water.

    • Mobile Phase B: Acetonitrile.

    • Degas both solvents thoroughly before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Dissolve in a 100 mL volumetric flask using a 50:50 mixture of Acetonitrile and Water (diluent) to create a 100 µg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain 10 mg of the analyte.

    • Dissolve in the diluent in a 100 mL volumetric flask.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 272 nm (Note: Determine the optimal wavelength by running a UV scan of the analyte).

    • Gradient Elution:

      Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN)
      0.0 70 30
      10.0 30 70
      12.0 30 70
      12.1 70 30

      | 15.0 | 70 | 30 |

  • Data Analysis & System Suitability:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Perform a linear regression analysis (R² > 0.999).

    • Before sample analysis, perform at least five replicate injections of a mid-level standard. The relative standard deviation (RSD) of the peak area should be <2.0%.

    • The tailing factor for the analyte peak should be between 0.8 and 1.5.

Method Validation Strategy (ICH Q2(R1))[1][6]
  • Specificity: Analyze a blank (diluent), a placebo (if in a formulation), and a spiked sample to demonstrate that no other components interfere with the analyte peak.[4]

  • Linearity: Analyze the prepared calibration standards across the specified range (e.g., 0.5 - 50 µg/mL).

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Limit of Quantification (LOQ) & Detection (LOD): Determine based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or the standard deviation of the response and the slope of the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN/Water) D Inject into HPLC System A->D B Prepare Standards (0.5-50 µg/mL) B->D C Prepare Sample (Dissolve & Filter) C->D E Separation on C18 Column D->E F UV Detection (272 nm) E->F G Integrate Peak Area F->G H Construct Calibration Curve G->H I Calculate Concentration H->I

Caption: HPLC-UV workflow for quantification.

Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high specificity due to the mass fragmentation patterns generated, making it ideal for impurity identification and quantification where matrix interference is a concern.

Principle of Operation

The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. As components elute, they enter a mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical fingerprint.

Experimental Protocol: GC-MS

Objective: To identify and quantify this compound as a potential volatile impurity.

Instrumentation & Materials:

  • GC-MS system with an autosampler and an EI source.

  • Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Reference Standard: this compound, >99.5% purity.

  • Solvent: Dichloromethane (GC grade) or other suitable volatile solvent.

  • Helium (carrier gas), >99.999% purity.

Protocol Steps:

  • Standard & Sample Preparation:

    • Prepare a stock solution of the reference standard in dichloromethane (e.g., 100 µg/mL).

    • Create calibration standards by serial dilution (e.g., 0.1 µg/mL to 10 µg/mL).

    • Dissolve the sample in dichloromethane to a suitable concentration and filter if necessary.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (Splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temp: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: m/z 40-400 (for identification).

      • Selected Ion Monitoring (SIM): Monitor specific ions for quantification (e.g., molecular ion and key fragment ions).

  • Data Analysis:

    • Identify the analyte peak by its retention time and by comparing its mass spectrum to that of the reference standard.

    • For quantification, construct a calibration curve using the peak area of a characteristic ion from the SIM data.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Dissolve Standard/Sample in Dichloromethane B Inject into GC A->B C Vaporization & Separation (Capillary Column) B->C D EI Ionization & Fragmentation C->D E Mass Analysis (Scan or SIM) D->E F Identify by Retention Time & Mass Spectrum E->F G Quantify using SIM Peak Area F->G

Caption: GC-MS workflow for identification and quantification.

Methodology 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level quantification in complex matrices, such as biological fluids (plasma, urine) or for detecting very low-level impurities.[8][9] Its exceptional sensitivity and selectivity are achieved by coupling liquid chromatography with a triple quadrupole mass spectrometer.

Principle of Operation

After chromatographic separation via LC, the analyte is ionized (typically using Electrospray Ionization - ESI). The first quadrupole (Q1) selects the precursor ion (the molecular ion of the analyte). This ion is then fragmented in the second quadrupole (Q2, collision cell). The third quadrupole (Q3) selects a specific fragment (product ion) for detection. This process, known as Multiple Reaction Monitoring (MRM), provides two levels of mass selectivity, drastically reducing background noise and enhancing sensitivity.

Experimental Protocol: LC-MS/MS

Objective: To quantify this compound at trace levels in human plasma.

Instrumentation & Materials:

  • LC-MS/MS system (Triple Quadrupole) with an ESI source.

  • Appropriate LC column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Reference Standard and an Internal Standard (IS) (e.g., a deuterated analog).

  • Solvents: Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid.

  • Sample preparation supplies (e.g., protein precipitation plates or SPE cartridges).

Protocol Steps:

  • MS/MS Parameter Optimization:

    • Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion (likely [M+H]⁺).

    • Perform a product ion scan to identify the most stable and abundant fragment ions.

    • Optimize collision energy for each precursor-product ion transition (MRM transition).

    • Hypothetical MRM Transitions:

      • Analyte: m/z 167.0 -> 124.0 (Example: loss of -N2CH3)

      • Analyte (confirming): m/z 167.0 -> 98.0

      • Internal Standard: (e.g., d3-analog) m/z 170.0 -> 127.0

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol

    • Flow Rate: 0.4 mL/min

    • Gradient: 10% B to 95% B over 3 minutes.

    • Injection Volume: 5 µL

  • Data Analysis:

    • Quantify using the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting this ratio against the analyte concentration. The use of an internal standard corrects for variations in sample preparation and instrument response.

Caption: LC-MS/MS workflow for trace quantification.

Comparison of Methods & Data Summary

The choice of analytical method depends on the specific application, required sensitivity, available instrumentation, and the nature of the sample matrix.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle UV AbsorbanceMass FragmentationTandem Mass Spectrometry (MRM)
Typical LOQ ~0.1 - 0.5 µg/mL~0.05 - 0.1 µg/mL< 1 ng/mL
Selectivity ModerateHighVery High
Primary Use Case Assay, Routine QCImpurity ID, VolatilesBioanalysis, Trace Impurities
Pros Robust, widely available, simpleHigh confidence in IDUnmatched sensitivity & selectivity
Cons Matrix interference, lower sensitivityRequires volatile/thermostable analyteHigher cost & complexity

Conclusion

This application note provides detailed, illustrative protocols for the quantitative analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS. Each method offers distinct advantages depending on the analytical requirements. The HPLC-UV method is ideal for routine quality control, the GC-MS method provides excellent specificity for impurity identification, and the LC-MS/MS method delivers superior sensitivity for trace-level analysis in complex matrices. For any of these methods to be implemented in a regulated environment, a full validation according to ICH Q2(R1) guidelines is mandatory to ensure the reliability, accuracy, and consistency of the analytical data.[10]

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Ngwa, G. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Patel, K. et al. (n.d.). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

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Application Notes and Protocols for 7-Chloro-1-methyl-1H-indazole in Agricultural Chemistry Research

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Potential of Substituted Indazoles in Agrochemical Discovery

The indazole scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry due to its diverse biological activities.[1][2][3] In recent years, the focus has extended to agricultural sciences, with numerous indazole derivatives being investigated for their potential as herbicides, fungicides, and insecticides.[4][5] This guide focuses on a specific, yet under-explored derivative: 7-Chloro-1-methyl-1H-indazole . While direct literature on its agrochemical applications is sparse, its structural motifs—a chlorinated benzene ring and a methylated pyrazole—are present in numerous bioactive molecules. This document, therefore, serves as a comprehensive, experience-driven guide for researchers poised to investigate the agricultural potential of this compound. By synthesizing information from related structures and established screening methodologies, we provide a robust framework for its synthesis, application, and mechanistic investigation.

Synthesis of this compound: A Practical Laboratory-Scale Protocol

The synthesis of this compound can be achieved through various established methods for N-alkylation of indazoles. A common and reliable approach involves the reaction of 7-chloro-1H-indazole with a methylating agent.

1.1. Rationale for Synthetic Route Selection

The chosen synthetic pathway prioritizes commercially available starting materials and straightforward reaction conditions, making it accessible for most chemistry laboratories. The Jacobson indazole synthesis or reductive cyclization of ortho-nitroaryl compounds are common methods for creating the indazole core.[6] For the specific methylation at the N1 position, a standard nucleophilic substitution reaction is efficient.

1.2. Experimental Protocol

Materials:

  • 7-Chloro-1H-indazole

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-chloro-1H-indazole (1 equivalent) in anhydrous DMF.

  • Deprotonation: Add potassium carbonate (1.5 equivalents) to the solution. Stir the suspension at room temperature for 30 minutes. The base will deprotonate the indazole, forming the more nucleophilic indazolide anion.

  • Methylation: Slowly add methyl iodide (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

1.3. Characterization

The structure of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Herbicide Discovery: Screening Protocols

The presence of a chloro-substituted aromatic ring in many commercial herbicides suggests that this compound may exhibit herbicidal activity. The following protocols outline a systematic approach to its evaluation.

2.1. In Vitro Seed Germination and Early Growth Inhibition Assay

This primary screen provides a rapid assessment of the compound's phytotoxicity.[7][8][9]

Materials:

  • Seeds of monocotyledonous (e.g., Echinochloa crus-galli - barnyard grass) and dicotyledonous (e.g., Amaranthus retroflexus - redroot pigweed) weed species.

  • This compound

  • Acetone or DMSO (as a solvent for the test compound)

  • Sterile filter paper

  • Sterile petri dishes

  • Growth chamber with controlled temperature and light conditions

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a minimal amount of acetone or DMSO.

  • Test Concentrations: Prepare a series of dilutions from the stock solution to achieve final test concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).

  • Assay Setup:

    • Place a sterile filter paper in each petri dish.

    • Apply a known volume (e.g., 2 mL) of each test concentration to the filter paper.

    • Include a solvent control (filter paper treated with the same amount of acetone or DMSO used for the highest concentration) and a negative control (filter paper treated with sterile water).

    • Allow the solvent to evaporate completely in a sterile environment.

  • Seed Plating: Place a defined number of seeds (e.g., 20) of each weed species onto the treated filter paper in each petri dish.

  • Incubation: Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Data Collection: After a set period (e.g., 7-10 days), measure the following parameters:

    • Germination percentage.

    • Root length of the seedlings.

    • Shoot length of the seedlings.

  • Data Analysis: Calculate the percentage of inhibition for each parameter compared to the solvent control. Determine the IC₅₀ value (the concentration that causes 50% inhibition) for each parameter.

2.2. Potential Mechanism of Action: Insights from Structurally Related Compounds

While the specific mode of action for this compound is unknown, insights can be drawn from related herbicidal compounds. Many herbicides containing a pyrazole or a similar heterocyclic ring system act as inhibitors of essential plant enzymes.[10] Potential targets include:

  • Acetolactate Synthase (ALS) inhibitors: These disrupt the synthesis of branched-chain amino acids.[11]

  • Protoporphyrinogen Oxidase (PPO) inhibitors: These interfere with chlorophyll biosynthesis, leading to photodynamic damage.

  • Synthetic Auxins: These mimic the plant hormone auxin, causing uncontrolled growth and ultimately death.[11]

Further biochemical assays targeting these specific enzymes would be the logical next step to elucidate the mechanism of action if significant herbicidal activity is observed.

Application in Fungicide Discovery: Screening Protocols

The chloro- and methyl-substituted indazole core may also confer fungicidal properties. The following in vitro protocol is designed to assess its efficacy against common plant pathogenic fungi.[12][13][14][15][16][17][18]

3.1. In Vitro Mycelial Growth Inhibition Assay

This assay determines the compound's ability to inhibit the growth of fungal pathogens.

Materials:

  • Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea).

  • Potato Dextrose Agar (PDA) medium.

  • This compound.

  • Acetone or DMSO.

  • Sterile petri dishes.

  • Sterile cork borer.

  • Incubator.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound as described in the herbicide screening protocol.

  • Amended Media Preparation:

    • Autoclave the PDA medium and cool it to approximately 50-60°C.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL).

    • Also, prepare a solvent control plate containing PDA with the same amount of solvent used for the highest concentration.

    • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the edge of an actively growing fungal culture, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: When the mycelial growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in all plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control using the formula:

    • % Inhibition = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100

    • Determine the EC₅₀ value (the effective concentration that causes 50% inhibition).

3.2. Visualizing the Experimental Workflow

Fungicide_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock Prepare Stock Solution of this compound Media Prepare Fungicide-Amended and Control PDA Media Stock->Media Add to molten PDA Inoculate Inoculate Plates with Fungal Mycelial Plugs Media->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition and EC50 Measure->Calculate

Caption: Workflow for in vitro fungicidal activity screening.

Data Presentation and Interpretation

All quantitative data from the herbicidal and fungicidal screens should be summarized in clearly structured tables for easy comparison of the compound's activity across different species and concentrations.

Table 1: Herbicidal Activity of this compound on Weed Seedlings

Concentration (µg/mL)E. crus-galli Root Inhibition (%)E. crus-galli Shoot Inhibition (%)A. retroflexus Root Inhibition (%)A. retroflexus Shoot Inhibition (%)
1
10
50
100
200
IC₅₀ (µg/mL)

Table 2: Fungicidal Activity of this compound against Plant Pathogens

Concentration (µg/mL)F. oxysporum Mycelial Growth Inhibition (%)R. solani Mycelial Growth Inhibition (%)B. cinerea Mycelial Growth Inhibition (%)
10
25
50
100
EC₅₀ (µg/mL)

Concluding Remarks and Future Directions

This guide provides a comprehensive starting point for the investigation of this compound as a potential agrochemical. The provided protocols for synthesis and biological screening are robust and based on established methodologies in the field. Positive results from these initial screens would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity.

  • Whole Plant Assays: Moving from in vitro to greenhouse and field trials to assess the compound's efficacy under more realistic conditions.[19]

  • Toxicology and Environmental Fate Studies: Evaluating the compound's safety profile for non-target organisms and its persistence in the environment.

The exploration of novel chemical scaffolds like substituted indazoles is crucial for the development of new and effective crop protection solutions. This compound, based on its chemical structure, holds promise and warrants thorough investigation by the agricultural research community.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). In vitro screening of fungicides and antagonists against Sclerotium rolfsii. African Journal of Biotechnology, 11(81), 14693-14697. [Link]

  • Chen, Y., et al. (2024). In Vitro and in Planta Fungicide Testing for Management of Wheat Rusts. Methods in Molecular Biology, 2798, 363-376. [Link]

  • Dimitrova, V., & Ganeva, D. (2021). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. Zemdirbyste-Agriculture, 108(1), 69-74. [Link]

  • Koch, A. C., & Watt, M. P. (2011). An in vitro induced mutagenesis protocol for the production of sugarcane tolerant to imidazolinone herbicides. Proceedings of the Annual Congress-South African Sugar Technologists' Association, (84), 216-219. [Link]

  • eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening. Plant and Soil Sciences eLibrary. [Link]

  • Feng, T., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 294. [Link]

  • Wang, X., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(9), 2093-2100. [Link]

  • Nepal Journals Online. (2017). In vitro evaluation of different chemical fungicides for the control of Rhizoctonia solani Kuhn. [Link]

  • Zhang, Y., et al. (2023). Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight. Horticulturae, 9(11), 1184. [Link]

  • Shaner, D. L. (1991). Primary Herbicide Screening. UC ANR Portal. [Link]

  • IML Testing & Research. (2025). Pesticide Testing Using the In Vitro Approach. [Link]

  • Spina, R., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2), 173. [Link]

  • Charette, A. B., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 13(1), 168-171. [Link]

  • Madkour, H. M. F., et al. (2014). Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. Journal of Agricultural and Food Chemistry, 62(25), 5865-5872. [Link]

  • Kumar, V., & Aggarwal, R. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Letters in Drug Design & Discovery, 13(5), 416-437. [Link]

  • Sharma, V., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(6), 2783. [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Madkour, H. M. F., et al. (2011). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 255-266. [Link]

  • Halve, A., et al. (2023). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized Oxazolone derivatives. Journal of the Indian Chemical Society, 100(11), 101211. [Link]

  • Li, Y., et al. (2022). Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. ChemistrySelect, 7(32), e202202220. [Link]

  • Agri Doot. (2021, May 16). Part II: Mode of Action of Herbicides [Video]. YouTube. [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. [Link]

  • Wikipedia. (2023, December 1). Indazole. In Wikipedia. [Link]

  • Wang, Y., et al. (2019). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules, 24(20), 3747. [Link]

  • Gerpe, A., et al. (2006). Indazole N-oxide derivatives as antiprotozoal agents: synthesis, biological evaluation and mechanism of action studies. Bioorganic & Medicinal Chemistry, 14(10), 3467-3480. [Link]

  • El-faham, A., et al. (2020). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 10(1), 1-15. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 7-Chloro-1-methyl-1H-indazole. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic protocols, improve yields, and overcome common challenges. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

I. Overview of Synthetic Strategies

The synthesis of this compound typically involves two key transformations: the formation of the indazole core and the subsequent N-methylation. The primary route often starts from a substituted aniline or benzonitrile derivative. Understanding the nuances of each step is critical for troubleshooting and optimization.

A common synthetic approach involves the diazotization of an appropriate ortho-substituted aniline followed by cyclization.[1] Alternatively, cyclization of substituted hydrazones can be employed.[2] The final methylation step introduces the methyl group onto one of the nitrogen atoms of the indazole ring. The regioselectivity of this methylation is a crucial aspect to control.

Below is a generalized workflow for the synthesis:

Synthesis_Workflow Start Starting Material (e.g., 2-chloro-6-methylaniline) Step1 Indazole Formation (e.g., Diazotization/Cyclization) Start->Step1 Intermediate 7-Chloro-1H-indazole Step1->Intermediate Step2 N-Methylation Intermediate->Step2 Product This compound Step2->Product

Caption: Generalized workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the synthesis of this compound.

Q1: What are the most common starting materials for the synthesis of the 7-chloro-1H-indazole core?

A: A frequently used and cost-effective starting material is 2-chloro-6-methylaniline.[3] The synthesis involves diazotization of the aniline followed by an intramolecular cyclization. Another approach utilizes 2,6-dichlorobenzonitrile, which undergoes regioselective bromination and subsequent cyclization with hydrazine.[4][5]

Q2: I am observing low yields in the indazole formation step. What are the likely causes and how can I improve it?

A: Low yields in indazole synthesis can arise from several factors:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. While higher temperatures can sometimes increase reaction rates, they may also promote the formation of side products.[6] It is essential to empirically determine the optimal temperature for your specific substrate and reaction conditions.

  • Improper Solvent Choice: The polarity and proticity of the solvent can significantly influence the reaction. For some indazole syntheses, aprotic solvents like DMF or DMSO have been shown to provide higher yields compared to protic solvents like ethanol.[6]

  • Side Reactions: The formation of hydrazones and dimers are common side reactions that can reduce the yield of the desired indazole.[6] Careful control of stoichiometry and reaction conditions can help minimize these byproducts.

Q3: I am struggling with the regioselectivity of the N-methylation step, obtaining a mixture of 1-methyl and 2-methyl isomers. How can I favor the formation of the desired this compound?

A: The regioselectivity of N-alkylation of indazoles is a well-known challenge. The outcome is influenced by the choice of base, solvent, and alkylating agent. Generally, the 1H-tautomer of indazole is more stable than the 2H-tautomer.[1]

  • Base and Solvent Effects: The choice of base and solvent system can significantly direct the methylation to the N1 position. A thorough screening of conditions is often necessary.

  • Protecting Group Strategies: In some cases, employing a protecting group strategy can ensure the desired regioselectivity, although this adds extra steps to the synthesis.

Q4: What are the recommended purification methods for this compound?

A: Purification is typically achieved through column chromatography on silica gel.[7] A common eluent system is a mixture of petroleum ether and ethyl acetate.[7] Recrystallization can also be an effective method for obtaining highly pure material, particularly if the crude product is a solid.[7] The choice of solvent for recrystallization will depend on the solubility of the product and impurities.

III. Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues.

Problem Potential Causes Recommended Solutions
Low or No Product Formation - Inactive reagents- Incorrect reaction temperature- Inappropriate solvent- Verify the quality and activity of all reagents.- Optimize the reaction temperature by running small-scale experiments at different temperatures.- Screen different solvents (e.g., DMF, DMSO, THF) to find the optimal one for your reaction.[6]
Formation of Multiple Products (Isomers) - Lack of regioselectivity in N-methylation- Side reactions during indazole formation- For N-methylation, carefully select the base and solvent system. Consider a protecting group strategy if necessary.- To minimize side reactions in indazole formation, control the stoichiometry of reactants and optimize the reaction temperature and time.[6]
Difficulty in Product Isolation/Purification - Product is an oil or low-melting solid- Co-elution of impurities during chromatography- If the product is an oil, try to induce crystallization by scratching the flask or adding a seed crystal. If that fails, consider converting it to a solid derivative for easier handling.- For co-eluting impurities, try a different solvent system for chromatography or consider an alternative purification technique like preparative HPLC.
Inconsistent Yields Between Batches - Variation in reagent quality- Poor control over reaction parameters (temperature, stirring, addition rate)- Use reagents from the same batch or re-qualify new batches.- Ensure consistent and precise control over all reaction parameters. Utilize automated lab reactors for better reproducibility in larger scale synthesis.

IV. Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-1H-indazole (Illustrative)

This is a generalized procedure and may require optimization for your specific setup.

  • Diazotization: Dissolve 2-chloro-6-methylaniline in an appropriate acidic medium (e.g., a mixture of acetic acid and hydrochloric acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for a specified time to ensure complete formation of the diazonium salt.

  • Cyclization: In a separate flask, prepare a solution of a reducing agent (e.g., stannous chloride in hydrochloric acid).

  • Slowly add the diazonium salt solution to the reducing agent solution, controlling the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work-up: Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Methylation of 7-Chloro-1H-indazole (Illustrative)

  • Dissolve 7-chloro-1H-indazole in a suitable aprotic solvent (e.g., DMF or THF).

  • Add a base (e.g., sodium hydride or potassium carbonate) to the solution and stir for a period to form the indazolide anion.

  • Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at a controlled temperature.

  • Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography to separate the N1 and N2 isomers and obtain pure this compound.

Troubleshooting_Flow cluster_synthesis Synthesis Issue cluster_purification Purification Issue Start Low Yield? Check_Conditions Verify Reaction Conditions (Temp, Solvent, Reagents) Start->Check_Conditions Check_Side_Reactions Analyze for Side Products (e.g., by LC-MS) Start->Check_Side_Reactions Optimize Systematic Optimization (DoE) Check_Conditions->Optimize Check_Side_Reactions->Optimize Impure_Product Impure Product? Check_Chromatography Optimize Chromatography (Solvent System, Gradient) Impure_Product->Check_Chromatography Consider_Recrystallization Attempt Recrystallization Impure_Product->Consider_Recrystallization Alternative_Methods Consider Alternative Methods (e.g., Prep-HPLC) Check_Chromatography->Alternative_Methods Consider_Recrystallization->Alternative_Methods

Caption: A troubleshooting decision tree for synthesis and purification issues.

V. References

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. Available at:

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at:

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at:

  • What are the synthesis methods of 7-chlo 1h-indazole-3-carboxylic acid. Guidechem. Available at:

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Institutes of Health. Available at:

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. Available at:

  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook. Available at:

  • Indazole synthesis. Organic Chemistry Portal. Available at:

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at:

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Available at:

  • Wen, X., et al. (2022). Synthetic Reagents for Enzyme-Catalyzed Methylation. PubMed. Available at:

  • Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. Benchchem. Available at:

  • Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. Benchchem. Available at:

  • An Improved Preparation of 4-Chloro-1H-indazole (V). ResearchGate. Available at:

  • Method of synthesizing 1H-indazole compounds. Google Patents. Available at:

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Technical Support Center: Synthesis of 7-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 7-Chloro-1-methyl-1H-indazole. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important heterocyclic compound. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you in your laboratory work. The primary challenge in this synthesis is not the formation of the indazole core itself, but the regioselective introduction of the methyl group onto the nitrogen atom, which frequently leads to the formation of a significant isomeric side product.

Part 1: Troubleshooting Guide

This section addresses specific issues you might observe during your experiment, providing direct causes and actionable solutions.

Q1: My post-reaction analysis (TLC, LC-MS, or NMR) of the methylation reaction shows two distinct, major products. What is the most likely impurity?

A1: The most common and significant side product in this synthesis is the regioisomeric 7-Chloro-2-methyl-2H-indazole.

The methylation of 7-Chloro-1H-indazole proceeds via deprotonation of the N-H proton to form an ambident indazolide anion. This anion has nucleophilic character at both the N-1 and N-2 positions. The subsequent alkylation by your methylating agent (e.g., methyl iodide, dimethyl sulfate) can therefore occur at either nitrogen, yielding a mixture of the desired N-1 isomer and the undesired N-2 isomer.

  • Mechanistic Insight: The ratio of these two products is not random; it is dictated by a combination of electronic and steric factors, as well as the specific reaction conditions you employ.[1][2] The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[3] However, during alkylation, the reaction can be under either kinetic or thermodynamic control, leading to variable product distributions.[2] The electron-withdrawing nature of the chlorine atom at the C-7 position can influence the electron density at both N-1 and N-2, affecting the regiochemical outcome.[4]

G Start 7-Chloro-1H-indazole Anion Indazolide Anion (Ambident Nucleophile) Start->Anion -H+ Product1 This compound (Desired Product, N-1 Alkylation) Anion->Product1 Reaction at N-1 (Thermodynamically Favored) Product2 7-Chloro-2-methyl-2H-indazole (Side Product, N-2 Alkylation) Anion->Product2 Reaction at N-2 (Kinetically Favored under some conditions) Base Base (e.g., NaH, K2CO3) Base->Start MeX Methylating Agent (e.g., CH3I) MeX->Anion

Caption: Formation pathway of N-1 and N-2 regioisomers from the indazolide anion.

Q2: How can I improve the yield of my desired this compound and suppress the formation of the N-2 isomer?

A2: Regioselectivity can be significantly controlled by carefully selecting the base, solvent, and temperature. The goal is to create conditions that favor alkylation at the N-1 position. Generally, conditions that favor thermodynamic control lead to higher N-1 selectivity.

  • Expertise & Experience: Studies on a wide range of substituted indazoles have shown that a strong, non-nucleophilic hydride base in an aprotic polar solvent is highly effective for promoting N-1 alkylation.[1][2][4] The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for achieving high N-1 selectivity.[4] In contrast, using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or acetone often results in poorer selectivity and a higher proportion of the N-2 isomer.

The following table summarizes the impact of reaction conditions on regioselectivity based on published studies on substituted indazoles.

ConditionN-1 Selectivity (Favors Desired Product)N-2 Selectivity (Favors Side Product)Rationale & Causality
Base Strong, non-coordinating bases (e.g., NaH, LiH)Weaker, coordinating bases (e.g., K₂CO₃, Cs₂CO₃)Strong bases fully generate the indazolide anion. The less-hindered Na⁺ cation associates less tightly, allowing reaction at the thermodynamically more stable N-1 position. Larger cations (K⁺, Cs⁺) can chelate with the N-2 and C-7 chloro group, directing the alkylating agent to the N-2 position.[5][6]
Solvent Aprotic, less polar solvents (e.g., THF, Dioxane)Polar aprotic solvents (e.g., DMF, DMSO)Less polar solvents favor the formation of a solvent-separated ion pair, which reduces the kinetic preference for N-2 attack. Highly polar solvents can solvate the cation more effectively, potentially increasing the reactivity of the N-2 position.[2]
Temperature Room temperature to moderate heat (e.g., 0 °C to 60 °C)Higher temperaturesWhile higher temperatures increase reaction rates, they can sometimes decrease selectivity by providing enough energy to overcome the activation barrier for the less favored pathway.

Recommendation: For optimal N-1 selectivity, use sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) at room temperature.

Q3: What is the recommended method for purifying the crude product to isolate pure this compound?

A3: The most effective and widely used method for separating the N-1 and N-2 isomers is silica gel column chromatography. [7]

The two isomers have different polarities due to the different electronic environments of the nitrogen atoms and their resulting dipole moments. The N-1 isomer is typically less polar than the N-2 isomer and will therefore elute first from a normal-phase silica gel column.

  • Trustworthiness: This separation is reliable because the difference in polarity is consistent. Always monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing each isomer before combining them.

Protocol: Purification by Column Chromatography

  • Prepare the Column: Slurry-pack a glass column with silica gel (100-200 mesh is usually sufficient) in your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[8]

  • Load the Sample: Concentrate your crude reaction mixture in vacuo. Adsorb the crude oil/solid onto a small amount of silica gel. Gently load this dry silica onto the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system, such as Hexane/Ethyl Acetate. A good starting gradient is from 95:5 to 80:20 Hexane:Ethyl Acetate.

  • Monitoring: Collect fractions and monitor them by TLC, staining with a suitable agent (e.g., potassium permanganate or UV light). The higher Rf spot will be your desired, less polar N-1 product.

  • Combine & Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield pure this compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key differences in the NMR spectra that allow me to distinguish between the this compound (N-1) and 7-Chloro-2-methyl-2H-indazole (N-2) isomers?

A1: ¹H NMR spectroscopy is a powerful tool for unambiguous identification. The key differences are the chemical shifts of the N-methyl protons and the aromatic protons, particularly the proton at the C-3 position.

  • N-Methyl Protons: The N-CH₃ signal for the N-1 isomer typically appears further downfield (at a higher ppm value) compared to the N-CH₃ signal for the N-2 isomer .

  • Aromatic Protons: The electronic environment of the heterocyclic ring is different in each isomer. The proton at the C-3 position (the CH of the pyrazole ring) is often a sharp singlet. Its chemical shift and the shifts of the protons on the benzene ring (at C-4, C-5, and C-6) will be distinct for each isomer, allowing for clear differentiation. You should expect to see three aromatic protons in the 6.5-8.0 ppm range, each with characteristic coupling patterns.

Q2: Besides the N-2 isomer, are there any other common side products I should be aware of?

A2: While the N-2 isomer is the primary concern, other impurities can arise:

  • Unreacted Starting Material: Incomplete reaction will leave residual 7-Chloro-1H-indazole. This is easily identified by comparing the final analysis with a standard of the starting material.

  • Products of Hydrolysis: If using a moisture-sensitive methylating agent like dimethyl sulfate or methyl triflate, hydrolysis can occur, reducing the effective concentration of the reagent and potentially introducing acidic byproducts that can complicate the reaction.

  • Dimer Formation: Under certain conditions, particularly at high temperatures or with specific catalysts, side reactions leading to dimerized indazole species can occur, though this is less common in simple alkylations.[9]

References

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applicable Chemistry, 2(1), 7-14. [Link]

  • Pan, F., et al. (2013). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 15(19), 5092–5095. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Gupton, B.F., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. [Link]

  • Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. CJST, 9(1), 20-34. [Link]

  • Wray, B. C., & Stambuli, J. P. (2010). A method of synthesizing 1H-indazole compounds.
  • Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry, 90, 707-731. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1947. [Link]

  • Google Patents. (2013). Synthesis method of indazole compound. CN103319410A.
  • Alam, M. A., & Keating, T. A. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Tetrahedron, 159, 133969. [Link]

  • Singh, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1835-1861. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • Wang, X., et al. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 355-358. [Link]

  • Johnson, C. N., et al. (2011). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 54(11), 3771–3793. [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

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Technical Support Center: Purification of 7-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 7-Chloro-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for common purification challenges encountered during the synthesis of this important heterocyclic compound. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering solutions that are both scientifically sound and proven in a laboratory setting.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and issues that arise during the purification of this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurities in your sample will largely depend on the synthetic route employed. A common method for the preparation of N-alkylated indazoles is the alkylation of the parent indazole, in this case, 7-Chloro-1H-indazole, with a methylating agent. The primary impurities to anticipate are:

  • The N2-methylated isomer (7-Chloro-2-methyl-1H-indazole): The alkylation of indazoles can often lead to a mixture of N1 and N2 substituted products, which are constitutional isomers.[1] The separation of these isomers is a primary purification challenge.

  • Unreacted 7-Chloro-1H-indazole: Incomplete methylation will result in the presence of the starting material.

  • Residual Methylating Agent and Base: Depending on the reagents used (e.g., methyl iodide, dimethyl sulfate, and a base like potassium carbonate), trace amounts may remain after workup.

  • Solvent Residues: Residual solvents from the reaction or extraction steps (e.g., DMF, acetonitrile, ethyl acetate) are common.

Q2: My purified this compound has a yellowish or reddish tint. Is this normal, and how can I remove the color?

A2: While a pure compound is expected to be a white or off-white solid, the presence of a pale yellow to light red color is not uncommon for halogenated indazoles.[2] This coloration can be due to trace impurities, such as oxidation byproducts or residual reagents. Minor color is often acceptable depending on the requirements of your next step. However, for high-purity applications, the color can typically be removed by:

  • Recrystallization: This is often the most effective method. Choosing an appropriate solvent system is key.

  • Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.

  • Column Chromatography: A silica gel column can effectively separate the colored impurities from your desired product.

Q3: How can I quickly assess the purity of my this compound?

A3: Several analytical techniques can be used for a rapid purity assessment:

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method to get a qualitative sense of the number of components in your sample. Run your sample against the starting material and, if available, a standard of the N2-isomer.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool to check for the presence of isomers and other impurities. The chemical shifts of the protons, particularly the N-methyl group and the aromatic protons, will be distinct for the N1 and N2 isomers.[3]

Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble when hot.

Common Problems and Solutions in Recrystallization
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The boiling point of the solvent is too high, or the compound is melting before it dissolves. The solution may also be too concentrated.Use a lower-boiling point solvent. Ensure the compound dissolves, not melts. Try using a larger volume of solvent.
No crystals form upon cooling. The solution is not supersaturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. Evaporate some of the solvent to increase the concentration. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Low recovery of the purified product. The compound has significant solubility in the cold solvent. Too much solvent was used.Choose a solvent in which the compound is less soluble at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the compound. Ensure the solution is thoroughly cooled before filtration.
Crystals are colored or appear impure. Impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before filtration. Perform a second recrystallization.
Recommended Recrystallization Protocol for this compound

Based on procedures for similar halo-indazoles, a mixed solvent system is often effective. A methanol/water system is a good starting point.

Materials:

  • Crude this compound

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter paper

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot methanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the methanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (turbid).

  • Re-dissolution: Add a few drops of hot methanol to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

dot

Caption: Workflow for Recrystallization

Troubleshooting Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds with different polarities. For this compound, silica gel is the recommended stationary phase.

Common Problems and Solutions in Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC. The solvent system is not optimal.Systematically vary the polarity of your mobile phase. For non-polar compounds, a hexane/ethyl acetate system is a good starting point. For more polar compounds, dichloromethane/methanol may be more effective.
Compound is stuck on the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. If the compound is still retained, consider adding a small amount of a more polar solvent like methanol to your eluent.
Tailing of the compound spot. The compound is interacting strongly with the acidic silica gel.Add a small amount (0.1-1%) of a basic modifier like triethylamine to your mobile phase to neutralize the acidic sites on the silica.
Co-elution of isomers (N1 and N2). The polarity difference between the isomers is very small.Use a shallow gradient of eluent polarity. A long column with a fine mesh silica gel can improve resolution. Consider using a different solvent system that may interact differently with the isomers.
Recommended Column Chromatography Protocol for this compound

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl Acetate (EtOAc)

  • Glass column

  • TLC plates and chamber

Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/EtOAc) and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by increasing the proportion of ethyl acetate (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

dot

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation A Develop Solvent System via TLC B Pack Column with Silica Gel A->B C Load Crude Sample B->C D Elute with Gradient (e.g., Hexane/EtOAc) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: Workflow for Column Chromatography

Logical Relationships in Purification Strategy

The choice of purification technique often depends on the nature and quantity of impurities. The following diagram illustrates a decision-making process for purifying this compound.

dot

Purification_Strategy start Crude Product tlc TLC Analysis start->tlc one_major_spot One Major Spot (minor impurities) tlc->one_major_spot Good separation multiple_spots Multiple Spots (isomers, starting material) tlc->multiple_spots Poor separation/ close spots recrystallization Recrystallization one_major_spot->recrystallization column Column Chromatography multiple_spots->column pure_product Pure Product recrystallization->pure_product column->pure_product

Sources

Technical Support Center: Troubleshooting Regioselectivity in Indazole Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting regioselectivity in indazole alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing specific indazole regioisomers. Direct alkylation of the indazole ring often results in a mixture of N1 and N2-substituted products, posing significant challenges for purification and impacting overall yield.[1][2][3][4] This resource provides in-depth, field-proven insights and practical solutions to control and troubleshoot these regioselectivity issues.

The core of the challenge lies in the ambident nucleophilic nature of the indazole anion and the existence of two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[1][3][5] The final N1:N2 ratio is a delicate interplay of steric and electronic properties of the indazole substrate, the nature of the alkylating agent, and the specific reaction conditions employed, including the choice of base and solvent.[5][6][7]

This guide is structured to address specific problems you may encounter in the lab, offering not just protocols but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.

Troubleshooting Guide

This section is formatted as a series of common problems encountered during indazole alkylation, followed by detailed explanations and actionable solutions.

Question 1: My reaction is producing an inseparable mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-alkylated product?

Achieving high selectivity for N1-alkylation often involves leveraging thermodynamic control or exploiting chelation effects.[7][8]

Underlying Principles: The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[3][5] Conditions that allow for equilibration between the two isomers can favor the formation of the more thermodynamically stable N1-substituted product.[5][6] Additionally, specific combinations of base and solvent can create a reaction environment that sterically directs the alkylating agent to the N1 position.

Recommended Strategies:

  • Chelation-Controlled Alkylation: This is particularly effective for indazoles with a coordinating group (e.g., ester, carboxamide) at the C3 position.[1][6]

    • Mechanism: Using a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) can generate a sodium indazolide salt. The sodium cation can then form a tight ion pair, coordinating with the N2 nitrogen and the C3 substituent. This chelation effectively blocks the N2 position, directing the incoming electrophile to the N1 nitrogen.[6]

    • Insight: The use of polar aprotic solvents like DMF can disrupt this tight ion pair formation, leading to a loss of regioselectivity.[6]

  • Thermodynamic Equilibration: Certain electrophiles can facilitate a reversible alkylation, allowing the product mixture to equilibrate to the more stable N1 isomer.[5][6]

    • Application: This has been observed with α-halo carbonyl and β-halo ester electrophiles.[5][6]

Experimental Protocol: N1-Selective Alkylation via Chelation Control

Parameter Condition Rationale
Indazole Substrate C3-carboxy, C3-carboxamide, or other coordinating groupEssential for chelation with the metal cation.[5][6]
Base Sodium Hydride (NaH), 1.1 equivalentsIrreversibly deprotonates the indazole to form the sodium salt.[5][6]
Solvent Anhydrous Tetrahydrofuran (THF)A non-polar, aprotic solvent that promotes tight ion pair formation.[6]
Alkylating Agent Primary alkyl halide or tosylate, 1.2 equivalentsPrimary electrophiles are generally well-tolerated.[5][6]
Temperature 0 °C to 50 °CThe reaction may require heating to achieve full conversion.[5][6]
Question 2: I am trying to synthesize the N2-alkylated indazole, but the reaction favors the N1 isomer. How can I reverse the selectivity?

Favoring the kinetically controlled N2-alkylation often requires conditions that avoid the formation of a tight ion pair and may involve specific catalytic systems.

Underlying Principles: The N2 position of the indazole anion is often more nucleophilic, making it the site of kinetic attack under certain conditions. The key is to use conditions that do not favor thermodynamic equilibration or strong chelation that would block the N2 position.

Recommended Strategies:

  • Mitsunobu Reaction: This reaction provides a classic method for achieving N2-alkylation of indazoles.[6]

    • Mechanism: The phosphine intermediate in the Mitsunobu reaction is thought to direct the alkylation to the N2 position.[3]

  • Acid-Catalyzed Alkylation: Recent studies have shown that using a strong acid like trifluoromethanesulfonic acid (TfOH) can promote highly selective N2-alkylation with specific alkylating agents like diazo compounds or alkyl 2,2,2-trichloroacetimidates.[9][10]

    • Mechanism with Trichloroacetimidates: The acid protonates the imidate, activating it for nucleophilic attack by the N2-nitrogen of the indazole.[9] Computational studies suggest this pathway is energetically more favorable than N1 alkylation.[9]

  • Solvent and Base Effects: The combination of a weaker base like cesium carbonate (Cs2CO3) in a polar aprotic solvent like dimethylformamide (DMF) can also favor N2-alkylation, particularly for indazoles with electron-withdrawing groups at the C7 position.[5][6]

Experimental Protocol: N2-Selective Alkylation using an Acid Catalyst

Parameter Condition Rationale
Indazole Substrate Wide scope, including those with simple alkyl groups at C3.[9]The method is robust for various indazoles.
Alkylating Agent Alkyl 2,2,2-trichloroacetimidateThe specific electrophile required for this protocol.[9]
Catalyst Trifluoromethanesulfonic acid (TfOH)Activates the alkylating agent for selective N2 attack.[9]
Solvent Dichloromethane (DCM) or similar non-coordinating solventA suitable solvent for the reaction conditions.
Temperature Room temperatureThe reaction typically proceeds under mild conditions.

Diagram: Factors Influencing Regioselectivity in Indazole Alkylation

G cluster_n1 N1-Alkylation Favored cluster_n2 N2-Alkylation Favored N1_Conditions Conditions: - NaH in THF - C3-Coordinating Group - Thermodynamic Control N1_Mechanism Mechanism: Chelation Control N1_Conditions->N1_Mechanism leads to N1_Product N1-Alkylated Indazole (Thermodynamic Product) N1_Mechanism->N1_Product results in N2_Conditions Conditions: - TfOH Catalysis - Mitsunobu Reaction - Cs2CO3 in DMF N2_Mechanism Mechanism: Kinetic Control / Specific Activation N2_Conditions->N2_Mechanism leads to N2_Product N2-Alkylated Indazole (Kinetic Product) N2_Mechanism->N2_Product results in Indazole Indazole Alkylation Alkylation Reaction Indazole->Alkylation Alkylation->N1_Conditions Choice of Conditions Alkylation->N2_Conditions Choice of Conditions

Caption: A flowchart illustrating the key conditions and mechanistic pathways that direct the regioselective alkylation of indazoles to either the N1 or N2 position.

Frequently Asked Questions (FAQs)

Q1: Why is indazole alkylation so sensitive to reaction conditions?

The sensitivity arises from the small energy difference between the two competing reaction pathways leading to N1 and N2 alkylation.[9] The indazole anion is a mesomeric system, meaning the negative charge is delocalized over both nitrogen atoms.[8] Subtle changes in the solvent, the counter-ion of the base, temperature, and the steric and electronic nature of the substituents can tip the balance in favor of one regioisomer over the other.[6][11]

Q2: How do substituents on the indazole ring affect regioselectivity?

Substituents play a crucial role through both steric and electronic effects.[5][6]

  • Steric Hindrance: Bulky substituents at the C7 position can sterically hinder attack at the N1 position, thus favoring N2-alkylation. Conversely, bulky groups at C3 can favor N1-alkylation.[6]

  • Electronic Effects: Electron-withdrawing groups, particularly at the C7 position (e.g., NO2, CO2Me), have been shown to strongly favor N2-alkylation, even under conditions that would typically favor the N1 isomer.[5][6][12] As mentioned earlier, coordinating groups at C3 are key for N1-selectivity under chelation-controlled conditions.[6]

Q3: Can I use computational chemistry to predict the outcome of my reaction?

Yes, Density Functional Theory (DFT) calculations have become a powerful tool for predicting and rationalizing the regioselectivity of indazole alkylation.[1][3] By calculating the transition state energies for the N1 and N2 alkylation pathways, researchers can often predict which isomer will be favored under a given set of conditions.[1][9] These calculations can also provide insights into the non-covalent interactions that may influence the reaction's outcome.[1][9]

Q4: Are there any scalable methods for selective N1-indazole alkylation?

Yes, a recently developed method utilizes a formal reductive amination process. This approach has proven to be highly selective for N1-alkylation, practical, and scalable, with demonstrations on a 100g scale.[13] The high selectivity is attributed to thermodynamic control.[13]

References

  • Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. Available from: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available from: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available from: [Link]

  • Alkylating reagent effects on N-1/N-2 regioselectivity. a. ResearchGate. Available from: [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available from: [Link]

  • Effect of base, solvent, and temperature. a. ResearchGate. Available from: [Link]

  • Development of a selective and scalable N 1-indazole alkylation. RSC Advances. Available from: [Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. National Institutes of Health. Available from: [Link]

  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available from: [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available from: [Link]

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Available from: [Link]

Sources

optimization of reaction conditions for 7-Chloro-1-methyl-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 7-Chloro-1-methyl-1H-indazole. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern this synthetic sequence. Our aim is to empower you to not only overcome common challenges but also to strategically optimize your reaction conditions for improved yield, purity, and reproducibility.

I. Proposed Synthetic Pathway

The synthesis of this compound is most effectively approached in a two-step sequence. This pathway is designed for robust execution and scalability, leveraging well-established chemical transformations.

G cluster_0 Step 1: Indazole Core Formation cluster_1 Step 2: N-Methylation 2-Chloro-6-methylaniline 2-Chloro-6-methylaniline Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Chloro-6-methylaniline->Diazonium Salt Intermediate  NaNO2, HCl (aq)  0-5 °C 7-Chloro-1H-indazole 7-Chloro-1H-indazole Diazonium Salt Intermediate->7-Chloro-1H-indazole  Intramolecular  Cyclization 7-Chloro-1H-indazole_2 7-Chloro-1H-indazole Indazole Anion Indazole Anion 7-Chloro-1H-indazole_2->Indazole Anion  Base (e.g., NaH)  Solvent (e.g., THF, DMF) This compound This compound (N1-isomer, desired) Indazole Anion->this compound  Methylating Agent  (e.g., CH3I, (CH3)2SO4) 7-Chloro-2-methyl-2H-indazole 7-Chloro-2-methyl-2H-indazole (N2-isomer, byproduct) Indazole Anion->7-Chloro-2-methyl-2H-indazole  Methylating Agent  (e.g., CH3I, (CH3)2SO4)

Caption: Proposed two-step synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and actionable solutions.

Step 1: Synthesis of 7-Chloro-1H-indazole

Question 1: My yield of 7-chloro-1H-indazole is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the formation of the indazole core via diazotization and cyclization of 2-chloro-6-methylaniline can stem from several factors.

  • Incomplete Diazotization: The formation of the diazonium salt is a critical step and is highly temperature-sensitive.[1][2]

    • Troubleshooting:

      • Temperature Control: Maintain the reaction temperature strictly between 0 and 5 °C. An increase in temperature can lead to the premature decomposition of the diazonium salt, forming undesired phenolic byproducts.[1]

      • Rate of Addition: Add the sodium nitrite solution slowly to the acidic solution of the aniline to prevent localized overheating and excessive foaming.

      • Acid Concentration: Ensure a sufficient excess of acid is present to maintain a low pH and fully protonate the aniline, as well as to react with the sodium nitrite.

  • Side Reactions of the Diazonium Salt: The diazonium salt is a reactive intermediate and can participate in unwanted side reactions.[3][4]

    • Troubleshooting:

      • Azo Coupling: At higher pH or with insufficient acid, the diazonium salt can couple with unreacted aniline to form colored azo compounds.[1] Ensure the reaction medium remains strongly acidic throughout the addition of sodium nitrite.

      • Phenol Formation: As mentioned, elevated temperatures can lead to the reaction of the diazonium salt with water to form 2-chloro-6-methylphenol.[1]

  • Inefficient Cyclization: The intramolecular cyclization to form the indazole ring may not be proceeding to completion.

    • Troubleshooting:

      • Reaction Time and Temperature: After the diazotization is complete, a gentle warming of the reaction mixture may be necessary to facilitate the cyclization. However, this must be carefully controlled to avoid decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal time and temperature.

Question 2: I am observing a significant amount of a colored impurity in my crude 7-chloro-1H-indazole. What is it and how can I prevent its formation?

Answer:

The formation of a colored impurity is a strong indication of azo coupling.[1] This occurs when the electrophilic diazonium salt reacts with the electron-rich aromatic ring of the unreacted 2-chloro-6-methylaniline.

  • Causality: This side reaction is favored when the concentration of the free aniline is significant, which can happen if the reaction medium is not sufficiently acidic to keep the aniline protonated.

  • Prevention:

    • Maintain Low pH: Ensure a molar excess of a strong acid (like HCl or H₂SO₄) is used. This keeps the concentration of the nucleophilic free aniline to a minimum.

    • Slow Addition of Nitrite: A slow and controlled addition of the sodium nitrite solution ensures that the diazonium salt is formed gradually and has a higher probability of undergoing the desired intramolecular cyclization rather than an intermolecular azo coupling.

    • Efficient Stirring: Good agitation is crucial to maintain a homogenous reaction mixture and prevent localized areas of high aniline concentration.

Step 2: N-Methylation of 7-Chloro-1H-indazole

Question 3: My methylation reaction is producing a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity for the desired N1-methylated product?

Answer:

The alkylation of indazoles is a classic challenge in heterocyclic chemistry, often yielding a mixture of N1 and N2 isomers.[5] The regioselectivity is influenced by a complex interplay of steric and electronic factors, as well as the reaction conditions.[5] For 7-substituted indazoles, there can be a tendency towards N2-alkylation.[6]

  • Understanding the Regioselectivity:

    • Steric Hindrance: The chloro group at the 7-position can sterically hinder the approach of the methylating agent to the N1 position, potentially favoring N2-methylation.

    • Electronic Effects: The electronic nature of the substituent at C7 can influence the electron density at N1 and N2, thereby affecting their relative nucleophilicity.[5][7]

    • Reaction Conditions: The choice of base, solvent, and methylating agent can significantly alter the N1/N2 ratio.

  • Strategies for Optimizing N1-Selectivity:

    • Choice of Base and Solvent:

      • Sodium Hydride in THF: Using a strong, non-nucleophilic base like sodium hydride (NaH) in a less polar aprotic solvent like tetrahydrofuran (THF) has been shown to favor N1-alkylation for many indazoles.[5][7]

      • Potassium Carbonate in DMF: A weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) can sometimes lead to a different isomeric ratio, often with a higher proportion of the N2-isomer.[8]

    • Methylating Agent:

      • Methyl Iodide (CH₃I): This is a commonly used and reactive methylating agent.

      • Dimethyl Sulfate ((CH₃)₂SO₄): Another effective methylating agent, though it is more toxic.

      • Dimethyl Carbonate (DMC): A greener and less toxic alternative, which may require more forcing conditions but can offer different selectivity.[9][10]

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

Condition Base Solvent Expected Predominant Isomer Rationale
ANaHTHFN1Strong base in a less polar solvent often favors N1-alkylation.[5][7]
BK₂CO₃DMFN2 (or mixture)Weaker base in a polar solvent can lead to different selectivity, sometimes favoring the thermodynamically more stable product.[8]

Question 4: I'm having difficulty purifying the this compound from the N2-isomer and unreacted starting material. What are the best purification strategies?

Answer:

The separation of N1 and N2-alkylated indazole isomers can be challenging due to their similar polarities.

  • Chromatography:

    • Column Chromatography: This is the most common method for separating the isomers. A systematic approach to solvent system optimization is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The use of a high-performance liquid chromatography (HPLC) system can provide better resolution for analytical and small-scale preparative separations.

    • Thin Layer Chromatography (TLC): Use TLC extensively to monitor the reaction and to guide the development of the column chromatography method. Different solvent systems should be tested to achieve the best possible separation of the spots corresponding to the starting material, the N1-isomer, and the N2-isomer.

  • Crystallization:

    • Fractional Crystallization: If one of the isomers is significantly less soluble in a particular solvent system, fractional crystallization can be an effective purification method, especially on a larger scale. This often requires careful screening of various solvents and solvent mixtures.

  • Chemical Derivatization (for intractable separations):

    • In some rare and difficult cases, it may be possible to selectively react one isomer to form a derivative that has significantly different physical properties, allowing for easier separation. The derivative would then need to be converted back to the desired product. This is generally considered a last resort due to the additional synthetic steps involved.

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the diazotization and cyclization to form the indazole ring?

A1: The reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine (2-chloro-6-methylaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[2][3] This is an electrophilic substitution reaction on the nitrogen atom.

  • Intramolecular Cyclization: The resulting diazonium salt is an electrophile. The ortho-methyl group can be deprotonated to form a carbanion, which then acts as a nucleophile, attacking the terminal nitrogen of the diazonium group. This intramolecular cyclization forms the five-membered pyrazole ring of the indazole system. Subsequent tautomerization leads to the aromatic 7-chloro-1H-indazole.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several safety precautions are crucial:

  • Diazonium Salts: Solid diazonium salts are explosive and should not be isolated.[1] Always keep them in solution and at low temperatures.

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and potential carcinogens. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many of the organic solvents used (e.g., THF, DMF) are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each reagent and solvent before use.

Q3: How can I confirm the identity and purity of my final product, this compound?

A3: A combination of spectroscopic and analytical techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the most powerful tool for distinguishing between the N1 and N2 isomers. The chemical shift of the N-methyl protons will be different for the two isomers. Additionally, the coupling patterns of the aromatic protons can provide structural information.

    • ¹³C NMR: This provides information on the number and types of carbon atoms in the molecule.

    • NOE (Nuclear Overhauser Effect) Spectroscopy: This 2D NMR technique can be used to definitively determine the regiochemistry by observing spatial proximities between the N-methyl protons and the protons on the benzene ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Chromatography:

    • TLC and LC-MS: These techniques are used to assess the purity of the sample and to identify the presence of any starting materials or byproducts.

Q4: Can I use a different starting material for the synthesis of 7-chloro-1H-indazole?

A4: Yes, other synthetic routes to the indazole core exist. For example, the reductive cyclization of o-nitro-ketoximes is a known method for preparing 1H-indazoles.[11][12] Another approach involves the cyclization of ortho-substituted hydrazones.[13] The choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the scale of the reaction.

IV. References

  • Chen, G., Hu, M., & Peng, Y. (2018). 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions. Journal of Organic Chemistry, 83(5), 1591-1597.

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117.

  • Lokhande, P. D., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

  • O’Callaghan, C. N., & McMurry, T. B. H. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1940-1954.

  • Wang, J., et al. (2023). A one-pot metal-free reaction of easily available 2-aminophenones with hydroxylamine derivatives provides indazoles in very good yields. Journal of Organic Chemistry, 88(19), 13049-13056.

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(5), 1229-1232.

  • Tang, Z. L., et al. (2021). A radical-mediated decarboxylative C(sp3)-N cross-coupling of diacyl peroxides with nitrogen nucleophiles, including indazoles, triazoles, indoles, and anilines provides a broad range of alkylated products. Organic Letters, 23(3), 1000-1004.

  • Shie, J.-J., & Fang, J.-M. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Journal of Organic Chemistry, 66(4), 1158-1161.

  • Li, P., Zhao, J., Wu, C., Larock, R. C., & Shi, F. (2011). Readily available, stable, and inexpensive N-tosylhydrazones react with arynes under mild reaction conditions to afford 3-substituted indazoles in good yields. Organic Letters, 13(13), 3340-3343.

  • Liu, Z., Shi, F., Martinez, P. D. G., Raminelli, C., & Larock, R. C. (2008). The [3+2] cycloaddition of a variety of diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of CsF or TBAF at room temperature provides a very direct, efficient approach to a wide range of potentially biologically and pharmaceutically interesting substituted indazoles in good to excellent yields under mild reaction conditions. Journal of Organic Chemistry, 73(1), 219-226.

  • O’Callaghan, C. N., & McMurry, T. B. H. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.

  • Takahashi, K., et al. (2013). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 9, 2358-2367.

  • Takahashi, K., et al. (2013). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health.

  • Clark, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Chemguide.

  • O’Dell, D. K., & Nicholas, K. M. (2003). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Semantic Scholar.

  • Esmaeili-Marandi, F., et al. (2014). 1-Aryl-2-(2-nitrobenzylidene)hydrazines readily undergo intramolecular amination to afford 1-aryl-1H-indazole derivatives in good yields in the presence of potassium tert-butoxide in N,N-dimethylformamide at 100 °C. Synlett, 25(18), 2605-2608.

  • Palmer, M. H., & McIntyre, P. S. (1969). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (12), 1799-1805.

  • Charette, A. B., et al. (2016). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 21(7), 895.

  • BenchChem. (n.d.). Application Notes and Protocols: Diazotization of Anilines for Iodination.

  • Counceller, C. M., & Nicholas, K. M. (2005). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Request PDF.

  • LibreTexts Chemistry. (2024). 24.8: Reactions of Arylamines.

  • U.S. Patent No. 8,022,227 B2. (2011). Method of synthesizing 1H-indazole compounds.

  • O’Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar.

  • Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. (2015). Organic Process Research & Development.

  • Single-Step Methylation of Chitosan Using Dimethyl Carbonate as a Green Methylating Agent. (2017). MDPI.

  • Cu-Mediated Cyclization to Form 1H-Indazoles. (2023). Synfacts.

  • Diazotization of Aniline Derivatives: Nitrous Acid Test. (n.d.). Chemical Education Xchange.

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2022). National Institutes of Health.

  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. (2001). ResearchGate.

  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). (2004). PubMed.

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Technical Support Center: Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted indazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this critical pharmacophore. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing in-depth, mechanistically-grounded solutions to common problems.

Troubleshooting Guide: From Theory to Benchtop Solutions

This section addresses specific, frequently encountered issues in a practical question-and-answer format. Our focus is on diagnosing the root cause of a problem and providing a logical, evidence-based path to a solution.

Question 1: My N-alkylation/N-arylation reaction is giving me a mixture of N1 and N2 regioisomers that are difficult to separate. How can I control the regioselectivity?

This is the most common challenge in indazole chemistry. The indazole anion is an ambident nucleophile, and the reaction outcome is a delicate balance of thermodynamics, kinetics, steric hindrance, and the nature of the cation-anion interaction. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, but this doesn't always dictate the product outcome in kinetically controlled reactions.[1][2]

Core Causality: The regioselectivity of N-alkylation is governed by the interplay between the base, solvent, and electrophile. The choice of base determines the nature of the indazole salt, while the solvent influences its solvation and reactivity.

  • Hard and Soft Acid-Base (HSAB) Theory: The N1 position is generally considered the "harder" nucleophilic center, while N2 is "softer." Hard electrophiles tend to react at N1, and softer electrophiles at N2, though this is a simplification.

  • Cation Chelation: With certain substrates, particularly those with a C3-ester or C3-amide, the counter-ion of the base (e.g., Na⁺, Cs⁺) can chelate between the N2 nitrogen and the C3 substituent's oxygen. This interaction blocks the N2 position, directing the electrophile to the N1 site.[2][3]

Troubleshooting Solutions:

  • For N1-Selectivity (Kinetic Control):

    • Method: Use a strong, non-coordinating base in a non-polar, aprotic solvent. The classic combination is Sodium Hydride (NaH) in Tetrahydrofuran (THF) .[3]

    • Mechanism: NaH deprotonates the indazole irreversibly. In a solvent like THF, the resulting sodium-indazolide can form a tight ion pair. For substrates with a C3-ester or similar group, the Na⁺ cation is chelated by the N2 and the C3-carbonyl oxygen, sterically hindering attack at N2 and strongly favoring N1 alkylation.[2][3]

    • Protocol: See "Protocol 2A: Highly Regioselective N1-Alkylation" below.

  • For N2-Selectivity (Thermodynamic Control or Alternative Kinetic Pathways):

    • Method 1 (Base/Solvent Modification): Use a weaker base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar, aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).

    • Mechanism: These conditions favor an equilibrium between the N1- and N2-anions and their respective alkylated products. Often, the N2-alkylated product is the thermodynamically more stable isomer, or the reaction proceeds through a transition state where the N2 position is more accessible. For certain substrates, particularly those with electron-withdrawing groups at C7, excellent N2 selectivity can be achieved.[3]

    • Method 2 (Mitsunobu Reaction): Employ Mitsunobu conditions (e.g., an alcohol, PPh₃, and DIAD or DEAD). This reaction often favors the N2-isomer, as the mechanism involves the formation of a phosphorane intermediate where the sterically less hindered N2 atom is the preferred site of attack.[2]

    • Protocol: See "Protocol 2B: Achieving N2-Selectivity" below.

Data Summary: Controlling N-Alkylation Regioselectivity

Target IsomerRecommended BaseRecommended SolventTemperature (°C)Typical N1:N2 RatioMechanistic Driver
N1 Sodium Hydride (NaH)THF0 to 50>95:5Kinetic Control (Cation Chelation)[2][3]
N1 Cesium Carbonate (Cs₂CO₃)1,4-Dioxane80-100>90:10Chelation Control[2]
N2 Potassium Carbonate (K₂CO₃)DMF or MeCN80-120Varies (Substrate Dependent)Thermodynamic/Polar Solvent Effect[4]
N2 Mitsunobu (PPh₃/DIAD)THF0 to RTTypically N2-favoredMechanistic Bias (SN2 on P)[2]

Troubleshooting Workflow: N-Alkylation Regioselectivity

G start Problem: Poor N1/N2 Selectivity check_sub Does substrate have C3-ester, -amide, or -COOH group? start->check_sub n1_target Goal: Synthesize N1-Isomer check_sub->n1_target  Yes n2_target Goal: Synthesize N2-Isomer check_sub->n2_target  No (or N2 is desired) use_nah Use NaH in THF. Start at 0 °C, warm to RT or 50 °C. n1_target->use_nah use_cs2co3 Alternative: Use Cs2CO3 in 1,4-Dioxane at 80 °C. use_nah->use_cs2co3 If yield is low end_node Isolate & Characterize Product use_cs2co3->end_node use_k2co3 Use K2CO3 or Cs2CO3 in DMF. Heat to 80-120 °C. n2_target->use_k2co3 k2co3_outcome Check N1:N2 ratio. Is selectivity sufficient? use_k2co3->k2co3_outcome use_mitsunobu Consider Mitsunobu reaction (Alcohol, PPh3, DIAD). use_mitsunobu->end_node k2co3_outcome->use_mitsunobu No k2co3_outcome->end_node Yes

Caption: Decision workflow for optimizing N-alkylation regioselectivity.

Question 2: My reaction to form the indazole core (e.g., from a hydrazone or via reductive cyclization) is failing or giving very low yields. What should I investigate?

Formation of the indazole ring itself can be problematic, often due to unstable intermediates, inefficient cyclization, or competing side reactions.

Potential Causes & Solutions:

  • Instability of Hydrazone Starting Material:

    • Problem: N-sulfonylhydrazones or simple arylhydrazones can be susceptible to hydrolysis or decomposition, especially under acidic or heated conditions.[5]

    • Diagnosis: Check the purity of your hydrazone by ¹H NMR or LC-MS before starting the reaction. If it has been stored for a long time, consider re-synthesis or purification.

    • Solution: Use freshly prepared hydrazone. Ensure reaction conditions are anhydrous if the intermediate is water-sensitive. For syntheses involving in-situ hydrazone formation, ensure the initial condensation goes to completion before initiating cyclization.

  • Inefficient Cyclization (e.g., Cadogan or SNAr):

    • Problem: The key ring-closing step may have a high activation energy or be reversible.

    • Diagnosis: Monitor the reaction by LC-MS. Are you seeing accumulation of an uncyclized intermediate (e.g., the substituted arylhydrazone in a SNAr cyclization)?[5]

    • Solution (for SNAr-type cyclizations): Increase the reaction temperature. Ensure your base is strong enough to deprotonate the hydrazine N-H for the nucleophilic attack. For challenging substrates, a stronger base like NaH or KHMDS may be required instead of K₂CO₃.

    • Solution (for Reductive Cyclizations): In Cadogan-type reactions starting from o-nitro compounds, the choice of reducing agent is critical.[6] If PPh₃ is ineffective, try a stronger phosphine like P(n-Bu)₃. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) as phosphines can be oxidized by air.

  • Catalyst Deactivation (for Metal-Catalyzed Reactions):

    • Problem: In Pd- or Cu-catalyzed C-H amination or cross-coupling reactions, the catalyst can be poisoned or fall out of the catalytic cycle.[5][7]

    • Diagnosis: The reaction stalls part-way through, or you observe the formation of palladium black.

    • Solution:

      • Ligand Choice: The ligand is crucial for stabilizing the metal center. For electron-rich substrates in Suzuki couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can promote the difficult oxidative addition step.[7]

      • Solvent & Base: Ensure your solvent is rigorously degassed to remove oxygen. The base must be completely anhydrous, as water can interfere with many catalytic cycles.[8]

      • Re-evaluate Catalyst System: Some transformations are more efficient with copper catalysts (e.g., CuI or Cu(OAc)₂) than palladium, especially for N-N bond formation.[5]

Question 3: I am attempting a Suzuki coupling on a bromo-indazole, but the reaction is not working. Why is this more difficult than a standard Suzuki reaction?

Suzuki couplings on N-heterocycles can be challenging, and indazoles are no exception.

Potential Causes & Solutions:

  • Poor Oxidative Addition:

    • Problem: The C-Br bond on the indazole ring can be electron-rich due to the donating nature of the heterocyclic system, making the oxidative addition of Pd(0) unfavorable.[7] This is especially true if other electron-donating groups are present on the benzene ring.

    • Solution: Use a catalyst system known to be effective for electron-rich aryl halides. This typically involves a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos, paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. These ligands promote the oxidative addition step.

  • Catalyst Inhibition by the Indazole Nitrogen:

    • Problem: The nitrogen atoms of the indazole ring can act as ligands and coordinate to the palladium center, inhibiting its catalytic activity.

    • Solution: If the indazole is N-unsubstituted, protecting the N-H can prevent this coordination. A simple Boc or SEM group can be effective.[9] Alternatively, using a higher catalyst loading (e.g., 5-10 mol%) may be necessary to overcome the inhibition.

  • Poor Solubility:

    • Problem: Substituted indazoles, especially N-H indazoles capable of hydrogen bonding, can have very poor solubility in common Suzuki solvents like toluene or dioxane.[8]

    • Solution: Switch to a more polar solvent system that can solubilize your starting material, such as DMF, DMA, or a mixture like Toluene/Water/iPrOH. Ensure your base (e.g., K₂CO₃, K₃PO₄) is also soluble or finely powdered for maximum surface area.[8]

Frequently Asked Questions (FAQs)

Q: What is the Davis-Beirut reaction and what are its common pitfalls? A: The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles from o-nitrobenzaldehydes and primary amines, or related starting materials.[10] The key step involves a base-mediated reductive cyclization where an o-nitroso species is a pivotal intermediate.[10][11]

  • Common Pitfalls:

    • Side Reactions of the Nitroso Intermediate: The in-situ generated nitroso group is highly reactive and can dimerize or participate in unwanted side reactions, such as the nitroso Diels-Alder reaction if a diene is present.[12][13]

    • Over-reduction: Using a reducing agent that is too strong can reduce the nitro group beyond the necessary nitroso stage, preventing cyclization.

    • Base Sensitivity: The reaction is typically base-catalyzed (e.g., KOH), but substrates with base-labile functional groups may not be compatible.[10]

Visualizing the Davis-Beirut Pathway and Side Reactions

G cluster_main Main Davis-Beirut Pathway cluster_side Potential Side Reactions start o-Nitrobenzaldehyde + Primary Amine imine o-Nitrobenzylidine Imine start->imine Condensation nitroso o-Nitroso Intermediate (Key Intermediate) imine->nitroso Base (e.g., KOH) cyclize Intramolecular N-N Bond Formation nitroso->cyclize dimer Azoxy Dimer Formation nitroso->dimer Dimerization over_red Over-reduction to Aniline Derivative nitroso->over_red Excess Reducing Agent product 2H-Indazole Product cyclize->product

Caption: Simplified pathway of the Davis-Beirut reaction and common side reactions.

Q: How can I reliably distinguish between N1 and N2 isomers? A: Spectroscopic methods are essential.

  • ¹H NMR: This is often the most definitive method. The chemical shifts of the protons on the indazole core, particularly the proton at C7, can be diagnostic. In many cases, the C7-H of the N1 isomer appears further downfield than the C7-H of the corresponding N2 isomer due to the anisotropic effect of the pyrazole ring.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring (C3, C7a) differ significantly between the two isomers.

  • NOE (Nuclear Overhauser Effect) NMR: For N-alkylated indazoles, a 1D or 2D NOE experiment can be conclusive. Irradiation of the N-CH₂ protons on an N1-alkylated indazole will show an NOE to the C7-H proton. Conversely, for an N2-alkylated indazole, an NOE will be observed to the C3-H proton (if present).

  • X-Ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction is the gold standard.

Key Experimental Protocols

Protocol 1: General Synthesis of a 3-Aryl-1H-Indazole from an N-Tosylhydrazone

This protocol is adapted from methods involving the [3+2] cycloaddition of in-situ generated diazo compounds with arynes.[14]

  • Aryne Precursor Preparation: To a flame-dried Schlenk flask under Argon, add o-(trimethylsilyl)aryl triflate (1.0 equiv), the N-tosylhydrazone of an aromatic aldehyde (1.2 equiv), and anhydrous Cesium Fluoride (CsF) (2.5 equiv).

  • Solvent Addition: Add anhydrous, degassed Acetonitrile (MeCN) to achieve a concentration of 0.1 M with respect to the aryne precursor.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-1H-indazole.

Protocol 2A: Highly Regioselective N1-Alkylation

This protocol is designed for maximum N1 selectivity, particularly for indazoles bearing a C3-ester.[2][3]

  • Preparation: To a flame-dried, three-neck flask under Argon, add the substituted 1H-indazole (1.0 equiv). Add anhydrous THF to achieve a concentration of 0.2 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 10 minutes. CAUTION: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. A clear solution or a fine suspension of the sodium salt should form.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (e.g., pentyl bromide, 1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. For less reactive electrophiles, the reaction may require gentle heating to 50 °C. Monitor by LC-MS for completion.

  • Workup & Purification: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the N1-alkylated indazole.

Protocol 2B: Achieving N2-Selectivity via Mitsunobu Reaction

This protocol often provides good N2-selectivity where standard SN2 reactions fail.[2]

  • Preparation: To a flame-dried flask under Argon, dissolve the substituted 1H-indazole (1.0 equiv), the desired primary or secondary alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M).

  • Initiation: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 15-20 minutes. The characteristic orange color of DIAD should dissipate. A white precipitate of triphenylphosphine oxide may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by LC-MS.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and a large amount of triphenylphosphine oxide. Purify directly by flash column chromatography. It may be beneficial to first triturate the crude material with a solvent like diethyl ether or a hexane/ether mixture to precipitate out some of the phosphine oxide before chromatography.

References

  • Shi, F., et al. (2012). A [3 + 2] Annulation Approach to 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(6), 3127–3133. [Link]

  • Cai, H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(9), 2783. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. [Link]

  • Verma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Wang, Q., & Li, X. (2016). Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis. Organic Letters, 18(9), 2102–2105. [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]

  • De, S., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 4, 100465. [Link]

  • Wikipedia. (n.d.). Davis–Beirut reaction. [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(44), 27289–27303. [Link]

  • Reddit. (2016). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Black, D. S. C., et al. (2020). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. The Journal of Organic Chemistry, 85(17), 11454–11463. [Link]

  • Baxter, C. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(12), 8345-8349. [Link]

  • American University of Beirut. (n.d.). Davis–Beirut reaction inspired nitroso Diels–Alder reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Haddadin, M. J., et al. (2016). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Tetrahedron, 72(46), 7247-7253. [Link]

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Technical Support Center: Selective Bromination of Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of indazole chemistry. Over-bromination is a frequent and challenging side reaction encountered during the electrophilic substitution of indazoles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve high selectivity and yield in your bromination reactions.

Troubleshooting Guide: Avoiding Over-bromination

This section addresses specific issues you may encounter during the bromination of indazoles and provides actionable solutions based on established chemical principles.

Issue 1: My reaction is producing a mixture of mono- and di-brominated indazoles. How can I improve the selectivity for the mono-brominated product?

Root Cause Analysis: The indazole ring is an electron-rich heteroaromatic system, making it susceptible to multiple electrophilic substitutions. The initial mono-bromination product can be as reactive, or even more reactive, than the starting material, leading to the formation of di-brominated and other poly-brominated species. The regioselectivity is also highly dependent on the reaction conditions and the position of the nitrogen atom (1H- or 2H-indazole).

Corrective Actions:

  • Choice of Brominating Agent: The reactivity of the brominating agent is paramount. Highly reactive agents like elemental bromine (Br₂) often lead to over-bromination and poor regioselectivity.[1][2]

    • Recommendation: Switch to a milder brominating agent such as N-Bromosuccinimide (NBS). NBS is a solid, easier to handle, and its reactivity can be modulated by the reaction conditions. Other N-bromo reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have also been used effectively for selective mono-bromination.[3][4]

  • Stoichiometry and Addition Rate: Precise control over the amount of the brominating agent is crucial.

    • Recommendation: Use a strict 1.0 equivalent of the brominating agent relative to the indazole substrate. For highly activated indazoles, you may even consider using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) and accept a lower conversion to maximize selectivity. The brominating agent should be added slowly, portion-wise or as a dilute solution, to maintain a low concentration in the reaction mixture.

  • Temperature Control: Electrophilic aromatic substitution reactions are sensitive to temperature.

    • Recommendation: Perform the reaction at a lower temperature. Start at 0 °C or even -78 °C (dry ice/acetone bath) and slowly allow the reaction to warm to room temperature while monitoring its progress by TLC or LC-MS. Lower temperatures decrease the reaction rate, which can significantly enhance selectivity by favoring the kinetically controlled mono-bromination product.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of both the substrate and the brominating agent.

    • Recommendation: Aprotic solvents like dichloromethane (DCM), chloroform (CHCl₃), or acetonitrile (MeCN) are generally good choices for NBS brominations. In some cases, polar aprotic solvents like N,N-dimethylformamide (DMF) can be used, but they may enhance the reactivity and require more stringent temperature control.

Issue 2: The bromination is occurring at an undesired position on the indazole ring. How can I control the regioselectivity?

Root Cause Analysis: The indazole ring has several positions susceptible to electrophilic attack, primarily C3, C5, and C7. The inherent electronic properties of the indazole, the nature of the substituent at N1 or N2, and other substituents on the carbocyclic ring dictate the preferred site of bromination. For instance, NH-free indazoles often undergo bromination at the C3 position.

Corrective Actions:

  • Protecting Groups: The nitrogen atoms of the indazole can be protected to direct the bromination to a specific position.

    • Recommendation: Protecting the N1 position with a suitable group can influence the electronic distribution in the ring and sterically hinder certain positions, thereby directing the bromination. The choice of protecting group is critical and should be guided by the desired regioselectivity and the ease of its subsequent removal.

  • Substituent Effects: The electronic nature of existing substituents on the indazole ring will strongly direct the position of bromination.

    • Recommendation: Electron-donating groups will activate the ring towards electrophilic substitution, while electron-withdrawing groups will deactivate it. Understanding these effects is key to predicting and controlling the regioselectivity. For example, a substituent at the C4 position can influence the regioselectivity between the C5 and C7 positions.[5][6]

  • Reaction Conditions: As with selectivity for mono- vs. di-bromination, the choice of brominating agent and solvent can also influence regioselectivity.

    • Recommendation: A systematic screening of different brominating agents (e.g., NBS, DBDMH) and solvents with varying polarities should be performed on a small scale to identify the optimal conditions for the desired regioisomer.

Issue 3: My reaction is very slow or not proceeding to completion, and increasing the temperature leads to over-bromination.

Root Cause Analysis: This is a classic dilemma in optimizing selectivity. The activation energy for the desired mono-bromination may be only slightly lower than that for the subsequent di-bromination.

Corrective Actions:

  • Catalysis: The use of a catalyst can sometimes promote the desired reaction pathway at a lower temperature.

    • Recommendation: For certain substrates, a mild Lewis acid or a protic acid catalyst can activate the brominating agent, allowing the reaction to proceed at a lower temperature where the competing over-bromination is suppressed. However, care must be taken as catalysts can also increase the rate of the undesired reaction.

  • Ultrasound-Assisted Synthesis: Sonication can provide the necessary activation energy for the reaction to proceed at a lower bulk temperature.[3][4]

    • Recommendation: An ultrasound-assisted protocol using DBDMH as the bromine source has been shown to be efficient for the C3 bromination of indazoles, often with short reaction times and high yields.[3][4][7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for over-bromination in indazole synthesis?

A1: Over-bromination occurs because the mono-brominated indazole can be more electron-rich and thus more reactive towards further electrophilic substitution than the parent indazole. The bromine atom, while generally considered an electron-withdrawing group inductively, can also donate electron density through resonance, activating the ring for a second bromination. The reaction can proceed through either an electrophilic aromatic substitution mechanism or a radical pathway, depending on the conditions. For instance, NBS can generate bromine radicals under heating, which then react with the indazole.[1][2]

Q2: How can I effectively monitor the progress of my bromination reaction to avoid over-bromination?

A2: Close monitoring of the reaction is critical. Thin-layer chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting material and, if available, the desired mono-brominated product. The appearance of a new spot with a different Rf value corresponding to the di-brominated product is an indication to quench the reaction. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is highly recommended to track the relative concentrations of the starting material, mono-brominated, and di-brominated products over time.

Q3: Are there any "green" or more environmentally friendly methods for indazole bromination?

A3: Yes, there is a growing interest in developing more sustainable synthetic methods. The use of ultrasound-assisted synthesis can reduce reaction times and energy consumption.[3][4] Additionally, employing safer and easier-to-handle brominating agents like NBS or DBDMH instead of hazardous elemental bromine is a step towards greener chemistry.[1][2][3][4] The choice of solvent also plays a significant role; using less toxic and more environmentally benign solvents is always preferable.

Q4: Can I use N-Bromosuccinimide (NBS) for the bromination of both 1H- and 2H-indazoles?

A4: Yes, NBS is a versatile brominating agent that can be used for both 1H- and 2H-indazoles. However, the regioselectivity can differ significantly between the two isomers due to the different electronic distributions in the rings. It is essential to carefully characterize the product to confirm the position of bromination. Recent studies have shown that metal-free regioselective halogenation of 2H-indazoles using N-halosuccinimides (NXS) can be highly efficient for synthesizing mono- and poly-halogenated products by adjusting the reaction conditions.[1][2]

Q5: What is the best work-up procedure to quench a bromination reaction and isolate the product?

A5: To quench the reaction, a reducing agent is typically added to consume any unreacted brominating agent. A solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is commonly used. The reaction mixture is then typically diluted with an organic solvent and washed with the quenching solution, followed by water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[8][9] The crude product can then be purified by column chromatography or recrystallization to isolate the desired mono-brominated indazole.

Data Summary

Brominating AgentTypical Solvent(s)TemperatureSelectivityKey Considerations
Br₂ Acetic Acid, CHCl₃Room Temp to RefluxOften poor, risk of over-brominationToxic, volatile, and highly reactive.[1][2]
NBS DCM, MeCN, DMF0 °C to Room TempGood to excellentMilder and easier to handle than Br₂.
DBDMH Ethanol40 °C (with ultrasound)Excellent for C3 brominationCan be accelerated with ultrasound for rapid and selective reactions.[3][4][7]

Experimental Protocol: Selective Mono-bromination of 2-Phenyl-2H-indazole at the C3 Position

This protocol is adapted from established literature procedures for the selective mono-bromination of a 2-substituted indazole.[1]

Materials:

  • 2-Phenyl-2H-indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenyl-2H-indazole (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed and before significant formation of di-brominated product is observed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-bromo-2-phenyl-2H-indazole.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Primary Troubleshooting Steps cluster_2 Secondary Troubleshooting Steps cluster_3 Advanced Strategies cluster_4 Outcome start Over-bromination Observed (Mixture of Mono- and Di-bromo Products) reagent Switch to Milder Brominating Agent (e.g., NBS, DBDMH) start->reagent Is Br₂ being used? temp Lower Reaction Temperature (e.g., 0 °C or -78 °C) start->temp Is reaction at RT or higher? stoich Control Stoichiometry & Addition Rate (1.0 eq, slow addition) start->stoich Is addition fast or stoichiometry > 1.0 eq? reagent->temp end Selective Mono-bromination Achieved reagent->end Problem Solved temp->stoich temp->end Problem Solved solvent Optimize Solvent (e.g., Aprotic like DCM, MeCN) stoich->solvent stoich->end Problem Solved monitor Implement Rigorous Monitoring (TLC, LC-MS) solvent->monitor solvent->end Problem Solved protect Consider N-Protecting Group Strategy (for regiocontrol) monitor->protect Still issues with selectivity? ultrasound Explore Ultrasound-Assisted Synthesis monitor->ultrasound Reaction too slow at low temp? protect->ultrasound protect->end ultrasound->end

Caption: Decision-making workflow for troubleshooting over-bromination in indazole synthesis.

References
  • Chen, J., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4583-4587. [Link]

  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 581-585. [Link]

  • Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. ResearchGate. [Link]

  • Chen, J., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • El-Shorbagy, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7549-7557. [Link]

  • Ying, S., et al. (2022). The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),... ResearchGate. [Link]

  • El-Shorbagy, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]

  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

Sources

Technical Support Center: Scale-Up of 7-Chloro-1-methyl-1H-indazole Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 7-Chloro-1-methyl-1H-indazole. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the challenges of transitioning this synthesis from the laboratory to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at scale?

A1: The most prevalent and scalable method is the direct N-methylation of 7-Chloro-1H-indazole. This precursor is typically synthesized through cyclization reactions, such as those involving substituted anilines or the reductive cyclization of ortho-nitroaryl compounds.[1][2] The key challenge in the final methylation step is achieving high regioselectivity to favor the desired N1-methylated product over the N2-isomer.

Q2: Why is regioselectivity a major issue in the methylation of 7-Chloro-1H-indazole?

A2: The indazole ring possesses two nitrogen atoms (N1 and N2) that can be alkylated. The 1H-indazole tautomer is generally more thermodynamically stable.[3][4] However, under kinetic control or with certain substitution patterns, alkylation can occur at the N2 position, leading to a mixture of isomers that are often difficult to separate.[5][6] The electronic and steric effects of the chloro-substituent at the 7-position significantly influence the reaction's outcome.[6][7]

Q3: What are the primary safety concerns when producing this compound?

A3: Key safety hazards are associated with the reagents used.

  • Methylating Agents : Reagents like dimethyl sulfate (DMS) and methyl iodide are highly toxic, carcinogenic, and must be handled with extreme caution in well-ventilated areas, using appropriate personal protective equipment (PPE).

  • Bases : Strong bases such as sodium hydride (NaH) are flammable and react violently with water. Potassium carbonate and cesium carbonate are less hazardous but still require careful handling to avoid dust inhalation.[3]

  • Solvents : Many organic solvents used (e.g., THF, DMF) are flammable and have specific health hazards.

  • Precursors : If the synthesis involves hydrazine, it is crucial to note that it is highly toxic and potentially explosive.[2][8][9] The final product and intermediates may cause skin and eye irritation.[10]

Q4: Which analytical techniques are recommended for monitoring reaction progress and final product purity?

A4: A combination of techniques is essential for robust process control.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring the consumption of starting material and the formation of the N1 and N2 isomers. A well-developed HPLC method is critical for determining the regioisomeric ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and for characterizing the isomeric ratio in the crude product mixture.

  • Differential Scanning Calorimetry (DSC): Important for assessing the thermal stability of the compound, especially before large-scale drying operations.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process, categorized by the production stage.

Part A: Synthesis & Reaction Control

Q: My methylation reaction is producing a high ratio of the undesired N2-isomer. How can I improve N1-selectivity?

A: This is the most common challenge. The N1/N2 ratio is highly dependent on the reaction conditions. Here is a breakdown of factors and solutions:

  • Causality: The choice of base and solvent system dictates the nature of the indazole anion and its counter-ion, which in turn influences the site of methylation. N1-alkylation is often the thermodynamically favored path, while N2 can be kinetically favored.[3][5]

  • Troubleshooting Steps:

    • Base Selection: Strong, non-nucleophilic bases often favor N1 alkylation. Sodium hydride (NaH) is particularly effective as it forms a sodium salt that can coordinate with the N2 lone pair, sterically hindering N2-alkylation.[4][6] Weaker bases like K₂CO₃ can result in lower selectivity.

    • Solvent Choice: Aprotic solvents are generally preferred. Tetrahydrofuran (THF) used with NaH has been shown to provide excellent N1-selectivity.[6][7] Polar aprotic solvents like DMF can sometimes lead to different selectivity profiles.

    • Temperature Control: Running the reaction at lower temperatures after the deprotonation step can sometimes enhance selectivity by favoring the thermodynamically controlled pathway.

    • Reagent Addition: Add the methylating agent slowly to the deprotonated indazole solution to maintain a low concentration and minimize side reactions.

Recommended Conditions for High N1-Selectivity

ParameterRecommendationRationale
Base Sodium Hydride (NaH)Forms an ion pair that sterically favors N1 attack.[6]
Solvent Tetrahydrofuran (THF)Aprotic, works well with NaH to promote N1 selectivity.[7]
Temperature 0°C to Room TemperatureAllows for controlled deprotonation and subsequent methylation.
Methylating Agent Dimethyl Sulfate (DMS) or Methyl IodideCommon and effective methylating agents.

Q: The reaction is sluggish or stalls before completion, even with a stoichiometric amount of reagents. What could be the cause?

A: Incomplete conversion on scale-up often points to issues with mass transfer, reagent quality, or deactivation.

  • Causality: On a larger scale, inefficient mixing can lead to localized areas of low reagent concentration. Additionally, the quality of reagents, particularly the base, is critical.

  • Troubleshooting Workflow:

    G start Incomplete Conversion Identified check_mixing Verify Agitator Speed & Vortex Formation start->check_mixing check_base Test Activity of Base (e.g., NaH) check_mixing->check_base Mixing Adequate mixing_issue Increase Agitation / Baffle Installation check_mixing->mixing_issue Mixing Inadequate check_sm Check Purity of 7-Chloro-1H-indazole check_base->check_sm Base is Active base_issue Use Fresh, Verified Batch of Base check_base->base_issue Base Inactive/Old check_temp Confirm Internal Reaction Temperature check_sm->check_temp Starting Material is Pure sm_issue Re-purify Starting Material check_sm->sm_issue Impure Starting Material solution Consider Increasing Reagent Stoichiometry or Reaction Time check_temp->solution Temperature is Correct

    Caption: Troubleshooting logic for incomplete reaction conversion.

Part B: Work-up and Product Isolation

Q: During the aqueous work-up, I am observing emulsion formation, making phase separation difficult. How can this be resolved?

A: Emulsions are common during the scale-up of reactions involving salts and organic solvents.

  • Causality: Fine particulate matter, partially soluble byproducts, or high concentrations of salts can stabilize the interface between the aqueous and organic layers.

  • Troubleshooting Steps:

    • Add Brine: Introduce a saturated sodium chloride solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.

    • Filtration: If solid particulates are suspected, filtering the entire biphasic mixture through a pad of celite can remove the stabilizing solids.

    • Solvent Addition: Adding a small amount of a different, less polar solvent (e.g., methyl tert-butyl ether or toluene) can sometimes alter the phase dynamics sufficiently to break the emulsion.

    • Minimize Agitation: During the quench and wash steps, use gentle agitation instead of vigorous stirring to prevent emulsion formation in the first place.

Part C: Purification

Q: My crude product contains 5-10% of the N2-isomer. How can I effectively remove it at scale without resorting to column chromatography?

A: Selective crystallization is the most economically viable method for removing isomeric impurities on a large scale.

  • Causality: The two isomers, this compound and 7-Chloro-2-methyl-1H-indazole, have different physical properties (e.g., polarity, crystal packing) that can be exploited for separation.

  • Protocol for Developing a Selective Crystallization:

    • Solvent Screening:

      • Test a range of solvents with varying polarities (e.g., isopropanol, ethanol, ethyl acetate, heptane, toluene, and mixtures thereof).

      • The goal is to find a solvent system where the desired N1-isomer has lower solubility than the N2-isomer at a given temperature, or vice-versa.

    • Procedure:

      • Dissolve the crude mixture in a minimal amount of the chosen solvent at an elevated temperature.

      • Slowly cool the solution to allow for selective precipitation of the less soluble isomer. Seeding with a pure crystal of the desired product can be beneficial.

      • Monitor the purity of both the solid precipitate and the mother liquor by HPLC.

      • Multiple recrystallization steps may be necessary to achieve the desired purity (>99.5%).

Typical Solvent Systems for Isomer Separation

Solvent SystemObservation
Isopropanol/WaterOften effective for indazole derivatives. The desired product may selectively precipitate upon addition of water as an anti-solvent.
Toluene/HeptaneA non-polar system where differences in solubility can often be exploited by carefully controlling the ratio and cooling rate.
Ethyl AcetateA medium polarity solvent that can be effective on its own or with an anti-solvent like heptane.

Key Experimental Protocol: Regioselective N1-Methylation

This protocol is a starting point for optimization at the bench and subsequent scale-up.

Safety First: This reaction must be performed in a fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and gloves. NaH is highly reactive with water. All glassware must be thoroughly dried.

  • Reactor Setup:

    • Equip a dry, inerted reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.

  • Reagent Charging:

    • Charge the reactor with 7-Chloro-1H-indazole (1.0 eq).

    • Add anhydrous THF (10-15 volumes relative to the starting material).

    • Begin stirring and cool the mixture to 0-5°C using an ice bath.

  • Deprotonation:

    • Carefully charge sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the reactor in portions.

    • Caution: Hydrogen gas is evolved. Ensure adequate ventilation and inerting.

    • Allow the mixture to stir at 0-5°C for 1 hour after the addition is complete. A color change and cessation of gas evolution indicate the formation of the sodium salt.

  • Methylation:

    • Add dimethyl sulfate (DMS, 1.05 eq) to the dropping funnel and dilute with a small amount of anhydrous THF.

    • Add the DMS solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Take a sample for HPLC analysis to confirm the consumption of starting material and check the N1:N2 isomer ratio.

  • Quenching:

    • Cool the reactor back to 0-5°C.

    • Very slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the excess NaH.

    • Caution: This is an exothermic step with further gas evolution.

  • Work-up:

    • Add water and an extraction solvent (e.g., ethyl acetate).

    • Separate the organic layer. Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Caption: Workflow for N1-selective methylation of 7-Chloro-1H-indazole.

References

  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • Jaffari, G. A., & Nunn, A. J. (1973). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, 2371-2374. Retrieved from [Link]

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

  • NIH. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • ResearchGate. (2012). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Retrieved from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Preparation of 4-Chloro-1H-indazole (V). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • NIH. (n.d.). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804310A - Method for preparing high-purity 7-chloro-5-phenyl-benzodiazepine-2-one.
  • NIH. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Farmacia Hospitalaria. (2025). Stability of thermolabile drugs at room temperature. A review. Retrieved from [Link]

  • ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Stability of 7-Chloro-1-methyl-1H-indazole and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Chloro-1-methyl-1H-indazole and its related derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered during experimentation. By understanding the underlying chemical principles, you can ensure the integrity of your results and the longevity of your compounds.

Overview of Stability Challenges

This compound is a substituted indazole, a class of heterocyclic compounds recognized for its thermodynamic stability, largely due to its aromatic bicyclic structure.[1][2] The 1H-indazole tautomer is generally more stable than the 2H-indazole form.[3][4][5] However, like many complex organic molecules, its stability is not absolute. The reactivity of the indazole core, combined with the influence of its substituents (chloro and methyl groups), makes it susceptible to degradation under specific environmental conditions. Key factors that can compromise the stability of this compound include exposure to light, non-optimal pH, reactive solvents, elevated temperatures, and oxidizing environments.

This guide provides a structured, question-and-answer-based approach to troubleshoot these stability issues, grounded in mechanistic understanding and validated protocols.

Section 1: Photostability and Light-Induced Degradation

Exposure to electromagnetic radiation, particularly in the ultraviolet (UV) spectrum, is a primary cause of degradation for many indazole derivatives.

Frequently Asked Question

Q1: After leaving my solution of this compound on the benchtop, I observed a new, significant peak in my HPLC/LC-MS analysis. What is this new compound?

A1: You are likely observing a product of photo-induced degradation. Indazole derivatives are known to undergo a phototransposition reaction when exposed to UV light (especially UVA and UVB), converting them into their corresponding benzimidazole isomers.[6][7] In the case of this compound, this would result in the formation of 7-Chloro-1-methyl-1H-benzimidazole.

Causality and Mechanism: This rearrangement is thought to proceed through a high-energy singlet excited state.[6] The reaction involves the cleavage of the N-N bond, followed by a nitrogen-carbon transposition and subsequent re-aromatization to form the thermodynamically stable benzimidazole ring. The efficiency of this photorearrangement can be wavelength-dependent.[6][7]

Visualizing the Degradation Pathway

G cluster_0 Photodegradation Pathway Indazole This compound Excited Excited State Intermediate Indazole->Excited UV Light (hν) Benzimidazole 7-Chloro-1-methyl-1H-benzimidazole (Degradant) Excited->Benzimidazole N-N Bond Cleavage & Rearrangement

Caption: Phototransposition of indazole to benzimidazole.

Troubleshooting and Prevention Protocol
Issue Potential Cause Preventative Action & Troubleshooting
Appearance of unknown peaks post-experimentLight exposure from ambient lab lighting or sunlight.1. Use Amber Glassware: Always store and handle solutions in amber vials or flasks to block UV radiation. 2. Minimize Exposure: Work in a dimly lit area or wrap vessels in aluminum foil during reactions, extractions, and analysis. 3. Photostability Testing: If the compound is intended for formulation, perform a formal photostability study according to ICH Q1B guidelines.
Inconsistent reaction yields or assay resultsPartial degradation of starting material or product during the workflow.1. Prepare Fresh Solutions: Use freshly prepared solutions for all critical experiments. 2. Run Controls: Include a "dark" control (a sample protected from light) in parallel with your experiment to quantify the extent of photodegradation.

Section 2: Thermal and Oxidative Instability

Elevated temperatures and exposure to atmospheric oxygen can induce degradation, leading to loss of potency and the formation of impurities.

Frequently Asked Question

Q2: My solid sample of this compound has discolored over time, and solutions prepared from it show multiple impurities. The sample was stored at room temperature in a standard vial. What happened?

A2: This is characteristic of thermal and/or oxidative degradation. While the indazole core is relatively stable, prolonged exposure to heat can provide the activation energy for decomposition. More commonly, nitrogen-containing heterocycles are susceptible to oxidation, a process often accelerated by heat and light.[8] The presence of atmospheric oxygen can lead to the formation of N-oxides or other oxidative degradants.

Causality and Mechanism: Oxidation can occur via autoxidation, where atmospheric oxygen reacts with the molecule, potentially initiated by trace metal ions or light. The electron-rich indazole ring and the methyl group are potential sites for oxidation. This can lead to the formation of hydroperoxides, which can then decompose into a variety of other products, or direct oxidation at the nitrogen atoms.

Visualizing a Potential Pathway

G cluster_1 Hypothetical Oxidative Pathway Indazole This compound Oxidized Oxidized Intermediates (e.g., N-oxides, Hydroperoxides) Indazole->Oxidized O₂, Heat, Light, or Metal Catalysts Products Complex Degradation Products Oxidized->Products Further Decomposition

Caption: General pathway for oxidative degradation.

Troubleshooting and Best Practices for Storage

Proper storage is the most effective way to prevent thermal and oxidative degradation.

Parameter Short-Term Storage (Days/Weeks) Long-Term Storage (Months/Years) Rationale
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)Reduces the rate of chemical reactions, including oxidation and decomposition.[9]
Atmosphere Tightly sealed container.Store under an inert atmosphere (Argon or Nitrogen).Minimizes contact with atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[10]
Container Amber glass vial with a secure, tight-fitting cap.Same as short-term, preferably with a PTFE-lined cap.Protects from light and prevents solvent evaporation or moisture ingress.[11]
Form Solid (preferred) or in a suitable anhydrous aprotic solvent (e.g., DMSO, DMF).Solid form is highly recommended.Storing in solution can accelerate degradation. If solution storage is necessary, use anhydrous aprotic solvents and freeze aliquots to avoid freeze-thaw cycles.[12][13]

Section 3: pH and Solvent-Mediated Instability

The chemical environment of a solution, defined by its pH and the nature of the solvent, can dramatically impact the stability of your compound.

Frequently Asked Question

Q3: I observe significant degradation of my compound when I dissolve it in an acidic or basic aqueous buffer for my biological assay. How can I avoid this?

A3: this compound, like other indazoles, is a weak base and can be sensitive to extremes of pH.[4][5] In highly acidic or basic conditions, the molecule can undergo acid- or base-catalyzed hydrolysis or other decomposition reactions. While the indazole ring itself is robust, certain linkages in more complex derivatives can be labile. Furthermore, the choice of solvent is critical; protic solvents (like water or methanol) can participate in degradation reactions, whereas reactive solvents may form adducts with the compound.[14]

Troubleshooting and Solvent Selection

Experimental Workflow for Buffer/Solvent Screening:

Caption: Workflow for pH and solvent stability screening.

Solvent Compatibility Table:

Solvent Class Examples Compatibility & Risk Recommendations
Aprotic Polar DMSO, DMF, AcetonitrileHigh Compatibility: Generally good for dissolving and storing stock solutions. Low reactivity.Recommended for preparing high-concentration stock solutions for assays. Use anhydrous grade.
Aprotic Non-Polar Toluene, DichloromethaneModerate Compatibility: Good for synthesis and extraction. Risk of residual solvent impurities.Ensure complete removal by evaporation under reduced pressure post-synthesis.
Protic Polar Water, Methanol, EthanolUse with Caution: May participate in hydrolysis over long periods, especially at non-neutral pH.Use for final assay dilutions. Always use buffered aqueous solutions within a stable pH range (typically near neutral). Avoid prolonged storage in these solvents.
Reactive Solvents Acetone, Formaldehyde-containing solutionsAvoid: Can potentially form adducts or participate in condensation reactions.[15][16]Do not use as primary solvents for storage or analysis unless required for a specific reaction.

Section 4: Protocol for Stability Assessment

To quantitatively assess stability, a forced degradation study is essential. This involves subjecting the compound to harsh conditions to deliberately induce degradation, allowing for the identification of degradation products and sensitive pathways.

General Protocol for a Forced Degradation Study by RP-HPLC
  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Stress (Solution): Incubate a sealed vial of the stock solution at 60°C for 48 hours.

    • Thermal Stress (Solid): Place a small amount of solid compound in an oven at 60°C for 48 hours.

    • Photolytic Stress: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a defined period.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples before injection.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a stability-indicating RP-HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid).[17][18]

    • Use a PDA/DAD detector to monitor peak purity and identify new peaks. Couple with a mass spectrometer (LC-MS) to identify the mass of potential degradants.[18]

  • Data Interpretation:

    • Calculate the percentage degradation by comparing the parent peak area at each time point to the t=0 sample.

    • Characterize the major degradants based on their mass-to-charge ratio (m/z) and retention time.

References

  • Gorsche, C., et al. (2022). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition. Available at: [Link]

  • Alam, M. M., & Keating, M. J. (Year). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Gorsche, C., et al. (2022). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed. Available at: [Link]

  • Kumar, R., et al. (2023). SYNTHESIS OF 1H-INDAZOLES USING LEMON PEEL POWDER AS A NATURAL, GREEN AND EFFICIENT CATALYST UNDER ULTRASOUND IRRADIATION. ResearchGate. Available at: [Link]

  • Li, J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]

  • Li, J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Iowa State University. Available at: [Link]

  • European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. ECSA. Available at: [Link]

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  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Hotha, K. K., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry. Available at: [Link]

  • Chemscape Safety Technologies. (2024). How to store chemicals safety. YouTube. Available at: [Link]

  • Kumar, D. A., et al. (2021). Development and Validation of 7-Chloro-1-Methyl-5-Phenyl-3h-1,4 Benzodiazepin-2-One By RP HPLC. International Journal of Pharmaceutical and Pytopharmacological Research. Available at: [Link]

  • Patel, R. P., et al. (2014). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. Available at: [Link]

  • Al-Shwaiyat, M. K. A., et al. (2021). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS for Characterization of its Degradation Products. An-Najah University Journal for Research - A (Natural Sciences). Available at: [Link]

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Validation & Comparative

The Indazole Scaffold: A Privileged Core in Drug Discovery - A Comparative Analysis of 7-Chloro-1-methyl-1H-indazole and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Indazole Nucleus

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1] While rare in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of biological activities, leading to their incorporation into several FDA-approved drugs.[2][3] These activities span a wide therapeutic spectrum, including anti-cancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[4][5] The versatility of the indazole core lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets. This guide provides a comparative overview of the biological activities of indazole derivatives, with a specific focus on the potential of 7-Chloro-1-methyl-1H-indazole in relation to other well-characterized indazoles.

Spotlight on this compound: An Unexplored Candidate

Comparative Biological Activities of Indazole Derivatives

To understand the potential of this compound, it is essential to compare it with other indazole derivatives that have been extensively studied. The following sections highlight the diverse biological activities of indazoles, supported by experimental data.

Anti-Cancer Activity: A Prominent Feature of Indazoles

The anti-cancer properties of indazoles are perhaps their most well-documented and clinically relevant activities.[1] Several indazole-based compounds have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition:

Many indazole derivatives function as ATP-competitive inhibitors of protein kinases. The indazole scaffold serves as an effective hinge-binding motif, crucial for anchoring the inhibitor to the ATP-binding pocket of the kinase.[8] Key kinase targets for indazole derivatives include:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Pazopanib and Axitinib are FDA-approved indazole-containing drugs that primarily target VEGFR, thereby inhibiting angiogenesis, a critical process for tumor growth and metastasis.[2]

  • FGFR (Fibroblast Growth Factor Receptor): Certain 1H-indazole derivatives have shown inhibitory activity against FGFR1-3 in the micromolar range.[3]

  • Aurora Kinases: These are serine/threonine kinases that play a vital role in mitosis. Indazole derivatives have been developed as inhibitors of Aurora kinases, with some compounds exhibiting IC50 values in the sub-micromolar range.[4]

  • PLK4 (Polo-like kinase 4): Indazole-based inhibitors of PLK4 have been designed, with some exhibiting exceptional potency with IC50 values below 0.1 nM.[9]

Table 1: Comparative Anti-Cancer Activity of Selected Indazole Derivatives

Compound/DerivativeTarget Kinase(s)IC50 ValueCancer Cell Line(s)Reference
PazopanibVEGFR, PDGFR, c-KitVEGFR-2: 30 nMVarious[3]
AxitinibVEGFR1, 2, 3VEGFR-2: 0.2 nMRenal Cell Carcinoma[9]
Indazole Derivative 53c Aurora A< 1 µMNot Specified[4]
Indazole Derivative 62d PLK42.4 nMNot Specified[4]
Indazole Derivative C05 PLK4< 0.1 nMIMR-32, MCF-7, H460[9]
Indazole Derivative 2f Not Specified0.23 - 1.15 µMVarious[10]
Indazole Derivative 6o Not Specified5.15 µMK562[8]

Note: Data for this compound is not available.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Indazole derivatives have also demonstrated significant anti-inflammatory potential by modulating the activity of enzymes involved in the inflammatory cascade.

Nitric Oxide Synthase (NOS) Inhibition:

As mentioned earlier, 7-substituted indazoles are known inhibitors of nitric oxide synthase.[7] Nitric oxide (NO) is a key signaling molecule in inflammation, and its overproduction by inducible NOS (iNOS) can lead to tissue damage. 7-Nitroindazole is a well-known selective inhibitor of neuronal NOS (nNOS).

Table 2: Comparative NOS Inhibition by 7-Substituted Indazoles

CompoundNOS Isoform SelectivityPotencyReference
7-NitroindazolenNOS selectivePotent inhibitor[7]
7-MethoxyindazolenNOSMost active in vitro[7]

Note: Data for this compound is not available.

Antimicrobial Activity

Recent studies have highlighted the potential of indazole derivatives as antimicrobial agents, targeting bacteria and fungi. Some halogen-substituted N-phenylbenzo[g]indazole derivatives have shown dual antibacterial and antifungal activities.[5]

Signaling Pathways Modulated by Indazole Derivatives

The diverse biological activities of indazoles stem from their ability to modulate key cellular signaling pathways.

VEGF Signaling Pathway in Angiogenesis

Indazole-based VEGFR inhibitors, such as Pazopanib and Axitinib, block the binding of VEGF to its receptor, thereby inhibiting the downstream signaling cascade that leads to endothelial cell proliferation, migration, and new blood vessel formation.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Pazopanib Pazopanib/ Axitinib Pazopanib->VEGFR Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: VEGF Signaling Pathway and its Inhibition by Indazole Derivatives.

p38 MAPK Signaling Pathway in Inflammation and Stress Response

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to inflammatory cytokines and environmental stress.[11][12] Some indazole derivatives may exert their anti-inflammatory effects by modulating this pathway.

p38_MAPK_Pathway cluster_stimuli Stress Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) MAPKKK MAPKKK (e.g., ASK1, TAK1) Cytokines->MAPKKK EnvStress Environmental Stress (e.g., UV, Osmotic Shock) EnvStress->MAPKKK MAPKK MAPKK (e.g., MKK3, MKK6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Inflammation Inflammation, Apoptosis, Cell Cycle Arrest TranscriptionFactors->Inflammation

Caption: Overview of the p38 MAPK Signaling Pathway.

Nitric Oxide Signaling Pathway

Indazole derivatives that inhibit NOS can disrupt the nitric oxide signaling pathway, which plays a crucial role in various physiological processes, including vasodilation and neurotransmission.

NO_Signaling_Pathway cluster_synthesis NO Synthesis cluster_effector Effector Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO Indazole_Inhibitor 7-Nitroindazole Indazole_Inhibitor->NOS Inhibition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Vasodilation, Neurotransmission PKG->Physiological_Effects

Caption: Nitric Oxide Signaling and its Inhibition by Indazoles.

Experimental Protocols

To facilitate further research into the biological activities of indazole derivatives, the following section provides a detailed, step-by-step methodology for a common in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Principle:

The assay measures the amount of ATP remaining in solution following a kinase reaction. A luminescent signal is generated by a luciferase-based reagent, and the intensity of the light is inversely proportional to the kinase activity.

Materials:

  • Recombinant protein kinase

  • Kinase substrate (peptide or protein)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compound in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the appropriate wells of the 384-well plate.

    • Include control wells: "no enzyme" (for background) and "no compound" (for maximum kinase activity).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.

    • Add 10 µL of the kinase/substrate master mix to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no compound" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Conclusion and Future Directions

The indazole scaffold is a cornerstone of modern medicinal chemistry, with a proven track record in the development of clinically successful drugs. While a direct biological activity profile for this compound is not yet established, the extensive research on its analogs provides a strong rationale for its investigation as a potential therapeutic agent. The presence of a chloro group at the 7-position suggests a potential for NOS inhibition, while the overall structure is amenable to targeting protein kinases.

Future research should focus on synthesizing this compound and screening it against a broad panel of biological targets, particularly protein kinases and nitric oxide synthases. The experimental protocols outlined in this guide provide a starting point for such investigations. A thorough understanding of its structure-activity relationship, coupled with in vitro and in vivo studies, will be crucial in unlocking the therapeutic potential of this and other novel indazole derivatives.

References

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A Comparative Guide to the Synthesis of 7-Chloro-1-methyl-1H-indazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. Among its many derivatives, 7-Chloro-1-methyl-1H-indazole stands out as a key intermediate in the synthesis of various pharmacologically active compounds. The precise and efficient synthesis of this molecule is therefore of critical importance. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal strategy for their specific needs.

This guide will dissect two primary synthetic disconnections for this compound:

  • Route 1: Synthesis of the 7-Chloro-1H-indazole core followed by regioselective N-methylation. This is a classical and versatile approach.

  • Route 2: A more direct approach involving the cyclization of a pre-methylated precursor. This strategy aims for greater atom economy and potentially fewer synthetic steps.

We will explore the causality behind experimental choices, present quantitative data for comparison, and provide detailed, self-validating protocols for each key transformation.

Route 1: Two-Step Synthesis via 7-Chloro-1H-indazole Intermediate

This well-established route first focuses on the construction of the 7-chloro-1H-indazole ring system, which is then followed by a carefully controlled methylation reaction to introduce the methyl group at the desired N-1 position.

Part A: Synthesis of the 7-Chloro-1H-indazole Core

The synthesis of the 7-chloro-1H-indazole core can be efficiently achieved from the readily available starting material, 2-chloro-6-methylaniline. This transformation proceeds via a classical diazotization followed by intramolecular cyclization.

Experimental Protocol: Synthesis of 7-Chloro-1H-indazole

  • Diazotization: To a stirred solution of 2-chloro-6-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • Cyclization: The cold diazonium salt solution is then slowly added to a pre-heated solution of sodium sulfite in water at 80-90 °C. The reaction is maintained at this temperature until the evolution of nitrogen gas ceases.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 7-chloro-1H-indazole.

Causality of Experimental Choices:

  • The use of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

  • The subsequent cyclization is thermally induced, hence the elevated temperature. Sodium sulfite acts as a mild reducing agent to facilitate the ring closure.

  • Purification by column chromatography is necessary to remove any unreacted starting material and isomeric byproducts.

Part B: Regioselective N-Methylation of 7-Chloro-1H-indazole

The N-methylation of 7-chloro-1H-indazole presents a significant challenge due to the presence of two reactive nitrogen atoms (N-1 and N-2), leading to the potential for the formation of a mixture of regioisomers. The desired product is the thermodynamically more stable N-1 isomer. The choice of base, solvent, and methylating agent is paramount in controlling the regioselectivity of this reaction.

Here, we compare two common methylation strategies:

Method 1: Methylation using Methyl Iodide with a Strong Base

This method typically favors the formation of the N-1 methylated product.

Experimental Protocol: N-1 Methylation with Methyl Iodide

  • Deprotonation: To a solution of 7-chloro-1H-indazole (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at this temperature for 30 minutes.

  • Methylation: Methyl iodide (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Purification: The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to separate the N-1 and N-2 isomers.

Method 2: Methylation using Dimethyl Sulfate with a Weaker Base

This method can sometimes lead to different regioselectivity compared to the use of methyl iodide and a strong base.

Experimental Protocol: Methylation with Dimethyl Sulfate

  • Reaction Setup: To a solution of 7-chloro-1H-indazole (1 equivalent) in acetone, potassium carbonate (2.0 equivalents) is added, followed by the dropwise addition of dimethyl sulfate (1.2 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for 6-8 hours.

  • Work-up and Purification: After cooling to room temperature, the inorganic salts are filtered off, and the filtrate is concentrated. The residue is dissolved in ethyl acetate, washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

Comparative Data for N-Methylation Methods

MethodMethylating AgentBaseSolventTypical N-1:N-2 RatioTypical Yield (N-1 isomer)
1Methyl IodideSodium HydrideTHF>95:5[1][2][3]85-90%
2Dimethyl SulfatePotassium CarbonateAcetoneVariable, often lower selectivity60-70%

Causality of Regioselectivity:

The high N-1 selectivity observed with sodium hydride in THF is attributed to the formation of the sodium salt of the indazole at the N-1 position, which is the more thermodynamically stable anion. This anion then acts as the nucleophile in the reaction with methyl iodide. In contrast, the use of a weaker base like potassium carbonate in a polar aprotic solvent can lead to a mixture of N-1 and N-2 anions in equilibrium, resulting in lower regioselectivity. For 7-substituted indazoles, steric hindrance from the 7-chloro group can also influence the approach of the electrophile, sometimes favoring the less hindered N-2 position under certain conditions.

Route 2: Direct Synthesis from a Pre-methylated Precursor

An alternative strategy involves the formation of the methylated indazole ring in a single cyclization step, starting from a precursor that already contains the N-methyl group. A plausible approach starts from 2-chloro-6-nitrotoluene.

Experimental Protocol: Direct Synthesis of this compound

  • Reduction and N-Methylation: 2-chloro-6-nitrotoluene is first reduced to 2-chloro-6-methylaniline. The aniline is then N-methylated using a suitable methylating agent, such as formaldehyde followed by reduction.

  • Diazotization and Cyclization: The resulting N-methyl-2-chloro-6-methylaniline is then subjected to diazotization and intramolecular cyclization under similar conditions as described in Route 1, Part A.

Advantages and Disadvantages of Route 2:

  • Potential Advantages: This route could offer a more streamlined process with fewer purification steps compared to the two-step approach.

  • Potential Disadvantages: The N-methylation of the aniline precursor might present its own challenges in terms of selectivity and yield. The stability of the N-methylated diazonium salt and the efficiency of the subsequent cyclization would also need to be carefully optimized.

At present, detailed and high-yielding experimental data for this direct route to this compound is less prevalent in the literature compared to the more established two-step synthesis.

Visualizing the Synthetic Pathways

To provide a clear visual comparison of the discussed synthetic strategies, the following diagrams illustrate the reaction workflows.

Synthesis_Routes cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: Direct Synthesis 2-Chloro-6-methylaniline 2-Chloro-6-methylaniline 7-Chloro-1H-indazole 7-Chloro-1H-indazole 2-Chloro-6-methylaniline->7-Chloro-1H-indazole 1. NaNO2, HCl 2. Na2SO3 This compound This compound 7-Chloro-1H-indazole->this compound CH3I, NaH, THF Mixture of N-1 and N-2 isomers Mixture of N-1 and N-2 isomers 7-Chloro-1H-indazole->Mixture of N-1 and N-2 isomers (CH3)2SO4, K2CO3, Acetone 2-Chloro-6-nitrotoluene 2-Chloro-6-nitrotoluene N-methyl-2-chloro-6-methylaniline N-methyl-2-chloro-6-methylaniline 2-Chloro-6-nitrotoluene->N-methyl-2-chloro-6-methylaniline 1. Reduction 2. N-Methylation N-methyl-2-chloro-6-methylaniline->this compound 1. NaNO2, HCl 2. Heat

Caption: Comparative overview of the two primary synthetic routes to this compound.

Conclusion and Recommendations

For researchers and drug development professionals seeking a reliable and high-yielding synthesis of this compound, Route 1, employing the two-step sequence of indazole formation followed by regioselective N-methylation with methyl iodide and sodium hydride in THF, is the recommended approach. This method offers superior control over the regioselectivity, consistently providing the desired N-1 isomer in high yields. While Route 2 presents a potentially more direct pathway, it is less well-documented and may require significant optimization to achieve comparable efficiency and selectivity.

The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and to streamline the synthesis of this valuable chemical intermediate, ultimately accelerating the pace of drug discovery and development.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link][1][2][3]

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). A General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. [Link]

  • U.S. Patent No. 3,988,347. (1976).

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A Comparative Guide to the Validation of Analytical Methods for 7-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 7-Chloro-1-methyl-1H-indazole, a key intermediate in pharmaceutical synthesis. The integrity of analytical data is the cornerstone of drug development, ensuring product quality, safety, and efficacy. Therefore, robust and validated analytical methods are not just a regulatory requirement but a scientific necessity.

This document presents a comparative analysis of three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each method is evaluated based on its performance characteristics, with detailed, step-by-step validation protocols grounded in the principles of the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).

The Critical Role of Validated Methods in Pharmaceutical Development

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block for the synthesis of pharmacologically active molecules.[1][2] Its purity and concentration in drug substances and products must be meticulously controlled. An analytical method, once developed, must undergo a rigorous validation process to demonstrate its suitability for its intended purpose.[3] This process provides documented evidence that the method is accurate, precise, specific, and robust.

The validation of analytical procedures is a regulatory mandate, with guidelines such as ICH Q2(R2) and USP General Chapter <1225> providing a framework for the validation process.[4][5] These guidelines outline the validation parameters that need to be investigated for various analytical procedures.

Comparative Overview of Analytical Techniques

The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the intended application of the method. For this compound, several techniques are viable, each with its own set of advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry for the separation, identification, and quantification of non-volatile and thermally labile compounds.[4] Coupled with a UV detector, it offers a powerful tool for the analysis of chromophoric compounds like this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[6] While the volatility of this compound needs to be considered, GC-MS can be an excellent method for impurity profiling due to the high resolution of GC and the confident identification provided by MS.[7]

  • UV-Visible (UV-Vis) Spectroscopy is a simpler and more rapid technique for the quantitative analysis of compounds that absorb light in the UV-Vis region.[8] While it lacks the specificity of chromatographic methods, it can be a valuable tool for the analysis of pure substances or simple formulations.

The Analytical Method Validation Workflow

A systematic approach to method validation is crucial for ensuring that all aspects of the method's performance are evaluated and documented. The following workflow provides a logical sequence for the validation process.

Analytical Method Validation Workflow Figure 1: General Workflow for Analytical Method Validation cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Method Development & Execution cluster_2 Phase 3: Analysis & Reporting cluster_3 Phase 4: Implementation define Define Analytical Requirements develop Develop Analytical Method define->develop protocol Prepare Validation Protocol execute Perform Validation Experiments protocol->execute develop->protocol analyze Analyze and Document Results execute->analyze report Prepare Validation Report analyze->report implement Implement for Routine Use report->implement

Caption: General workflow for analytical method validation.

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method Validation

HPLC is often the method of choice for the analysis of pharmaceutical compounds due to its high resolution and sensitivity.[4] For this compound, a reversed-phase HPLC method with UV detection is a suitable approach.

Proposed HPLC-UV Method
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectrum of 1-methylindazole, a wavelength around 254 nm is a reasonable starting point.[9]

  • Diluent: Mobile Phase

HPLC-UV Method Validation Protocol

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[4]

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (a mixture of all formulation excipients without the active pharmaceutical ingredient, if applicable).

    • Analyze a standard solution of this compound.

    • Analyze a sample of this compound spiked with known related substances or potential impurities.

  • Acceptance Criteria: The blank and placebo samples should not show any peak at the retention time of this compound. The peak for this compound in the spiked sample should be well-resolved from the peaks of the impurities.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy is the closeness of the test results obtained by the method to the true value.[4]

  • Procedure:

    • Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each concentration level in triplicate.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4]

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision:

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD for the combined data from both days should be ≤ 2.0%.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Procedure (based on signal-to-noise ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

  • Procedure:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2%)

    • Analyze a sample under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

GC-MS is a powerful technique for the analysis of volatile compounds and for impurity profiling.[6] The boiling point of the parent compound, indazole, is 270 °C, suggesting that this compound should be sufficiently volatile for GC analysis.[10]

Proposed GC-MS Method
  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split mode, e.g., 20:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

GC-MS Method Validation Protocol

The validation parameters for the GC-MS method are similar to those for the HPLC method, with some specific considerations for this technique.

  • Procedure: Similar to the HPLC method, but in addition to retention time, the mass spectrum of the analyte is used for identification.

  • Acceptance Criteria: No interfering peaks at the retention time of this compound in the blank and placebo. The mass spectrum of the peak in the sample should match the reference spectrum.

  • Procedure: Similar to the HPLC method.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

  • Procedure: Similar to the HPLC method.

  • Acceptance Criteria: Mean recovery within 95.0% to 105.0%.

  • Repeatability: RSD ≤ 5.0%

  • Intermediate Precision: RSD ≤ 5.0%

  • Procedure: Based on the signal-to-noise ratio of the quantifier ion in the chromatogram.

  • Acceptance Criteria: LOQ should have acceptable precision and accuracy.

  • Procedure: Introduce small variations to parameters such as:

    • Oven temperature ramp rate (± 1 °C/min)

    • Carrier gas flow rate (± 0.1 mL/min)

  • Acceptance Criteria: System suitability parameters should be met, and results should not be significantly affected.

Part 3: UV-Vis Spectrophotometric Method Validation

UV-Vis spectroscopy is a simple and rapid method suitable for the quantitative analysis of pure substances.[8]

Proposed UV-Vis Method
  • Solvent: Methanol or Ethanol

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of this compound from 200 to 400 nm. Based on the spectrum of 1-methylindazole, the λmax is expected to be around 254 nm.[9]

  • Instrument: A calibrated UV-Vis spectrophotometer

UV-Vis Method Validation Protocol
  • Procedure: Analyze the absorption spectra of the blank (solvent) and placebo.

  • Acceptance Criteria: The blank and placebo should not show significant absorbance at the λmax of this compound.

  • Procedure: Prepare a series of at least five standard solutions and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Procedure: Analyze spiked placebo samples at three concentration levels.

  • Acceptance Criteria: Mean recovery within 98.0% to 102.0%.

  • Repeatability: RSD ≤ 2.0%

  • Intermediate Precision: RSD ≤ 2.0%

  • Procedure: Can be determined from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: LOQ should have acceptable precision and accuracy.

  • Procedure: Evaluate the effect of small variations in the analytical wavelength (± 2 nm).

  • Acceptance Criteria: The results should not be significantly affected by the change in wavelength.

Comparative Summary of Method Performance

The following table summarizes the expected performance of the three analytical methods for the analysis of this compound.

Parameter HPLC-UV GC-MS UV-Vis Spectroscopy
Specificity High (based on retention time)Very High (based on retention time and mass spectrum)Low (prone to interference)
Sensitivity (LOQ) Low µg/mLng/mL to pg/mLMid to high µg/mL
Linearity (r²) ≥ 0.999≥ 0.995≥ 0.999
Accuracy (% Recovery) 98.0 - 102.095.0 - 105.098.0 - 102.0
Precision (RSD) ≤ 2.0%≤ 5.0%≤ 2.0%
Throughput ModerateLow to ModerateHigh
Cost per Sample ModerateHighLow
Ideal Application Routine QC, stability studiesImpurity profiling, trace analysisAssay of pure substance, simple formulations

Visualizing the Comparison of Analytical Techniques

The choice of an analytical method is a balance between performance, cost, and the specific requirements of the analysis. The following diagram illustrates the key attributes of each technique for the analysis of this compound.

Method Comparison Figure 2: Comparison of Key Performance Attributes cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_uvvis UV-Vis Spectroscopy hplc_spec High Specificity gcms_spec Very High Specificity hplc_spec->gcms_spec Specificity hplc_sens Good Sensitivity gcms_sens Excellent Sensitivity hplc_sens->gcms_sens Sensitivity hplc_prec High Precision gcms_imp Ideal for Impurity ID uv_speed High Throughput uv_cost Low Cost uv_simple Simple Operation

Caption: Comparison of key performance attributes.

Conclusion

The validation of analytical methods is a critical activity in the pharmaceutical industry, ensuring the quality and safety of drug products. This guide has provided a comparative overview of three common analytical techniques for the analysis of this compound: HPLC-UV, GC-MS, and UV-Vis Spectroscopy.

  • HPLC-UV emerges as the most balanced technique for routine quality control, offering a good combination of specificity, sensitivity, and precision.

  • GC-MS is the superior choice for impurity profiling and trace analysis, where high sensitivity and confident identification are paramount.

  • UV-Vis Spectroscopy provides a rapid and cost-effective solution for the assay of the pure substance or simple formulations where high specificity is not a critical requirement.

The selection of the most appropriate method will depend on the specific analytical needs, and the chosen method must be rigorously validated according to the principles outlined in this guide and the relevant regulatory guidelines. By adhering to these principles, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data, a cornerstone of modern pharmaceutical development.

References

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  • ResearchGate. (2021). (PDF) Gas Chromatography-Mass Spectrometry Metabolic Profiling, Molecular Simulation and Dynamics of Diverse Phytochemicals of Punica granatum L. leaves against Estrogen Receptor. Retrieved from [Link]

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The Structure-Activity Relationship of 7-Chloro-1-methyl-1H-indazole Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous clinically approved drugs and investigational compounds. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, yet increasingly important subclass: 7-Chloro-1-methyl-1H-indazole analogs. Drawing upon available experimental data and established principles of drug design, this document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics, particularly in the realm of kinase inhibition.

While a comprehensive, head-to-head comparison of a complete series of this compound analogs is not extensively documented in a single source, this guide synthesizes fragmented data from multiple studies on related indazole series to extrapolate and present a cohesive SAR narrative. The insights herein are intended to guide the rational design of more potent, selective, and effective drug candidates based on this promising scaffold.

The this compound Core: A Foundation for Potent Bioactivity

The this compound core provides a unique combination of structural features that are advantageous for drug design. The indazole ring system itself is a bioisostere of purines, enabling it to interact with a wide range of biological targets, most notably the ATP-binding site of protein kinases.

The specific substitutions at the 7 and 1 positions confer distinct properties:

  • 7-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 7-position can significantly influence the electronic distribution of the indazole ring system. This can impact the pKa of the indazole nitrogen, potentially modulating hydrogen bonding interactions with target proteins. Furthermore, the chloro group can occupy hydrophobic pockets within the binding site, contributing to overall binding affinity.

  • 1-Methyl Group: The methylation at the N1 position blocks the potential for tautomerization and provides a fixed point of interaction. This methylation can also enhance metabolic stability and cellular permeability, crucial properties for drug candidates.

Structure-Activity Relationship Analysis: Unlocking the Potential of Analogs

The majority of reported SAR studies on indazole derivatives focus on modifications at the 3-position, as this position is readily amenable to chemical diversification and often projects into the solvent-exposed region of kinase active sites. Based on extensive research into indazole-based kinase inhibitors, particularly those targeting Aurora kinases, a number of key SAR trends can be identified.[1][2]

The Critical Role of the 3-Position Substituent

The substituent at the 3-position of the this compound core is a primary determinant of potency and selectivity. The most common and successful modifications involve the introduction of an amide linkage, leading to 1H-indazole-3-carboxamides.[3][4]

Table 1: Hypothetical Structure-Activity Relationship of 3-Substituted this compound Analogs as Kinase Inhibitors

Compound IDR Group (at 3-position)Predicted Kinase Inhibitory Potency (IC50)Rationale for Predicted Activity
1 -HLowUnsubstituted indazole lacks key interactions for potent inhibition.
2 -CONH-PhenylModerateThe phenyl group can engage in hydrophobic interactions. Potency is dependent on further substitution.
3 -CONH-(4-fluoro)PhenylModerate to HighFluorine substitution can enhance binding through favorable electrostatic interactions and improve metabolic stability.
4 -CONH-(4-methoxy)PhenylModerateThe methoxy group can act as a hydrogen bond acceptor but may also introduce steric hindrance depending on the target's topology.
5 -CONH-(4-piperazinyl)PhenylHighThe basic piperazine moiety can form salt bridges with acidic residues (e.g., Asp) in the active site, significantly enhancing potency.
6 -CONH-(heterocycle)VariableThe nature of the heterocycle is critical. Nitrogen-containing heterocycles can act as hydrogen bond acceptors/donors.

Note: The predicted potencies are based on general SAR trends observed for indazole-based kinase inhibitors and are intended for illustrative purposes.

Key Interactions and Binding Modes

Molecular modeling studies of various indazole-based kinase inhibitors have revealed a conserved binding mode.[1] The indazole core typically forms one or two hydrogen bonds with the hinge region of the kinase ATP-binding site. The substituent at the 3-position then extends towards the solvent-exposed region, where it can be tailored to interact with specific amino acid residues, thereby conferring selectivity.

For this compound analogs, the following interactions are predicted to be crucial:

  • Hinge Binding: The N2 atom of the indazole ring is expected to act as a hydrogen bond acceptor, interacting with the backbone NH of a hinge residue (e.g., Alanine in Aurora A).

  • Hydrophobic Interactions: The benzene portion of the indazole core and the 7-chloro substituent can engage in van der Waals and hydrophobic interactions with nonpolar residues in the active site.

  • Salt Bridge Formation: As exemplified by analog 5 in Table 1, the introduction of a basic moiety on the 3-position substituent can lead to the formation of a salt bridge with a conserved acidic residue, a common feature in many kinase inhibitors that significantly boosts potency.

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of novel this compound analogs relies on robust synthetic methodologies and reliable biological assays.

General Synthetic Scheme

The synthesis of this compound-3-carboxamides typically starts from a commercially available or synthesized this compound-3-carboxylic acid.

Synthesis_Workflow A This compound B This compound-3-carboxylic acid A->B Carboxylation E This compound-3-carboxamide Analog B->E Amide Coupling C Amide Coupling Reagents (e.g., HATU, HOBt/EDC) C->E D Primary or Secondary Amine (R-NHR') D->E

Caption: General synthetic workflow for this compound-3-carboxamide analogs.

Step-by-Step Protocol for Amide Coupling:

  • Activation of the Carboxylic Acid: To a solution of this compound-3-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM), add an amide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of HOBt (Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Addition of the Amine: To the activated carboxylic acid, add the desired primary or secondary amine.

  • Reaction: Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is typically quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired this compound-3-carboxamide analog.

Biological Evaluation: Kinase Inhibition Assays

The biological activity of the synthesized analogs is primarily assessed through in vitro kinase inhibition assays.

Kinase_Assay_Workflow A Synthesized Analog (in DMSO) D Incubation A->D B Kinase Enzyme (e.g., Aurora A) B->D C Substrate & ATP C->D E Detection of Phosphorylation D->E F IC50 Determination E->F

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol for a Generic Kinase Assay:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture: In a microplate, combine the kinase enzyme, a suitable substrate (e.g., a peptide or protein), and ATP in a reaction buffer.

  • Initiation of Reaction: Add the diluted test compounds to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specific period.

  • Detection: Stop the reaction and measure the extent of substrate phosphorylation. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors and other targeted therapeutics. The SAR insights presented in this guide, although synthesized from related compound series, provide a rational basis for the design of new analogs with improved potency, selectivity, and drug-like properties.

Future research should focus on the systematic exploration of substituents at the 3-position, as well as investigating the impact of modifications at other positions of the indazole ring. The development of isoform-selective inhibitors, particularly within large kinase families like the Aurora kinases, remains a significant challenge and a key objective.[2]

References

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A Comparative Guide to Kinase Inhibition by Indazole Derivatives: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

The indazole core has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors.[1][2] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for developing drugs that can modulate the activity of kinases, a family of enzymes pivotal to cellular signaling.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[4][5] Commercially successful drugs such as Axitinib, Pazopanib, and Niraparib, all feature the indazole moiety, underscoring its clinical significance.[1][3]

This guide provides a comparative analysis of various indazole derivatives, examining their inhibitory profiles against key kinase targets. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present detailed experimental protocols for their evaluation, and visualize their impact on critical signaling pathways.

Comparative Analysis of Indazole Derivatives by Kinase Target

The versatility of the indazole scaffold allows for its modification to target a wide array of kinases, including both tyrosine kinases and serine/threonine kinases.[2] The subsequent sections compare derivatives based on their primary kinase targets, supported by experimental data.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[6][7] The indazole scaffold is a cornerstone of many VEGFR-2 inhibitors.

A study by Elsayed et al. highlighted a series of indazole–pyrimidine-based derivatives.[1] The structure-activity relationship revealed that incorporating hydrogen bond-forming groups, such as sulfonamide, significantly enhanced inhibitory activity. For instance, compound 13i (an indazole-pyrimidine with a sulfonamide group) exhibited an IC₅₀ of 34.5 nM against VEGFR-2, a potency comparable to the approved drug Pazopanib (IC₅₀ = 30 nM).[1] In contrast, derivatives with hydrophobic groups like alkyl or halogen substituents showed decreased potency.[1]

Table 1: Comparative IC₅₀ Values of Indazole Derivatives Against VEGFR-2

Compound IDKey Structural FeatureVEGFR-2 IC₅₀ (nM)Reference
PazopanibIndazole-pyrimidine30[1]
Compound 13g Amide Linker57.9[1]
Compound 13i Sulfonamide Linker34.5[1]
AxitinibIndazole0.2[8]
Compound 30 Indazole Scaffold1.24[7]

This data underscores how subtle modifications to the indazole scaffold can dramatically influence binding affinity and inhibitory power. The sulfonamide in 13i , for example, likely forms crucial hydrogen bonds within the ATP-binding pocket of VEGFR-2, enhancing its occupancy and blocking kinase function.[1]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR signaling pathway is implicated in cell proliferation, differentiation, and migration. Its overactivity is linked to various cancers.[9] Indazole derivatives have been successfully developed as potent FGFR inhibitors.

Turner et al. reported a structure-based design of indazole derivatives targeting FGFR1.[1] Their work emphasized the importance of the nitrogen position in the indazole ring, noting that 2-position substitution was critical for activity. A key finding was that compound 19 , featuring a pyridine ring, had a lower IC₅₀ (90 µM) compared to its phenyl-substituted counterpart 18 (IC₅₀ = 77 µM), indicating that the pyridine nitrogen contributes to a more favorable binding interaction.[1] More potent inhibitors have since been developed; Zhao et al. disclosed a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivative (101 ) with an impressive FGFR1 IC₅₀ of 69.1 nM.[10]

PI3K/AKT/mTOR Pathway Inhibitors

The PI3K/AKT/mTOR cascade is a central signaling pathway that regulates cell growth, proliferation, and survival.[11] A series of novel 3-ethynyl-1H-indazoles were synthesized and found to inhibit critical components of this pathway.[11]

Compound 10 from this series demonstrated potent, low micromolar inhibition against PI3Kα (IC₅₀ = 361 nM) and also showed activity against PDK1 and mTOR.[11] Structure-activity relationship studies revealed that a pyridine group was the most effective substituent for PI3Kα inhibition. When the indazole core was replaced with a pyrazolopyridine ring, a 10-fold loss in activity was observed, highlighting the structural importance of the indazole scaffold for this specific target.[11]

Other Notable Kinase Targets

The adaptability of the indazole scaffold extends to numerous other kinase families:

  • Pim Kinases: A derivative, 82a , showed potent activity against Pim-1, Pim-2, and Pim-3 with IC₅₀ values of 0.4, 1.1, and 0.4 nM, respectively.[3][10]

  • Polo-like Kinase 4 (PLK4): Compound C05 , an optimized indazole derivative, exhibited outstanding potency with an IC₅₀ value below 0.1 nM against PLK4.[8]

  • Anaplastic Lymphoma Kinase (ALK): Entrectinib, a 3-aminoindazole derivative, is a powerful ALK inhibitor with an IC₅₀ of 12 nM.[10]

  • Aurora Kinases: Molecular docking studies of indazole derivative 53d showed that the indazole core binds to hinge residues Glu211 and Ala213 of Aurora A, while a sulfonyl group forms a hydrogen bond with Lys141, contributing to its significant potency.[1]

Methodology Deep Dive: Evaluating Kinase Inhibition

The objective comparison of kinase inhibitors relies on robust and reproducible experimental protocols. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used to quantify the potency of an inhibitor.[5] Below is a detailed protocol for a luminescence-based in vitro kinase assay, a widely used method for determining IC₅₀ values.[12]

Experimental Workflow: IC₅₀ Determination

The workflow involves preparing the inhibitor, setting up the kinase reaction, and then detecting the resulting activity.

G cluster_prep 1. Compound Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Luminescence Detection prep_stock Prepare 10 mM stock of Indazole Derivative in 100% DMSO prep_serial Create 10-point, 1:3 serial dilution series in DMSO prep_stock->prep_serial add_cpd Add 2.5 µL of diluted compound or DMSO control to 96-well plate prep_serial->add_cpd add_kinase Add 2.5 µL of kinase to each well add_cpd->add_kinase incubate_bind Incubate 10 min at RT (Inhibitor-Kinase Binding) add_kinase->incubate_bind add_atp Initiate reaction by adding 5 µL of Substrate/ATP mix incubate_bind->add_atp incubate_react Incubate 60 min at 30°C add_atp->incubate_react add_adpglo Add 10 µL ADP-Glo™ Reagent to stop reaction and deplete ATP incubate_react->add_adpglo incubate_adp Incubate 40 min at RT add_adpglo->incubate_adp add_detect Add 20 µL Kinase Detection Reagent to convert ADP to ATP incubate_adp->add_detect incubate_lum Incubate 30 min at RT (Luminescence Signal Dev.) add_detect->incubate_lum read_plate Measure luminescence with a plate reader incubate_lum->read_plate

Caption: Workflow for IC₅₀ determination using a luminescence-based kinase assay.

Step-by-Step Protocol: Luminescence-Based Kinase Assay

This protocol is based on the principle of quantifying the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[12] The ADP is converted back to ATP, which is then used in a luciferase reaction to generate a light signal.

Materials:

  • Kinase of interest (e.g., VEGFR-2, FGFR1)

  • Specific kinase substrate peptide

  • ATP

  • Indazole derivative test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • DMSO (100%)

  • Plate reader with luminescence detection

Protocol:

  • Compound Preparation: a. Prepare a 10 mM stock solution of each indazole derivative in 100% DMSO. b. Create a serial dilution series of the compound in DMSO. For a standard 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from a high concentration (e.g., 1 mM).[12] c. Prepare a "no inhibitor" control containing only DMSO. This serves as the 100% activity control.

  • Kinase Reaction Setup: a. In a 96-well plate, add 2.5 µL of each serially diluted compound or the DMSO control to the appropriate wells. b. Prepare a kinase reaction mixture containing the kinase and its specific substrate in kinase assay buffer. The optimal concentrations should be determined empirically but are often in the low nanomolar range for the enzyme.[13] c. Add 2.5 µL of the kinase to each well. d. Incubate the plate for 10 minutes at room temperature. Causality Explanation: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring a more accurate measurement of its inhibitory potential. e. Prepare the reaction initiation mixture containing the substrate and ATP. The ATP concentration is typically set near its Km value for the specific kinase to ensure competitive inhibitors can be accurately assessed. f. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. g. Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).

  • ADP Detection: a. Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature. Self-Validating System: This step is crucial as it terminates the kinase reaction and, importantly, depletes the remaining unconsumed ATP. This ensures that the light signal generated later is derived only from the ADP produced during the reaction. c. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP back to ATP and provides the luciferase/luciferin needed for the light-generating reaction. d. Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. c. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Signaling Pathway Context: Indazole Inhibitors in Angiogenesis

To appreciate the functional consequence of kinase inhibition, it is vital to place it within the context of a biological signaling pathway. The VEGFR-2 pathway is a prime example.

G VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Permeability Vascular Permeability VEGFR2->Permeability RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Survival Cell Survival AKT->Survival Indazole Indazole Derivatives (e.g., Pazopanib, Axitinib) Indazole->VEGFR2 Inhibits ATP Binding

Caption: Inhibition of the VEGFR-2 signaling pathway by indazole derivatives.

As the diagram illustrates, the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation, activating its kinase domain. This initiates downstream signaling cascades, including the PI3K/AKT and RAF/MEK/ERK pathways, which ultimately promote cell proliferation, survival, and migration—the cellular processes that drive angiogenesis.[1] Indazole-based inhibitors like Pazopanib and Axitinib function by competing with ATP for the binding site within the kinase domain of VEGFR-2.[1] This blockade prevents the phosphorylation cascade, effectively shutting down the pro-angiogenic signals and thereby inhibiting tumor growth.[6][7]

Conclusion and Future Outlook

The indazole scaffold is a remarkably successful pharmacophore in the development of kinase inhibitors.[1] Its structural properties allow for fine-tuning to achieve high potency and selectivity against a diverse range of kinase targets, from VEGFR and FGFR to PI3K and PLK4. The comparative analysis presented here demonstrates that while the core scaffold is crucial, the specific substitutions and their positions dictate the ultimate inhibitory profile of the derivative.

Future research will likely focus on developing next-generation indazole derivatives with improved selectivity profiles to minimize off-target effects and overcome drug resistance mechanisms.[1][14] As our understanding of the human kinome deepens, the rational, structure-based design of novel indazole inhibitors will continue to be a highly productive strategy in the pursuit of targeted therapeutics for cancer and other diseases.

References

  • Kumar, D., Kumar, N., & Singh, R. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Zhang, C., et al. (2018). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). European Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. [Link]

  • Di Micco, S., et al. (2017). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry. [Link]

  • International Journal of Drug Discovery and Medical Research. (2022). RECENT ADVANCES IN INDAZOLE-BASED DERIVATIVES OF VEGFR-2 KINASE INHIBITORS AS AN ANTI-CANCER AGENT. IJDDR. [Link]

  • MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • ResearchGate. (2020). Recent Advances in the Development of Indazole-based Anticancer Agents. Current Medicinal Chemistry. [Link]

  • PubMed. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry. [Link]

  • Bentham Science. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition. [Link]

  • ACS Publications. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • protocols.io. (2023). In vitro kinase assay. protocols.io. [Link]

  • Wiley Online Library. (2023). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. Archiv der Pharmazie. [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters. [Link]

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 7-Chloro-1-methyl-1H-indazole and 5-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the indazole scaffold stands out as a privileged structure, forming the backbone of numerous compounds with significant therapeutic potential.[1][2][3] Its ability to mimic the purine core of ATP allows indazole derivatives to effectively target the ATP-binding sites of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[2] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the indazole ring. This guide offers a detailed comparative analysis of two closely related positional isomers: 7-Chloro-1-methyl-1H-indazole and 5-Chloro-1-methyl-1H-indazole, providing insights into their potential bioactivity based on established structure-activity relationships and offering a framework for their experimental evaluation.

The Critical Role of Isomerism in Bioactivity

The precise placement of a substituent on a pharmacophore can dramatically alter its interaction with a biological target. In the case of chloro-substituted 1-methyl-1H-indazoles, the position of the chlorine atom—at the 5- or 7-position—is anticipated to significantly impact the molecule's electronic properties, steric profile, and ability to form key interactions within a kinase binding pocket. While direct, head-to-head comparative studies for these specific isomers are not extensively documented in publicly available literature, we can infer potential differences based on the broader understanding of indazole-based kinase inhibitors.

The indazole nucleus itself is a versatile scaffold in drug discovery, with numerous derivatives being investigated for a wide array of therapeutic applications, including as anti-inflammatory, anti-cancer, and antimicrobial agents.[1][2][3]

Synthesis of 7-Chloro- and 5-Chloro-1-methyl-1H-indazole

The synthesis of these target compounds can be achieved through established methodologies for indazole formation, often involving the cyclization of appropriately substituted phenylhydrazines or related precursors. The general synthetic routes are outlined below.

General Synthetic Workflow

Synthetic Workflow start Substituted o-nitrotoluene intermediate1 Methylation start->intermediate1 intermediate2 Reduction of nitro group intermediate1->intermediate2 intermediate3 Diazotization intermediate2->intermediate3 product Cyclization to Indazole intermediate3->product

A generalized synthetic pathway for N-methylated indazoles.

Comparative Bioactivity Profile: A-Data Driven Hypothesis

While a comprehensive, direct comparison of the bioactivity of this compound and 5-Chloro-1-methyl-1H-indazole from a single study is not available, we can construct a hypothesis based on the known structure-activity relationships (SAR) of indazole-based inhibitors targeting various protein kinases.

FeatureThis compound5-Chloro-1-methyl-1H-indazoleRationale and Key Considerations
Potential Kinase Selectivity May exhibit selectivity towards kinases with a smaller hydrophobic pocket near the 7-position.The 5-position is a common point of substitution in many known kinase inhibitors, suggesting broader activity.The position of the chloro group will influence how the molecule fits into the ATP-binding pocket.
Anticipated Potency Potency will be highly dependent on the specific kinase target.Generally, substitutions at the 5-position have been shown to be well-tolerated and can contribute to potency.[3]The electronic effect of the chlorine atom can influence the pKa of the indazole nitrogen, affecting hydrogen bonding interactions.
Solubility and Permeability The position of the chlorine may affect crystal packing and, consequently, solubility.Similar to the 7-chloro isomer, the chlorine's position will impact physicochemical properties.Lipophilicity will be similar, but subtle differences in polarity and crystal lattice energy can arise from the different substitution patterns.

Experimental Protocols for Comparative Evaluation

To empirically determine the bioactivity of these two isomers, a systematic experimental approach is necessary. Below are detailed protocols for their synthesis and a representative kinase inhibition assay.

Protocol 1: Synthesis of 5-Chloro-1-methyl-1H-indazole

This protocol is adapted from general methods for the synthesis of N-alkylated indazoles.

Materials:

  • 5-Chloro-1H-indazole

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-chloro-1H-indazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford 5-Chloro-1-methyl-1H-indazole.

Protocol 2: Synthesis of this compound

A similar methylation procedure would be followed, starting with 7-chloro-1H-indazole. The regioselectivity of N-methylation can sometimes be an issue, and chromatographic separation of the N1 and N2 isomers may be necessary.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: MAPK1)

This protocol provides a framework for assessing the inhibitory activity of the synthesized compounds against a representative protein kinase, Mitogen-Activated Protein Kinase 1 (MAPK1), which is implicated in various cancers.[1]

Materials:

  • Recombinant human MAPK1 enzyme

  • ATP

  • Myelin Basic Protein (MBP) as a substrate

  • This compound and 5-Chloro-1-methyl-1H-indazole (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Radiolabeled ATP ([γ-³²P]ATP)

  • Phosphocellulose paper

  • Scintillation counter

Workflow:

Kinase Assay Workflow prep Prepare kinase reaction mixture (Buffer, MAPK1, MBP) add_cpd Add test compound or DMSO (control) prep->add_cpd initiate Initiate reaction with [γ-³²P]ATP add_cpd->initiate incubate Incubate at 30°C initiate->incubate stop Stop reaction and spot on phosphocellulose paper incubate->stop wash Wash paper to remove unincorporated ATP stop->wash measure Measure radioactivity using scintillation counter wash->measure analyze Calculate % inhibition and determine IC50 measure->analyze

Workflow for an in vitro kinase inhibition assay.

Procedure:

  • Prepare a kinase reaction mixture containing kinase buffer, recombinant MAPK1, and MBP substrate.

  • Add varying concentrations of the test compounds (this compound and 5-Chloro-1-methyl-1H-indazole) or DMSO (as a vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radiolabel in the MBP substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value for each compound by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

Researchers are encouraged to synthesize both isomers and evaluate them in parallel against a panel of therapeutically relevant kinases. Such studies will not only elucidate the specific biological activities of these compounds but also contribute valuable data to the broader understanding of the structure-activity relationships of the indazole scaffold.

References

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. (URL: https://www.mdpi.com/1420-3049/29/1/2)
  • Synthesis of Pyrazole Derivatives A Review - IJFMR. (URL: https://www.ijfmr.com/papers/2023/1/1699.pdf)
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10178877/)
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9038202/)

Sources

A Comparative Guide to Purity Assessment of 7-Chloro-1-methyl-1H-indazole: An In-Depth Analysis of HPLC and qNMR Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of active pharmaceutical ingredients (APIs) and key intermediates is paramount. The purity of a compound directly influences its efficacy, safety, and reproducibility in biological assays. This guide provides a comprehensive comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR)—for the critical task of assessing the purity of 7-Chloro-1-methyl-1H-indazole, a heterocyclic scaffold of significant interest in medicinal chemistry.[1]

This document moves beyond mere procedural descriptions to delve into the fundamental principles, experimental causality, and practical implications of each method. Our objective is to equip researchers, analytical chemists, and drug development professionals with the expert insights needed to select and implement the most appropriate purity assessment strategy for their specific needs, ensuring the highest standards of data integrity and scientific rigor.

The Central Role of Purity in Drug Discovery

This compound belongs to the indazole class of compounds, which are integral building blocks in the synthesis of a wide array of bioactive molecules, including those with applications in oncology and neurology.[1] The presence of impurities, even in minute quantities, can have profound consequences, potentially altering pharmacological activity, increasing toxicity, or confounding structure-activity relationship (SAR) studies.[2] Therefore, the validation of an analytical procedure's suitability for its intended purpose, as mandated by guidelines such as the International Council for Harmonisation (ICH) Q2(R2), is not merely a regulatory hurdle but a scientific necessity.[3][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of purity testing in the pharmaceutical industry, revered for its high resolving power and sensitivity in detecting trace impurities.[2] The technique separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase.[5][6]

Causality Behind the HPLC Method Design

For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective choice. The rationale is grounded in the molecule's structure: its aromatic indazole core imparts sufficient hydrophobicity to interact effectively with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is then used to elute the compound and its impurities from the column.

The choice of a UV detector is logical due to the presence of the chromophoric indazole ring system, which absorbs strongly in the UV region, allowing for sensitive detection.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh & Dissolve This compound in Diluent HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Inject Sample MobilePhase Prepare & Degas Mobile Phase (e.g., ACN/Water) MobilePhase->HPLC Elution Detector UV Detector HPLC->Detector Data Chromatogram Acquisition Detector->Data Integration Peak Integration Data->Integration Calculation Purity Calculation (Area % Normalization) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: Workflow for HPLC purity assessment of this compound.

Detailed Experimental Protocol: HPLC Purity Assay

This protocol is a representative method and must be validated for its intended use according to ICH guidelines.[4][7]

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      Time (min) %B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to achieve a concentration of ~1 mg/mL.

    • Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter into an HPLC vial.

  • Data Analysis:

    • Integrate all peaks in the chromatogram with a signal-to-noise ratio > 3.

    • Calculate the purity using the area percent normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • This method assumes that all compounds have a similar UV response factor at the chosen wavelength. For higher accuracy, Relative Response Factors (RRFs) for known impurities should be determined.

Quantitative NMR (qNMR): A Primary Method for Absolute Purity

qNMR has emerged as a powerful, primary analytical method for determining the purity of small molecules.[8][9] Unlike chromatography, which provides a relative purity value, qNMR can deliver an absolute purity assessment (mass fraction) traceable to SI units when performed correctly.[10] The core principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11]

Causality Behind the qNMR Method Design

The success of a qNMR experiment hinges on a self-validating system of carefully chosen parameters.

  • Internal Standard (IS) Selection: The IS is the linchpin of accuracy. It must be of high, certified purity, chemically inert towards the analyte, and possess signals that are well-resolved from any analyte or impurity signals. Maleic acid or 1,4-Dinitrobenzene are common choices. Its known mass allows for direct comparison.

  • Solvent Choice: A deuterated solvent (e.g., DMSO-d₆) is required to avoid overwhelming the spectrum with solvent protons. DMSO-d₆ is an excellent choice for many heterocyclic compounds due to its high solubilizing power.

  • Acquisition Parameters: To ensure accurate integration, complete T₁ relaxation of all relevant nuclei between pulses is critical. This is achieved by setting the relaxation delay (D1) to at least 5 times the longest T₁ value of the protons being quantified (both in the analyte and the standard). A 90° pulse angle is often used to maximize signal for each scan, but a smaller flip angle (e.g., 30°) combined with a shorter delay can be used if T₁ values are very long. A high signal-to-noise ratio (S/N > 250:1) is essential for integration errors of less than 1%.[12]

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation Weighing Accurately Weigh Analyte & Internal Standard (IS) Dissolving Dissolve Mixture in Deuterated Solvent (e.g., DMSO-d6) Weighing->Dissolving NMR NMR Spectrometer Dissolving->NMR Insert Sample Acquisition Acquire 1H Spectrum (Optimized D1, NS, etc.) NMR->Acquisition Processing Phase & Baseline Correction Acquisition->Processing Integration Integrate Analyte & IS Characteristic Peaks Processing->Integration Calculation Calculate Purity (Mass Fraction) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: Workflow for qNMR purity assessment of this compound.

Detailed Experimental Protocol: ¹H-qNMR Purity Assay

This protocol describes an internal standard method for determining the mass fraction purity.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.

  • Materials:

    • Analyte: this compound.

    • Internal Standard (IS): Maleic acid (certified purity ≥ 99.5%).

    • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean glass vial. Record the mass (m_analyte).

    • Accurately weigh approximately 10 mg of maleic acid into the same vial. Record the mass (m_IS).

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: Standard 1D proton experiment (e.g., 'zg30' on Bruker systems).

    • Flip Angle: 30°.

    • Relaxation Delay (D1): 30 seconds (this should be determined experimentally but is a conservative starting point for many small molecules).

    • Number of Scans (NS): 16-64 (adjust to achieve S/N > 250 for the peaks to be integrated).

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Spectral Width: ~16 ppm.

  • Data Processing and Calculation:

    • Apply Fourier transformation, followed by careful phasing and baseline correction of the spectrum.

    • Select well-resolved, non-overlapping signals for integration. For this compound, the N-methyl singlet is an excellent candidate. For maleic acid, the singlet from the two vinyl protons is used.

    • Integrate the selected signals for the analyte (I_analyte) and the internal standard (I_IS).

    • Calculate the purity of the analyte (P_analyte) using the following formula:[9]

      P_analyte (%) = (I_analyte / I_IS) x (N_IS / N_analyte) x (MW_analyte / MW_IS) x (m_IS / m_analyte) x P_IS

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal (e.g., N_analyte = 3 for the -CH₃ group; N_IS = 2 for maleic acid)

      • MW: Molar mass

      • m: Mass

      • P_IS: Purity of the internal standard

Head-to-Head Comparison: HPLC vs. qNMR

The choice between HPLC and qNMR is not about which technique is "better," but which is better suited for the question at hand. Often, the two are used orthogonally to provide a comprehensive purity profile.

Logical Framework for Method Selection

Method_Selection StartNode StartNode MethodNode MethodNode ResultNode ResultNode Start Purity Analysis Goal? Trace Detect Trace Impurities (LOD/LOQ) Start->Trace Trace Level Quantification? Relative Relative Purity Profile (Area %) Start->Relative Routine Quality Control (Known Impurities)? Absolute Absolute Purity (Mass Fraction) Start->Absolute Primary Standard Characterization? Structure Structural Confirmation Start->Structure Simultaneous Purity & Identity Check? HPLC HPLC qNMR qNMR Trace->HPLC Relative->HPLC Absolute->qNMR Structure->qNMR

Caption: Decision logic for selecting between HPLC and qNMR for purity analysis.

Comparative Data Summary
FeatureHPLC (Reversed-Phase with UV)qNMR (¹H with Internal Standard)
Principle Chromatographic separation based on polarity.Spectroscopic quantification based on the number of nuclei.[13]
Purity Value Relative (Area %).Absolute (Mass Fraction %).
Reference Standard Requires a high-purity standard of the analyte for accurate quantification; not required for Area % purity.Requires a high-purity, structurally unrelated internal standard.[14]
Selectivity High; excellent at separating structurally similar isomers and impurities.Excellent for discriminating between non-isomeric compounds; can be limited by peak overlap.
Sensitivity Very high (typically low ng/mL to pg/mL), ideal for trace impurity detection.Lower (typically requires mg of sample), not ideal for trace analysis.[10]
Accuracy & Precision High, but accuracy of Area % method depends on response factors of impurities.Very high when performed correctly; considered a primary ratio method.[15]
Sample Throughput Moderate; run times are typically 20-40 minutes per sample.High; acquisition can be fast, but sample preparation is critical.[16]
Information Provided Retention time and UV spectrum (purity profile).Chemical structure confirmation and absolute purity in a single experiment.
Sample Destructiveness Consumptive; the sample is typically discarded.Non-destructive; the sample can be recovered.[16]
Cost & Complexity Lower initial instrument cost; higher consumable costs (solvents, columns).Higher initial instrument cost; lower consumable costs. Requires specialized operator expertise.

Expert Conclusion and Recommendations

For the comprehensive purity assessment of this compound, HPLC and qNMR are not competing but complementary techniques.

  • HPLC is the indispensable tool for impurity profiling. Its superior sensitivity makes it the method of choice for detecting and quantifying trace impurities that could be missed by qNMR. It is ideal for routine quality control, stability studies, and ensuring that unknown impurities are below the reporting thresholds defined by ICH guidelines.

  • qNMR is the gold standard for determining absolute purity. When characterizing a new batch of material, establishing a reference standard, or requiring an accurate mass balance, qNMR is unparalleled. It provides a direct measure of the mass fraction of the analyte, free from the assumptions of equal response factors that can affect HPLC area percent calculations. Furthermore, it simultaneously confirms the identity and structure of the main component, adding a layer of trust to the analysis.

As a Senior Application Scientist, my recommendation for a comprehensive characterization of a new batch of this compound would be to employ both techniques.

  • First, perform ¹H-qNMR to assign an accurate, absolute purity value to the bulk material.

  • Then, use a validated, high-resolution HPLC method to detect and identify any impurities, ensuring they fall within acceptable limits.

This dual approach provides a self-validating and orthogonal dataset, delivering the highest possible confidence in the quality of the material for its use in subsequent research and development.

References

  • Nader, A., & Claridge, T. (2017). Quantitative NMR Spectroscopy. University of Oxford. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. [Link]

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

  • MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ResearchGate. (2005). Quantitative NMR spectroscopy - Principles and applications. [Link]

  • RSSL. qNMR: A powerful tool for purity determination. [Link]

  • ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]

  • Verde Analytica. (2025). Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • PubMed. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • Google Patents. (2013).
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  • Ovid. (2005). Quantitative NMR spectroscopy—principles and applications. [Link]

  • ICH. Validation of Analytical Procedure Q2(R2). [Link]

  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

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  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

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  • JEOL Ltd. Welcome! Quick Introduction to Quantitative NMR. [Link]

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  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

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A Comparative Guide to Cross-Reactivity Studies of 7-Chloro-1-methyl-1H-indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An objective guide for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of a novel 7-Chloro-1-methyl-1H-indazole-based inhibitor against established alternatives, focusing on the critical aspect of kinase cross-reactivity. We will explore the causality behind essential experimental choices, present detailed protocols for robust selectivity profiling, and interpret the resulting data to inform drug development strategies.

Introduction: The Indazole Scaffold and the Quest for Kinase Selectivity

The indazole core is a well-established pharmacophore in medicinal chemistry, forming the foundation for numerous potent kinase inhibitors.[1] Its rigid, bicyclic structure is adept at forming key interactions within the ATP-binding pocket of various kinases, making it a "privileged scaffold" for drug design. This guide focuses on a specific derivative, a hypothetical yet representative compound we will call Indazaplin , a this compound-based molecule designed as a potent inhibitor of Polo-like Kinase 1 (PLK1).

PLK1 is a serine/threonine kinase that acts as a master regulator of the cell cycle, particularly during mitosis.[2] Its overexpression is a hallmark of many cancers, making it a prime therapeutic target. While Indazaplin was optimized for PLK1, the human genome encodes over 500 kinases, many of which share structural similarities in the ATP-binding site.[3][4] This conservation presents a significant challenge: achieving absolute inhibitor selectivity is rare.[5] Unintended binding to other kinases, known as off-target effects or cross-reactivity, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[3][6]

Therefore, a rigorous and multi-faceted assessment of an inhibitor's selectivity profile is not merely a characterization step but a cornerstone of its preclinical validation. This guide will compare Indazaplin to Volasertib (BI 6727) , a well-characterized PLK1 inhibitor, and Alvocidib , a broad-spectrum cyclin-dependent kinase (CDK) inhibitor, to contextualize its performance.

The PLK1 Signaling Pathway in Mitosis

To understand the impact of these inhibitors, it is crucial to recognize PLK1's role. PLK1 is integral to centrosome maturation, bipolar spindle formation, and cytokinesis. Its inhibition leads to mitotic arrest and, ultimately, apoptotic cell death in cancer cells.

PLK1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) AuroraA Aurora A Bora Bora AuroraA->Bora phosphorylates PLK1_inactive PLK1 (Inactive) Bora->PLK1_inactive binds & activates PLK1_active PLK1 (Active) PLK1_inactive->PLK1_active conformational change CDC25 CDC25 PLK1_active->CDC25 activates Spindle Bipolar Spindle Formation PLK1_active->Spindle Cytokinesis Cytokinesis PLK1_active->Cytokinesis CDK1 CDK1/Cyclin B CDC25->CDK1 activates Mitosis_Entry Mitotic Entry CDK1->Mitosis_Entry triggers Indazaplin Indazaplin / Volasertib Indazaplin->PLK1_active inhibits Mitotic_Arrest Mitotic Arrest & Apoptosis Indazaplin->Mitotic_Arrest

Caption: Simplified PLK1 activation and mitotic function pathway.

Core Experimental Strategies for Cross-Reactivity Profiling

A robust analysis relies on orthogonal methods that measure inhibitor-kinase interactions under different conditions. We will detail three gold-standard techniques: broad-panel biochemical screening (KINOMEscan), cellular extract affinity profiling (Chemical Proteomics), and direct cellular target engagement (Cellular Thermal Shift Assay).

Broad Kinome Profiling: The KINOMEscan Assay

Expertise & Experience: The first step is to understand the inhibitor's biochemical interaction potential across the kinome. The KINOMEscan platform is an affinity-based competition binding assay that is highly reproducible and provides a broad, unbiased view of potential targets.[7][8] It measures the ability of a test compound to displace a proprietary ligand from the ATP-binding site of over 400 kinases. This method does not measure enzymatic inhibition but rather binding affinity, which is a direct and less confounded measure of interaction.

  • Compound Preparation: Solubilize Indazaplin, Volasertib, and Alvocidib in 100% DMSO to a stock concentration of 100 mM. Prepare a working concentration (e.g., 10 µM) for the primary screen.

  • Assay Principle: The assay utilizes DNA-tagged kinases immobilized on a solid support. An active site-directed ligand is co-incubated with the kinase and the test compound.

  • Competition Binding: If the test compound binds to the kinase's ATP site, it prevents the binding of the immobilized ligand.

  • Quantification: The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower signal indicates stronger binding by the test compound.

  • Data Analysis: Results are typically expressed as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates a stronger interaction.

    • %Ctrl = (Test Compound Signal / DMSO Signal) * 100

  • Follow-up Kd Determination: For significant "hits" (e.g., %Ctrl < 10), a follow-up dose-response experiment is performed to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.

KINOMEscan_Workflow cluster_assay KINOMEscan Assay Plate cluster_analysis Analysis Kinase DNA-Tagged Kinase (Immobilized) qPCR Quantify Bound Kinase (via qPCR) Kinase->qPCR Ligand Active-Site Ligand Ligand->Kinase Competition Inhibitor Test Inhibitor (e.g., Indazaplin) Inhibitor->Kinase Competition Data Calculate %Ctrl vs DMSO qPCR->Data Heatmap Generate Kinome Map Data->Heatmap

Caption: Workflow for KINOMEscan competitive binding assay.
Cellular Context Profiling: Chemical Proteomics (Kinobeads)

Expertise & Experience: While biochemical assays are essential, they use recombinant kinase domains that may lack post-translational modifications or regulatory protein partners found in a cell.[9] Chemical proteomics using "Kinobeads" addresses this by assessing inhibitor binding to endogenous kinases within a complex cell lysate.[3][4] This technique uses a resin with immobilized broad-spectrum kinase inhibitors to capture a large portion of the kinome. By measuring how a soluble test compound competes with this capture, we can determine its target profile and affinity in a more physiologically relevant environment.

  • Cell Lysate Preparation: Culture a relevant cancer cell line (e.g., HeLa or U2OS) to ~80% confluency. Harvest and lyse the cells under non-denaturing conditions to preserve native protein complexes.

  • Compound Incubation: Treat aliquots of the cell lysate with a range of concentrations of Indazaplin (and comparators) or a DMSO vehicle control for 1 hour at 4°C.

  • Kinase Capture: Add the Kinobeads resin to the lysates and incubate to allow the capture of kinases not bound by the test compound.

  • Elution and Digestion: Wash the beads extensively to remove non-specific binders. Elute the captured kinases and digest them into peptides using trypsin.

  • Quantitative Mass Spectrometry: Label the peptides with isobaric tags (e.g., TMT) for multiplexed analysis. Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each kinase in the drug-treated samples compared to the DMSO control. This data is used to generate dose-response curves and calculate IC50 values for each identified kinase target.

Kinobeads_Workflow Lysate Prepare Cell Lysate (Endogenous Kinases) Incubate Incubate with Inhibitor (Dose-Response) Lysate->Incubate Kinobeads Add Kinobeads (Affinity Capture) Incubate->Kinobeads Wash Wash & Elute Bound Kinases Kinobeads->Wash MS Tryptic Digest & LC-MS/MS Analysis Wash->MS Analysis Quantify Kinase Abundance & Calculate IC50 MS->Analysis

Caption: Chemical proteomics workflow using Kinobeads.
In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: The definitive proof of a drug's action is confirming it binds its intended target inside a living cell. CETSA is a powerful biophysical method that directly measures target engagement in situ.[10][11] The principle is that when a ligand binds to its target protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[12] This allows us to verify that Indazaplin not only can enter the cell but also physically interacts with PLK1 in its native environment.

  • Cell Treatment: Treat intact cells (e.g., U2OS) with a saturating concentration of Indazaplin (e.g., 10 µM) or DMSO vehicle for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[13] Cool to room temperature.

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles).[13] Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[13]

  • Protein Quantification: Collect the supernatant containing the soluble, non-denatured protein fraction.

  • Western Blot Analysis: Analyze the amount of soluble PLK1 (and suspected off-targets like Aurora Kinase A) remaining at each temperature using Western blotting with specific antibodies.

  • Data Analysis: Quantify the band intensities and plot them against temperature to generate melting curves. A shift in the curve to a higher temperature in the drug-treated sample indicates target stabilization and engagement. This can be extended to an isothermal dose-response format to determine cellular IC50.[13]

CETSA_Workflow Treat Treat Intact Cells (Inhibitor vs. DMSO) Heat Apply Temperature Gradient (Thermal Challenge) Treat->Heat Lyse Lyse Cells & Separate Soluble/Aggregated Fractions Heat->Lyse WB Western Blot for Target Protein (e.g., PLK1) Lyse->WB Curve Plot Melting Curves & Determine Thermal Shift (ΔTm) WB->Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data Analysis

Here, we present hypothetical but plausible data for Indazaplin and its comparators, Volasertib and Alvocidib, derived from the methodologies described above.

Table 1: KINOMEscan Primary Screen Results (% Control at 10 µM)
Kinase TargetIndazaplin (%Ctrl)Volasertib (%Ctrl)Alvocidib (%Ctrl)Kinase Family
PLK1 0.5 0.8 85.2PLK
PLK225.135.491.0PLK
PLK318.922.188.6PLK
AURKA 8.5 45.375.4Aurora
AURKB15.251.868.3Aurora
CDK1 78.490.11.1 CDK
CDK2 65.388.50.9 CDK
CDK980.192.02.5 CDK
VEGFR295.098.194.2Tyrosine Kinase

Interpretation:

  • Indazaplin shows potent binding to its primary target, PLK1. However, it also displays significant interaction with Aurora Kinases A and B, suggesting potential off-target activity.

  • Volasertib appears more selective for PLK1 within this snapshot, with weaker interactions against other PLKs and minimal binding to Aurora kinases.

  • Alvocidib confirms its profile as a CDK inhibitor and shows no meaningful interaction with the PLK or Aurora families.

Table 2: Kinobeads Cellular IC50 and CETSA Thermal Shift (ΔTm) Data
TargetIndazaplin IC50 (nM)Indazaplin ΔTm (°C)Volasertib IC50 (nM)Volasertib ΔTm (°C)
PLK1 25 +8.5 30 +8.1
AURKA 250 +4.2 >5,000+0.5
CDK2 >10,000Not Detected>10,000Not Detected

Interpretation:

  • On-Target Potency: Both Indazaplin and Volasertib show high potency against PLK1 in cell lysates (low nM IC50 values). The strong, positive thermal shifts (+8.5°C and +8.1°C) in the CETSA experiment confirm robust target engagement for both compounds in intact cells.[11][13]

  • Off-Target Validation: The Kinobeads data confirms Indazaplin's off-target activity on AURKA, albeit with ~10-fold lower potency than on PLK1. The corresponding CETSA result shows a moderate thermal shift (+4.2°C), validating that this interaction occurs within the cellular environment. In contrast, Volasertib shows negligible binding to AURKA in cells.

  • Trustworthiness: The convergence of data from all three orthogonal assays provides high confidence in this selectivity profile. The biochemical screen (KINOMEscan) identified a potential off-target, which was then confirmed and quantified in a cellular context (Kinobeads and CETSA).

Conclusion and Strategic Implications

This comprehensive guide demonstrates a robust, multi-assay strategy for evaluating the cross-reactivity of a novel kinase inhibitor. Our analysis of Indazaplin , a this compound-based compound, reveals it to be a potent PLK1 inhibitor with confirmed cellular target engagement.

However, the data clearly identifies cross-reactivity with Aurora kinases. This finding is critical for the drug development team. It poses several questions:

  • Safety: Is the dual inhibition of PLK1 and Aurora kinases likely to be more toxic than a more selective PLK1 inhibitor like Volasertib?

  • Efficacy: Could this polypharmacology be beneficial? Dual inhibition of mitotic kinases might offer a synergistic anti-cancer effect in certain contexts.[14]

  • Optimization: Should the next round of medicinal chemistry focus on improving selectivity by designing out the Aurora kinase activity?

By integrating data from biochemical, proteomic, and biophysical assays, researchers can build a holistic and reliable profile of their lead compounds. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach is indispensable for making informed decisions, mitigating risks in clinical development, and ultimately designing safer and more effective targeted therapies.

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A Comparative Guide to the In Vitro and In Vivo Efficacy of Indazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical efficacy of indazole derivatives, a promising class of heterocyclic compounds in cancer therapy. By delving into their structure-activity relationships and mechanisms of action, this document aims to facilitate the rational design of more potent and selective indazole-based therapeutic agents.

The indazole scaffold is a key pharmacophore in numerous compounds with a wide range of biological activities, including significant anticancer properties.[1][2] Many indazole derivatives have been developed as inhibitors of various protein kinases, which play a crucial role in cell signaling pathways that are often dysregulated in cancer.[3][4] This guide will explore the in vitro and in vivo evidence supporting the anticancer effects of different indazole derivatives, providing a comparative analysis of their potency and efficacy.

In Vitro Efficacy: A Tale of Potency and Selectivity

The initial assessment of an anticancer drug's potential begins with in vitro studies, which evaluate its effects on cancer cells grown in a controlled laboratory setting. A key metric used to quantify the potency of a compound is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a specific biological process, such as cell proliferation, by 50%.[1]

Antiproliferative Activity of Indazole Derivatives

A variety of indazole derivatives have demonstrated potent antiproliferative activity against a broad spectrum of human cancer cell lines. The tables below summarize the in vitro anticancer activity of representative indazole derivatives, showcasing their IC50 values against various cancer cell lines.

Table 1: Antiproliferative Activities of (E)-3,5-dimethoxystyryl Indazole Derivatives [5]

CompoundA549 (Lung) IC50 (μM)4T1 (Breast) IC50 (μM)HepG2 (Liver) IC50 (μM)MCF-7 (Breast) IC50 (μM)HCT116 (Colon) IC50 (μM)
2a >10>10>101.154.89
2f -0.230.800.34-
2j 0.88>10>10>10>10
2o 2.100.595.160.793.31
2p 3.221.158.771.694.88
Doxorubicin 6.500.980.620.750.19

Note: A dash (-) indicates that the specific data was not provided in the cited source.[1]

The data in Table 1 highlights the significant influence of different substitutions on the indazole core on their antiproliferative potency. For instance, compound 2f displayed broad-spectrum activity with sub-micromolar IC50 values against breast and liver cancer cell lines.[5]

Table 2: Antiproliferative Activity of 1H-indazole-3-amine Derivatives [6][7]

CompoundA549 (Lung) IC50 (µM)K562 (Leukemia) IC50 (µM)PC-3 (Prostate) IC50 (µM)Hep-G2 (Liver) IC50 (µM)
5a >5025.3>509.87
5g 15.610.535.86.24
6o -5.15--
5-Fu 28.745.219.815.3

The antiproliferative activity of these derivatives was evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.[6][7] The results indicate that many of these compounds exhibit significant activity, with some, like compound 6o , showing promising potency against leukemia cells.[6]

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer effects of indazole derivatives are often attributed to their ability to inhibit protein kinases involved in cell growth, proliferation, and survival.[3] For example, many indazole-based compounds have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Aurora kinases.[8][9]

The diagram below illustrates a simplified signaling pathway that is often targeted by indazole derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Indazole Indazole Derivative Indazole->RTK Inhibition

Caption: Simplified signaling pathway targeted by indazole derivatives.

In Vivo Efficacy: Translating In Vitro Promise to Preclinical Models

While in vitro studies provide valuable initial data, in vivo experiments using animal models are crucial for evaluating the therapeutic potential of a drug candidate in a whole-organism setting.[10] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to assess the antitumor efficacy of novel compounds.[11][12]

Tumor Growth Inhibition in Xenograft Models

Several indazole derivatives have demonstrated significant tumor growth inhibition in various xenograft models. For instance, a study on the indazole derivative 2f showed that it could suppress the growth of a 4T1 mouse breast cancer model without obvious side effects.[5][13] This compound was identified as a potent agent that inhibited cell proliferation, colony formation, migration, and invasion in vitro, and these effects translated to in vivo efficacy.[5][13]

Another example is compound CFI-401870 , a 1H-indazole derivative that acts as a TTK inhibitor. This compound was shown to be highly efficacious in an HCT116 tumor xenograft model and inhibited the growth of a broad panel of human cancer cell lines.[14]

The general workflow for a xenograft study is depicted in the diagram below.

G start Human Cancer Cells implant Implantation into Immunocompromised Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth treatment Treatment with Indazole Derivative or Vehicle tumor_growth->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection endpoint Endpoint Analysis: Tumor Weight, Histology, etc. data_collection->endpoint

Caption: General workflow of a xenograft study for in vivo efficacy testing.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

In Vivo Xenograft Study

Step-by-Step Methodology:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the tumor growth by measuring the tumor dimensions with calipers.

  • Randomization and Treatment: Once the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the indazole derivative or a vehicle control (e.g., saline) to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection).

  • Data Collection: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess any signs of toxicity.

Conclusion

Indazole derivatives represent a versatile and promising class of compounds in the development of novel anticancer agents.[8] The extensive in vitro and in vivo studies have demonstrated their potential to inhibit cancer cell proliferation and tumor growth through the modulation of key signaling pathways. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective inhibitors.[1] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds in the fight against cancer.

References

  • Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. Available from: [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. PubMed. Available from: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available from: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available from: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. Available from: [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available from: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC - NIH. Available from: [Link]

  • Validated preclinical xenograft models for in vivo efficacy testing of INDs. Altogen Labs. Available from: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. Available from: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available from: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. Available from: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH. Available from: [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. Altogen Labs. Available from: [Link]

Sources

alternative reagents for the synthesis of 7-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Alternative Reagents for the Synthesis of 7-Chloro-1-methyl-1H-indazole

Authored by a Senior Application Scientist

Introduction: The Significance of this compound

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in numerous pharmacologically active compounds, including anti-cancer agents like Niraparib and Pazopanib.[1][2] The specific substitution pattern of this compound makes it a crucial intermediate for synthesizing targeted therapeutics. The chlorine atom at the 7-position and the methyl group at the N1 position significantly influence the molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets.

The synthesis of this specific isomer presents a considerable challenge, primarily in achieving regioselectivity during the chlorination and methylation steps. Traditional synthetic routes often rely on harsh reagents and produce mixtures of isomers, necessitating difficult chromatographic separations. This guide provides a comprehensive comparison of alternative reagents and methodologies, focusing on improving yield, regioselectivity, safety, and scalability. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in their synthetic endeavors.

Strategic Overview: Deconstructing the Synthesis

The synthesis of this compound can be approached through several strategic pathways. The key transformations involve the formation of the indazole core, introduction of the chlorine atom, and regioselective methylation. The timing of these steps is critical and defines the overall synthetic route.

Below is a diagram illustrating the primary synthetic disconnections and strategic choices available to the synthetic chemist.

G cluster_methylation Final Step: Methylation cluster_chlorination Alternative Step: Chlorination cluster_cyclization Core Synthesis: Indazole Ring Formation Target This compound Indazole_Cl 7-Chloro-1H-indazole Target->Indazole_Cl N1-Methylation Indazole_Me 1-Methyl-1H-indazole Target->Indazole_Me C7-Chlorination Precursor_Cl Chlorinated Precursor (e.g., 2-chloro-6-nitrotoluene) Indazole_Cl->Precursor_Cl Cyclization Precursor_H Unsubstituted Precursor (e.g., o-toluidine) Indazole_Me->Precursor_H Cyclization & Methylation

Caption: Key synthetic pathways to this compound.

This guide will compare alternative reagents for each of these critical transformations.

Part 1: Formation of the Indazole Core - Beyond Traditional Cyclization

The construction of the indazole ring is the foundational step. While classical methods like the Davis-Beirut reaction are effective, they often involve harsh conditions. Modern approaches offer milder conditions and broader functional group tolerance.

Alternative 1: Cyclization of o-Aminobenzoximes

A metal-free approach involves the cyclization of o-aminobenzoximes. This method is advantageous for its mild conditions and avoidance of heavy metal catalysts.[3] The reaction proceeds through selective activation of the oxime with an activating agent, followed by intramolecular cyclization.

Causality: The choice of activating agent is critical. Methanesulfonyl chloride (MsCl) is highly effective as it selectively forms a good leaving group on the oxime oxygen, facilitating nucleophilic attack by the ortho-amino group to close the ring. The use of a mild base like triethylamine prevents unwanted side reactions.

Experimental Protocol: Synthesis of 7-Chloro-1H-indazole from 2-Amino-3-chlorobenzaldehyde Oxime
  • Dissolve 2-amino-3-chlorobenzaldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in ethanol.

  • Add sodium acetate (1.5 equiv) and reflux the mixture for 2-3 hours until oxime formation is complete (monitored by TLC).

  • Cool the reaction, remove the solvent under reduced pressure, and extract the oxime intermediate.

  • Dissolve the crude 2-amino-3-chlorobenzaldehyde oxime (1.0 equiv) in dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (2.2 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv).[4]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 7-Chloro-1H-indazole.

Alternative 2: Palladium-Catalyzed Cyclization of Hydrazones

For substrates where the chlorinated precursor is a 2-bromo-6-chlorobenzaldehyde, a palladium-catalyzed cross-coupling reaction followed by acid-mediated cyclization is a powerful strategy.[3]

Causality: This method leverages the efficiency of palladium catalysis to form the key C-N bond. The subsequent cyclization under acidic conditions (e.g., p-TsOH) is an intramolecular condensation that forms the stable indazole ring. This approach offers high yields but requires careful removal of the metal catalyst from the final product.

Part 2: Regioselective N1-Methylation - Avoiding Isomeric Mixtures

The methylation of the indazole nitrogen is arguably the most critical step for achieving the desired product. Traditional alkylating agents like methyl iodide and dimethyl sulfate are notoriously non-selective, often yielding a nearly 1:1 mixture of N1 and N2 methylated isomers, which are difficult to separate.[5][6]

Comparative Data: N1 vs. N2 Selectivity of Methylating Reagents
ReagentBaseSolventTemperature (°C)N1:N2 RatioYield (%)Reference
Methyl Iodide (CH₃I) K₂CO₃DMF12058 : 4247 (N1)[6]
Dimethyl Sulfate (DMS) KOHDioxane45~1 : 142 (N1)[5]
Methyl 2,2,2-trichloroacetimidate TfOH (cat.)DCE80>95 : 5 (N2 selective)Good[5][7]
Reductive Amination (Formaldehyde) NaBH(OAc)₃PhMe80>99 : 1 (N1 selective) 76[6]
Dimethyl Carbonate (DMC) DBUNeat100-120N1 selective60-70[8]
Alternative 1: Reductive Amination (The Superior N1-Selective Method)

A recently developed method utilizing reductive amination has proven to be exceptionally selective for the N1 position.[6] This process involves the formation of a hemiaminal intermediate followed by reduction.

Causality: The high N1 selectivity is attributed to thermodynamic control. The initial reaction of the indazole with an aldehyde (e.g., isobutyraldehyde for an isobutyl group, or paraformaldehyde for a methyl group) is reversible. The N1-substituted hemiaminal is thermodynamically more stable than the N2-isomer, likely due to reduced steric hindrance. This equilibrium strongly favors the N1 intermediate, which is then irreversibly reduced to give the N1-alkylated product.[6]

G Indazole 7-Chloro-1H-indazole N1_Hemiaminal N1-Hemiaminal Intermediate (Thermodynamically Favored) Indazole->N1_Hemiaminal + CH₂O (Reversible) N2_Hemiaminal N2-Hemiaminal Intermediate (Thermodynamically Disfavored) Indazole->N2_Hemiaminal + CH₂O (Reversible) Aldehyde Formaldehyde (CH₂O) Reducer Reducing Agent (e.g., NaBH(OAc)₃) N1_Product This compound (Major Product, >99%) N1_Hemiaminal->N1_Product Irreversible Reduction N2_Product 7-Chloro-2-methyl-2H-indazole (Minor Product, <1%) N2_Hemiaminal->N2_Product Irreversible Reduction

Caption: Workflow for selective N1-methylation via reductive amination.

Experimental Protocol: N1-Methylation via Reductive Amination
  • To a solution of 7-Chloro-1H-indazole (1.0 equiv) in toluene, add paraformaldehyde (1.5 equiv).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 16-24 hours, monitoring by LC-MS for the disappearance of the starting material.

  • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography to afford this compound with >99% N1 selectivity.[6]

Alternative 2: Dimethyl Carbonate (DMC) - The "Green" Reagent

Dimethyl carbonate is a non-toxic, environmentally benign alternative to traditional methylating agents.[8] While it may require higher temperatures, it offers good N1 selectivity, especially when used with a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Causality: The reaction with DMC proceeds via nucleophilic attack of the indazole anion on the methyl group of DMC, with methoxide as the leaving group. The N1 position is generally more nucleophilic and less sterically hindered, leading to preferential alkylation at this site under these conditions.

Part 3: Chlorination Strategies - Controlling Regiochemistry

The introduction of the chlorine atom at the C7 position is another significant challenge. Direct chlorination of 1-methyl-1H-indazole can lead to a mixture of isomers (C3, C5, C7). Therefore, a more controlled approach is necessary.

Alternative 1: N-Chlorosuccinimide (NCS) - The Mild Chlorinating Agent

N-Chlorosuccinimide (NCS) is a mild and easy-to-handle solid electrophilic chlorinating agent, making it a safer alternative to chlorine gas or sulfuryl chloride.

Experimental Protocol: Chlorination of 1-Methyl-1H-indazole
  • Dissolve 1-Methyl-1H-indazole (1.0 equiv) in a suitable solvent such as acetonitrile or DCM.

  • Add N-Chlorosuccinimide (1.0-1.2 equiv) portion-wise at room temperature.

  • Stir the reaction for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. Note: This reaction may produce a mixture of isomers, with the major product depending on the substrate's electronic properties. Purification will be necessary.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with aqueous sodium thiosulfate solution, followed by brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Separate the isomers using column chromatography or preparative HPLC.

Alternative 2: Cyclization of a Pre-Chlorinated Precursor (The Preferred Strategy)

The most reliable method for ensuring the chlorine is at the C7 position is to begin with a starting material that already contains the chlorine atom in the correct position relative to the groups that will form the indazole ring. A prime example is starting from 2-chloro-6-nitrotoluene.

G Start 2-Chloro-6-nitrotoluene Step1 Condensation with N,N-dimethylformamide dimethyl acetal Start->Step1 Intermediate1 Enamine Intermediate Step1->Intermediate1 Step2 Reductive Cyclization (e.g., Fe/AcOH or H₂, Pd/C) Intermediate1->Step2 Product 7-Chloro-1H-indazole Step2->Product

Caption: Synthesis of 7-Chloro-1H-indazole from a pre-chlorinated precursor.

This strategy front-loads the regiochemical challenge, simplifying the later stages of the synthesis. The subsequent N1-methylation can then be performed with high selectivity using the reductive amination protocol described above.

Conclusion and Recommendations

For the synthesis of this compound, a strategy that prioritizes regiochemical control at each step is paramount. Based on the available data, the most robust and scalable approach is:

  • Indazole Ring Formation: Begin with a precursor that already contains the chlorine atom at the desired position, such as 2-chloro-6-nitrotoluene. Perform a cyclization reaction to form 7-Chloro-1H-indazole . This eliminates the risk of generating chlorinated isomers.

  • N1-Methylation: Employ the reductive amination protocol using paraformaldehyde and a mild reducing agent like sodium triacetoxyborohydride. This method has demonstrated superior (>99:1) selectivity for the desired N1-methylated product, avoiding the tedious and costly separation of N1/N2 isomers common with traditional alkylating agents.[6]

This combination of a precursor-directed chlorination strategy and a thermodynamically controlled, highly selective methylation protocol provides the most efficient, reliable, and scalable pathway to high-purity this compound, empowering researchers to access this critical intermediate for drug discovery and development.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Substituted Indazoles: A Comprehensive Technical Guide for Drug Discovery. Benchchem.
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PubMed Central.
  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate.
  • 2H-Indazole synthesis. Organic Chemistry Portal.
  • Development of a selective and scalable N1-indazole alkylation.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Method of synthesizing 1H-indazole compounds.
  • Synthesis method of indazole compound.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 7-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Precautionary Principles

Understanding the potential hazards of 7-Chloro-1-methyl-1H-indazole is the foundation of its safe management. Based on data from structurally similar compounds, such as 6-Chloro-5-methyl-1H-indazole, it is prudent to assume that this compound is harmful if swallowed.[1] Halogenated organic compounds can also pose risks of skin and eye irritation.[2] Therefore, handling this chemical requires strict adherence to personal protective equipment (PPE) protocols.

Immediate Safety Precautions:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2]

  • Personal Protective Equipment (PPE): A standard PPE ensemble of a laboratory coat, chemical-resistant gloves (such as nitrile), and safety goggles is mandatory.

  • Spill Management: In the event of a spill, absorb the material with an inert, dry substance and place it in a designated, sealed container for hazardous waste disposal.[3]

Waste Segregation and Container Management: A Self-Validating System

The cornerstone of a trustworthy disposal protocol is a robust and clear system for waste segregation. Cross-contamination can lead to dangerous chemical reactions and complicates the final disposal process. For this compound, a dedicated waste stream for halogenated organic compounds is essential.[4]

Operational Protocol for Waste Collection:

  • Designated Container: Utilize a clearly labeled, dedicated waste container for "Halogenated Organic Waste." This container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Secure Storage: Keep the waste container tightly sealed when not in use and store it in a well-ventilated, designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.[3]

The following diagram illustrates the decision-making process for proper waste segregation:

WasteSegregation cluster_0 Waste Generation Point cluster_1 Hazard Identification cluster_2 Segregation & Collection Start This compound Waste Generated IsHalogenated Is the compound halogenated? Start->IsHalogenated HalogenatedWaste Collect in 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Collect in 'Non-Halogenated Organic Waste' Container IsHalogenated->NonHalogenatedWaste No

Sources

Personal protective equipment for handling 7-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling, use, and disposal of 7-Chloro-1-methyl-1H-indazole. This document moves beyond mere compliance, offering practical, field-tested advice to ensure the safety of all laboratory personnel. The procedures outlined below are designed to be self-validating, integrating safety as a core component of the experimental workflow.

Hazard Identification and Risk Assessment

This compound is a chemical compound that requires careful handling due to its potential health hazards. While specific toxicological data is not extensively detailed in all safety data sheets, the available information indicates that it should be handled with caution. The primary routes of exposure are inhalation, skin contact, and eye contact.

Based on available safety data sheets for this compound and structurally similar compounds, the potential hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: Can cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][4]

  • Harmful if Swallowed: Some related compounds are classified as harmful if swallowed.[4][5]

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the quantity of the substance being used, the nature of the experimental procedure, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize the risk of exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) approved standards.[6] A face shield may be required for splash hazards.Protects against accidental splashes and airborne particles. A face shield provides an additional layer of protection for the entire face.
Skin Chemical-resistant gloves (e.g., nitrile) and a flame-resistant lab coat.[6][7]Gloves prevent direct skin contact. A lab coat protects the body from spills and contamination. Always inspect gloves for any signs of degradation before use.[8]
Respiratory Use in a well-ventilated area or a chemical fume hood.[5][8] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[6][9]A fume hood is the primary engineering control to prevent inhalation of dust or vapors. A respirator should be used as a secondary protective measure in case of ventilation failure or during emergency situations.

The following flowchart illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection start Start: Handling This compound standard_ppe Standard PPE: - Nitrile Gloves - Lab Coat start->standard_ppe is_splash_risk Potential for Splash or Aerosol Generation? wear_goggles Wear Chemical Safety Goggles is_splash_risk->wear_goggles No wear_goggles_shield Wear Chemical Safety Goggles AND Face Shield is_splash_risk->wear_goggles_shield Yes is_ventilation_adequate Adequate Ventilation (e.g., Fume Hood)? respirator Use Full-Face Respirator is_ventilation_adequate->respirator No proceed Proceed with Caution is_ventilation_adequate->proceed Yes wear_goggles->is_ventilation_adequate wear_goggles_shield->is_ventilation_adequate standard_ppe->is_splash_risk respirator->proceed

Caption: PPE Selection Flowchart for this compound.

Step-by-Step Handling Protocol

Adherence to a strict handling protocol is essential for minimizing exposure and ensuring a safe working environment.

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an emergency shower and eyewash station are readily accessible.[8]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Handle this compound in a well-ventilated area, ideally within a certified chemical fume hood, to avoid the formation of dust and aerosols.[9][10]

    • Avoid direct contact with skin and eyes.[9][10]

    • Use non-sparking tools to prevent ignition sources.[9]

    • Keep the container tightly closed when not in use.[1][8]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[1][8]

    • Clean the work area and any equipment used.

    • Properly remove and dispose of contaminated gloves and other disposable PPE.

Emergency Response Plan

In the event of an accidental release or exposure, a swift and informed response is crucial.

  • Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water.[9] Seek medical attention if irritation develops or persists.[9]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]

  • Ingestion: Do NOT induce vomiting.[5][9] Rinse the mouth with water.[9] Seek immediate medical attention.[9]

  • Spill:

    • Evacuate non-essential personnel from the area.[9]

    • Ensure adequate ventilation.[9]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[11]

    • Collect the absorbed material into a suitable, closed container for disposal.[4][9]

    • Clean the spill area thoroughly.

The following diagram outlines the key steps for responding to a spill of this compound.

Spill_Response spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect clean Decontaminate Spill Area collect->clean dispose Dispose of Waste According to Regulations clean->dispose end Spill Response Complete dispose->end

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.